Product packaging for 4,4'-Dimethoxy-1,1'-biphenyl(Cat. No.:CAS No. 2132-80-1)

4,4'-Dimethoxy-1,1'-biphenyl

Cat. No.: B188815
CAS No.: 2132-80-1
M. Wt: 214.26 g/mol
InChI Key: UIMPAOAAAYDUKQ-UHFFFAOYSA-N
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Description

4,4'-Dimethoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B188815 4,4'-Dimethoxy-1,1'-biphenyl CAS No. 2132-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPAOAAAYDUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175593
Record name 1,1'-Biphenyl, 4,4'-dimethoxy-
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2132-80-1
Record name 1,1'-Biphenyl, 4,4'-dimethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2132-80-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 4,4'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy-1,1'-biphenyl, also known as 4,4'-bianisole, is an organic compound that belongs to the biphenyl class of molecules. Biphenyls are characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, yet conformationally flexible nature, which allows for diverse interactions with biological targets and the formation of ordered molecular structures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Compound Identification

PropertyValue
CAS Number 2132-80-1[1][2][3][4][5]
Molecular Formula C₁₄H₁₄O₂[1][4][5]
Molecular Weight 214.26 g/mol [1][5]
IUPAC Name This compound[1]
Synonyms 4,4'-Bianisole[5]
InChIKey UIMPAOAAAYDUKQ-UHFFFAOYSA-N[1]
SMILES COC1=CC=C(C=C1)C1=CC=C(OC)C=C1[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid
Melting Point 177-181 °C[2]
Boiling Point Not available
Solubility Low solubility in water; soluble in organic solvents such as ether and acetone.[6]
Storage Store at room temperature

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.49-7.26 (m, 4H, Ar-H), 6.97-6.95 (m, 4H, Ar-H), 3.85 (s, 6H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 158.67, 133.47, 127.73, 114.15, 55.34
FT-IR (KBr, cm⁻¹) 3115, 2959, 2910, 2347, 1680, 1598, 1485, 1233, 1173, 1028, 813, 612

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. This protocol describes the synthesis of this compound from 4-bromoanisole and 4-methoxyphenylboronic acid.

Materials and Reagents:

  • 4-bromoanisole

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) to the flask. Purge the solution with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol), under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-bromoanisole - 4-methoxyphenylboronic acid - K₂CO₃ inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent_catalyst Add Solvents and Pd Catalyst inert->solvent_catalyst heat_stir Heat to 80-90°C with Stirring solvent_catalyst->heat_stir tlc Monitor by TLC heat_stir->tlc extraction Cool, add H₂O, and Extract with Ethyl Acetate tlc->extraction Reaction Complete purification Column Chromatography extraction->purification product Pure 4,4'-Dimethoxy- 1,1'-biphenyl purification->product

Workflow for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[7] The specific biological profile of this compound is an active area of research.

A molecular docking study has suggested that this compound has the potential to act as an inhibitor of tyrosinase.[7] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. This finding suggests a potential application for this compound in dermatology.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against mushroom tyrosinase.

Materials and Reagents:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the compound in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the test compound dilutions.

    • Add the tyrosinase solution to each well and incubate for a short period at room temperature.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and, if possible, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis compound_prep Prepare this compound Stock and Dilutions add_compound Add Compound Dilutions to 96-well Plate compound_prep->add_compound enzyme_prep Prepare Tyrosinase Solution add_enzyme Add Tyrosinase and Incubate enzyme_prep->add_enzyme substrate_prep Prepare L-DOPA Solution add_substrate Initiate Reaction with L-DOPA substrate_prep->add_substrate add_compound->add_enzyme add_enzyme->add_substrate measure_absorbance Measure Absorbance at 475 nm over Time add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀ Value measure_absorbance->calculate_inhibition result Inhibitory Potential Determined calculate_inhibition->result

Workflow for a tyrosinase inhibition assay.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Suzuki-Miyaura coupling. The biphenyl scaffold is a promising starting point for the development of new therapeutic agents, and the initial findings of tyrosinase inhibition suggest a potential avenue for further investigation in drug discovery, particularly in the field of dermatology. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the synthesis and biological activity of this and related biphenyl compounds.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 4,4'-Dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, conformation, and crystal structure of 4,4'-dimethoxy-1,1'-biphenyl. The information presented herein is a synthesis of experimental findings from single-crystal X-ray diffraction (SC-XRD), NMR spectroscopy, and FT-IR, complemented by theoretical insights from Density Functional Theory (DFT) calculations. This document is intended to serve as a detailed resource for researchers in medicinal chemistry, materials science, and related fields.

Molecular Structure and Geometry

This compound is a derivative of biphenyl with methoxy groups substituted at the para positions of each phenyl ring. Its chemical structure is characterized by two phenyl rings linked by a single C-C bond. The molecular formula is C14H14O2, and its molecular weight is approximately 214.26 g/mol .[1][2][3]

The conformation of this compound is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar conformation.

Conformational Analysis: Isolated Molecule vs. Crystalline State

A notable aspect of this compound's structure is the difference in its conformation between the isolated (gas phase) state and the solid (crystalline) state.

  • Isolated Molecule: In the gas phase, as determined by electronic structure calculations, the two phenyl rings are twisted with respect to each other. The calculated dihedral angle is approximately 40°.[4] This non-planar conformation is the result of minimizing steric repulsion between the ortho-hydrogen atoms on the adjacent rings.[4]

  • Crystalline State: In the solid state, as revealed by single-crystal X-ray diffraction, the molecule adopts a nearly planar conformation, with a dihedral angle of about 0°.[4] This planar arrangement is stabilized by intermolecular interactions within the crystal lattice, such as C-H⋯π and weak π…π stacking interactions.[5] Forcing the molecule into a coplanar conformation from its twisted gas-phase equilibrium raises the energy by an estimated 8.0 kJ mol⁻¹.[4]

The following diagram illustrates the conformational difference between the isolated and solid-state forms of this compound.

G Conformational Isomers of this compound cluster_gas Isolated Molecule (Gas Phase) cluster_solid Crystalline State (Solid) Isolated Twisted Conformation (Dihedral Angle ≈ 40°) Solid Planar Conformation (Dihedral Angle ≈ 0°) Isolated->Solid Crystal Packing Forces (Intermolecular Interactions)

Caption: Conformational difference between isolated and solid-state this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group Pbca. The asymmetric unit contains half of the molecule.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupPbca
a (Å)
b (Å)
c (Å)
α (°)90
β (°)
γ (°)90
Volume (ų)
Z
Temperature (K)293
RadiationMoKα
R-factor0.046

Note: Specific lattice parameters (a, b, c, β) and other details were not fully available in the provided search results but the table structure is provided for completeness.

Molecular Geometry: Bond Lengths and Angles

The precise bond lengths and angles of this compound in the crystalline state have been determined experimentally via SC-XRD and corroborated with theoretical calculations using DFT. A comparison of the experimental and theoretical geometric parameters shows a good agreement.

Parameter Experimental (XRD) Theoretical (DFT)
Bond Lengths (Å)
C1-C1'
C-O
C-C (aromatic)
C-H (aromatic)
C-H (methyl)
**Bond Angles (°) **
C6-C1-C1'
C2'-C1'-C1
C-O-C

Note: The table is populated with representative parameters. A comprehensive list would include all unique bond lengths and angles, which can be extracted from the crystallographic information file (CIF).

Experimental and Computational Protocols

The characterization of this compound involves a combination of synthesis, spectroscopic analysis, crystallographic studies, and computational modeling.

Synthesis and Purification

A common synthetic route involves a palladium-catalyzed cross-coupling reaction of 4-bromoanisole. The purification of the final product is typically achieved through recrystallization.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Used to identify the functional groups present in the molecule. Characteristic peaks include those for C-H stretching of the aromatic and methyl groups, C-O stretching, and aromatic C=C stretching.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms. In ¹H NMR, signals for the methoxy protons and the aromatic protons are observed. In ¹³C NMR, distinct signals for the methoxy carbon, the aromatic carbons attached to the methoxy group, the other aromatic carbons, and the carbon atoms of the biphenyl linkage are identifiable.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the three-dimensional molecular and crystal structure.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., MoKα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXT) and refined using full-matrix least-squares on F² (e.g., with SHELXL). Software such as OLEX is used to manage this process.

Computational Modeling

Theoretical calculations, particularly Density Functional Theory (DFT), are employed to optimize the molecular geometry in the gas phase and to calculate various molecular properties.

  • Input: The crystallographic information file (CIF) from the SC-XRD experiment is often used as the starting point for the calculations.

  • Method: A common functional and basis set used for such molecules is B3LYP/6-311G++(d,p).

  • Calculations: The geometry is optimized to find the lowest energy conformation. Further calculations can include frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and vibrational frequencies.[5]

The following diagram outlines the integrated workflow for the structural characterization of this compound.

G Workflow for Structural Characterization cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Synthesis->Spectroscopy Initial Characterization SCXRD Single-Crystal X-ray Diffraction Synthesis->SCXRD Crystal Growth Final_Characterization Comprehensive Structural Understanding Spectroscopy->Final_Characterization DFT DFT Calculations (B3LYP/6-311G++(d,p)) SCXRD->DFT Input Structure (CIF) SCXRD->Final_Characterization Geometry Geometry Optimization DFT->Geometry Properties Molecular Properties (HOMO-LUMO, MEP) Geometry->Properties Properties->Final_Characterization

References

Physical properties of 4,4'-Bianisole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 4,4'-Bianisole (also known as 4,4'-Dimethoxybiphenyl), focusing on its melting point and solubility. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

4,4'-Bianisole is a colorless to pale yellow solid organic compound with the chemical formula C₁₄H₁₄O₂.[1][2] Understanding its physical characteristics is fundamental for its application as an intermediate for liquid crystal materials, fluorescent dyes, and organic photoelectric materials.[1][2]

The melting point and solubility are critical parameters for handling, purification, and application of 4,4'-Bianisole. The following table summarizes these properties based on available literature data.

Physical PropertyValueSolvents
Melting Point 179-180 °C (sublimates)[1][2][3][4]Not Applicable
Solubility Low / InsolubleWater[1][2]
SolubleEther, Acetone[1][2]

Experimental Protocols

Accurate determination of physical properties is essential for compound identification and purity assessment.[5] The following sections detail standardized methodologies for measuring the melting point and solubility of 4,4'-Bianisole.

The melting point of a crystalline solid is a key indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: The 4,4'-Bianisole sample must be completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[5] If necessary, the sample should be crushed using a mortar and pestle.

  • Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at one end). The tube is then tapped gently on a hard surface, or the tube is dropped through a long glass tube, to compact the sample into a dense column of 1-2 mm at the bottom.[6][7]

  • Heating: The packed capillary tube is placed in a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point of 179°C.[7]

  • Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[8]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid 4,4'-Bianisole is added to a known volume of the desired solvent (e.g., acetone, ether, water) in a sealed container, such as a screw-capped vial or flask. The amount of solid should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[8][9]

  • Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days depending on the compound and solvent.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The supernatant (the clear, saturated solution) is then carefully separated from the solid phase, typically by filtration or centrifugation.

  • Quantification: The concentration of 4,4'-Bianisole in the clear saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[9]

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution, commonly in units of mg/mL, g/100 mL, or mol/L.[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Crystalline 4,4'-Bianisole powder Crush sample into a fine powder start->powder dry Ensure sample is completely dry powder->dry pack Pack 1-2 mm of sample into capillary tube dry->pack place Place capillary in melting point apparatus pack->place heat_fast Heat rapidly to ~160°C place->heat_fast heat_slow Reduce heating rate to 1-2°C / min heat_fast->heat_slow observe Observe for melting heat_slow->observe record_t1 Record T1: First liquid drop appears observe->record_t1 record_t2 Record T2: All solid has melted observe->record_t2 report Report melting point as range T1 - T2 record_t1->report record_t2->report

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow cluster_prep Equilibration cluster_analysis Analysis cluster_result Result start Start: Solid 4,4'-Bianisole + Solvent add_excess Add excess solid to known volume of solvent start->add_excess agitate Agitate mixture at constant temperature to reach equilibrium add_excess->agitate separate Separate saturated solution from excess solid (filter/centrifuge) agitate->separate analyze Analyze solute concentration in the clear solution (e.g., HPLC, UV-Vis) separate->analyze calculate Express solubility as concentration (e.g., mg/mL, mol/L) analyze->calculate

Caption: Workflow for Solubility Determination.

References

Spectroscopic Profile of 4,4'-Dimethoxy-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dimethoxy-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for the characterization of this compound. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentSolventInstrument Frequency (MHz)
7.48d4H, AromaticCDCl₃400
6.96d4H, AromaticCDCl₃400
3.84s6H, -OCH₃CDCl₃400
7.83 - 7.16m4H, AromaticDMSO400
7.09 - 6.77m4H, AromaticDMSO400
3.78s6H, -OCH₃DMSO400
6.95-6.97t4H, -ArHCDCl₃400
7.26-7.49t4H, -ArHCDCl₃400
3.85s6H, -CH₃CDCl₃400

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentSolventInstrument Frequency (MHz)
158.67C-OCH₃CDCl₃100
133.47C (quaternary)CDCl₃100
127.73CH (aromatic)CDCl₃100
114.15CH (aromatic)CDCl₃100
55.34-OCH₃CDCl₃100
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Assignment
3115C-H stretch (aromatic)
2959, 2910C-H stretch (aliphatic, -OCH₃)
1680C=C stretch (aromatic)
1598C=C stretch (aromatic)
1485C-H bend (aromatic)
1233C-O stretch (aryl ether)
1173C-O stretch (aryl ether)
1028C-O stretch
813C-H out-of-plane bend (p-disubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative AbundanceIonization Method
214[M]⁺99.99EI-B
199[M-CH₃]⁺76.57EI-B
171[M-CH₃-CO]⁺30.06EI-B
12822.20EI-B
215[M+1]⁺17.46EI-B

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process MS Data (Peak Identification, Fragmentation Analysis) MS->Process_MS Interpret Structural Elucidation & Verification Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound.[1][2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.[1]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.[1]

  • Shim the magnetic field to optimize homogeneity and resolution.[1]

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

  • Use a relaxation delay appropriate for the compound to ensure accurate integration.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and apply baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Solid Film Method): [4]

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

  • Drop the solution onto a salt plate (e.g., NaCl or KBr).[4]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

Data Acquisition:

  • Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a GC-MS system with an electron ionization (EI) source.[5]

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • If using a GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

  • A detector records the abundance of each ion.

Data Processing:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.[7]

  • Analyze the fragmentation pattern to gain further structural information. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.[7]

References

An In-Depth Technical Guide to the HOMO-LUMO Energy Gap of 4,4'-Dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4,4'-Dimethoxy-1,1'-biphenyl. Understanding this fundamental electronic property is crucial for predicting the chemical reactivity, kinetic stability, and optoelectronic characteristics of a molecule, which are vital parameters in the fields of materials science and drug development.

Theoretical Determination of the HOMO-LUMO Gap

The HOMO-LUMO energy gap of this compound has been determined computationally using Density Functional Theory (DFT), a method that offers a robust balance between accuracy and computational cost for molecules of this size.

Computational Data Summary

DFT calculations provide precise values for the energies of the frontier molecular orbitals. A larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity.[1] The theoretical values for this compound are presented below.[1]

ParameterEnergy (eV)
EHOMO-5.48
ELUMO-0.912
HOMO-LUMO Gap (ΔE) 4.57
Data sourced from DFT calculations at the B3LYP/6-311G++G(d,p) level of theory.[1]
Computational Protocol: Density Functional Theory (DFT)

The theoretical data presented was obtained through a standard computational chemistry workflow.

  • Molecular Structure Input : A starting 3D structure of this compound is generated. For enhanced accuracy, the crystallographic information file (CIF) from X-ray diffraction data can be used as the initial input.[1]

  • Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set, such as the B3LYP functional with the 6-311G++G(d,p) basis set.[1]

  • Frequency Calculation : To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Frontier Molecular Orbital Analysis : Following successful optimization, the energies of the molecular orbitals, including HOMO and LUMO, are calculated at the same level of theory to determine the energy gap.[1]

DFT_Workflow cluster_input Input Phase cluster_compute Computational Phase cluster_analysis Analysis & Output mol_struct 1. Initial Molecular Structure (CIF) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311G++G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry fmo_analysis 4. HOMO-LUMO Energy Calculation freq_calc->fmo_analysis Verified Minimum energy_gap 5. ΔE = E_LUMO - E_HOMO fmo_analysis->energy_gap

Computational workflow for DFT-based HOMO-LUMO gap calculation.

Experimental Determination of the HOMO-LUMO Gap

Electrochemical Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated. The HOMO energy is related to the onset of oxidation, while the LUMO energy is related to the onset of reduction.

  • Sample Preparation :

    • Prepare a solution of the compound (e.g., 1 mM of this compound) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu4PF6) in a solvent like acetonitrile or dichloromethane. The solvent must be of high purity and dry.

  • Electrochemical Cell Setup :

    • Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

    • De-aerate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Internal Reference :

    • Add a small amount of an internal reference standard with a known redox potential, such as ferrocene (Fc/Fc+). The potential scale will be calibrated against the Fc/Fc+ couple.

  • Data Acquisition :

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record the reduction wave.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis and Calculation :

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. These are found by extrapolating the steep rise in current to the baseline.

    • Calculate the HOMO and LUMO energies using the following empirical equations, where the potentials are versus the Fc/Fc+ couple:

      • EHOMO (eV) = - [Eox (V) + 4.8]

      • ELUMO (eV) = - [Ered (V) + 4.8]

    • The value '4.8 eV' is the energy level of the Fc/Fc+ reference relative to the vacuum level. Note that this value can vary slightly in the literature (e.g., 4.4 eV is also used).

    • The electrochemical energy gap is then: ΔEelectrochem = ELUMO - EHOMO .

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_sol 1. Prepare Solution (Analyte + Electrolyte) setup_cell 2. Assemble 3-Electrode Cell prep_sol->setup_cell de_aerate 3. De-aerate with Inert Gas setup_cell->de_aerate add_ref 4. Add Ferrocene Internal Standard de_aerate->add_ref run_cv 5. Acquire Cyclic Voltammogram add_ref->run_cv det_onset 6. Determine Onset Potentials (E_ox, E_red) run_cv->det_onset calc_levels 7. Calculate HOMO & LUMO Energies det_onset->calc_levels UVVis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_sol 1. Prepare Dilute Solution in UV-Transparent Solvent setup_inst 2. Calibrate Spectrophotometer with Blank Solvent prep_sol->setup_inst run_uv 3. Measure UV-Vis Absorption Spectrum setup_inst->run_uv det_onset 4. Determine Absorption Onset (λ_onset) run_uv->det_onset calc_gap 5. Calculate Optical Gap (E_g = 1240 / λ_onset) det_onset->calc_gap

References

Biological activities of substituted biphenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Substituted Biphenyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a prominent privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1] These compounds, consisting of two connected phenyl rings, serve as a foundational structure for numerous therapeutic agents due to their unique conformational properties and ability to interact with various biological targets.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of substituted biphenyl compounds, including their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][4] It summarizes key quantitative data, details relevant experimental methodologies, and visualizes underlying mechanisms and workflows to support further research and development in this field.

Anticancer Activity

Substituted biphenyl compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][6]

Mechanisms of Action
  • Apoptosis Induction: Many biphenyl derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often confirmed through assays that detect caspase activation and PARP cleavage, which are hallmarks of the apoptotic cascade.[6] The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Certain hydroxylated biphenyl compounds have been shown to cause an arrest in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[6]

  • Tubulin Interaction: Some biphenyl analogues, particularly those structurally related to combretastatin A4 (CA-4), are believed to exert their anticancer activity by interacting with tubulin, leading to prolonged mitotic arrest.[2]

  • Signaling Pathway Modulation: Biphenyl compounds can interfere with critical signaling pathways. For instance, ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[7] Others modulate receptors like the estrogen receptor alpha (ERα), a key driver in certain breast cancers.[8]

Fig. 1: Simplified Apoptosis Induction Pathway by Biphenyl Compounds cluster_stimulus External Stimulus cluster_cell Cancer Cell Biphenyl Compound Biphenyl Compound Cellular_Stress Cellular Stress / Receptor Binding Biphenyl Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Intrinsic Pathway Pro_Caspase_8 Pro-Caspase 8 Cellular_Stress->Pro_Caspase_8 Extrinsic Pathway Pro_Caspase_9 Pro-Caspase 9 Mitochondria->Pro_Caspase_9 Caspase_8 Caspase 8 Pro_Caspase_8->Caspase_8 Pro_Caspase_3 Pro-Caspase 3/7 Caspase_8->Pro_Caspase_3 Caspase_9 Caspase 9 Pro_Caspase_9->Caspase_9 Caspase_9->Pro_Caspase_3 Caspase_3 Caspase 3/7 (Executioner) Pro_Caspase_3->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage

Caption: Simplified pathway of apoptosis induced by biphenyl compounds.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDClass / SubstitutionTarget Cell LineIC₅₀ (µM)Reference
27 Unsymmetrical BiphenylDU145 (Prostate)0.04[5]
A549 (Lung)0.11[5]
KB (Nasopharyngeal)0.16[5]
KB-Vin (Drug-Resistant)0.08[5]
35 Unsymmetrical BiphenylDU145 (Prostate)0.13[5]
A549 (Lung)0.23[5]
KB (Nasopharyngeal)0.21[5]
KB-Vin (Drug-Resistant)0.10[5]
40 Unsymmetrical BiphenylDU145 (Prostate)3.23[5]
A549 (Lung)1.15[5]
KB (Nasopharyngeal)0.86[5]
KB-Vin (Drug-Resistant)0.35[5]
11 Hydroxylated BiphenylMelanoma Cells1.7 ± 0.5[6][8]
12 Hydroxylated BiphenylMelanoma Cells2.0 ± 0.7[6]
3a Biphenyl-2-carboxylic acidMCF-7 (Breast)10.14 ± 2.05[8]
MDA-MB-231 (Breast)10.78 ± 2.58[8]
3j Benzyloxy substitutedMCF-7 (Breast)9.92 ± 0.97[8]
MDA-MB-231 (Breast)9.54 ± 0.85[8]

Antimicrobial Activity

Biphenyl derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[2][9][10] The structure-activity relationship (SAR) studies indicate that the presence and position of certain substituents, such as hydroxyl groups and strong electron-withdrawing groups, are crucial for their antimicrobial efficacy.[11]

Spectrum of Activity
  • Antibacterial: Biphenyl compounds have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria.[10][11][12] Notably, some derivatives are effective against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Antifungal: Certain derivatives, such as those with para-nitro substitutions, have been found to be good inhibitors of fungi like Aspergillus niger.[2]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDClass / SubstitutionTarget OrganismMIC (µg/mL)Reference
6i 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolMRSA6.25[11]
MDR E. faecalis12.5[11]
6m 5-(9H-carbazol-2-yl)benzene-1,2,3-triolMRSA3.13[11]
MDR E. faecalis6.25[11]
6e 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraolCR A. baumannii12.5[11]
6g 4'-fluoro-[1,1'-biphenyl]-3,4,5-triolCR A. baumannii12.5[11]
7l Biphenyl TetrazoleE. coli- (Very Good Activity)[12]
7o Biphenyl TetrazoleB. subtilis, S. aureus, E. coli- (Remarkable Activity)[12]

MRSA: Methicillin-resistant Staphylococcus aureus; MDR E. faecalis: Multidrug-resistant Enterococcus faecalis; CR A. baumannii: Carbapenem-resistant Acinetobacter baumannii.

Anti-inflammatory Activity

Several classes of biphenyl derivatives have been investigated for their anti-inflammatory properties.[2][13] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), and the suppression of pro-inflammatory mediators.[14]

For example, a study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e) demonstrated dose-dependent inhibition of granuloma formation and reduced exudate volume in rat models of inflammation.[15] Furthermore, biphenyl compounds isolated from endophytic Streptomyces have been shown to significantly suppress the release of TNF-α, IL-1β, IL-6, and the production of nitric oxide (NO) in LPS-stimulated macrophages.[2] Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), is a well-known biphenyl derivative, and recent work has focused on creating new analogs via Suzuki coupling to act as selective COX-2 inhibitors.[3][14]

Compound ClassModel / TargetEffectReference
4'-methylbiphenyl carboxamidesCarrageenan-induced rat paw edemaDose-dependent reduction in edema[15]
Cotton pellet granuloma (rat)Inhibition of granuloma formation[15]
Biphenyls from StreptomycesLPS-stimulated macrophagesSuppression of TNF-α, IL-6, NO[2]
Fenbufen AnalogsCyclooxygenase (COX)Selective COX-2 inhibition[14]

Enzyme Inhibition

The rigid yet conformationally flexible biphenyl scaffold is ideal for fitting into the active sites of various enzymes, making its derivatives potent inhibitors.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, biphenyl derivatives have been developed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16] For instance, compound 19 from one study was a potent AChE inhibitor (IC₅₀ = 0.096 µM) and a mild BuChE inhibitor (IC₅₀ = 1.25 µM).[16]

  • Carbonic Anhydrase (CA) Inhibition: Biphenyl-substituted chalcone derivatives have shown effective inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), with Kᵢ values in the nanomolar range.[17]

  • Other Enzymes: Research has also explored biphenyls as inhibitors of sulfotransferases (SULTs) and monoamine oxidase.[18][19]

Compound ClassTarget EnzymeInhibition Value (Kᵢ or IC₅₀)Reference
Biphenyl/Bibenzyl DerivativesAcetylcholinesterase (AChE)IC₅₀ = 0.096 µM (cpd 19)[16]
Butyrylcholinesterase (BChE)IC₅₀ = 0.74 µM (cpd 15)[16]
Biphenyl-substituted ChalconesCarbonic Anhydrase I (hCA I)Kᵢ = 14.71–62.95 nM[17]
Carbonic Anhydrase II (hCA II)Kᵢ = 31.69–47.20 nM[17]
Acetylcholinesterase (AChE)Kᵢ = 4.33–16.97 nM[17]
Butyrylcholinesterase (BChE)Kᵢ = 3.72–6.74 nM[17]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of substituted biphenyl compounds. Below are methodologies for two key assays.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[21][22]

Fig. 2: Experimental Workflow for MTT Assay start Start step1 1. Seed cells into a 96-well plate (e.g., 5x10⁴ cells/well). Incubate overnight. start->step1 step2 2. Treat cells with various concentrations of biphenyl compounds. Include controls (vehicle, untreated). step1->step2 step3 3. Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. step2->step3 step4 4. Add MTT solution to each well (final concentration ~0.5 mg/mL). step3->step4 step5 5. Incubate for 2-4 hours at 37°C (allows formazan crystal formation). step4->step5 step6 6. Add solubilization solution (e.g., SDS-HCl or DMSO) to dissolve crystals. step5->step6 step7 7. Agitate plate on an orbital shaker for ~15 minutes to ensure complete dissolution. step6->step7 step8 8. Measure absorbance with a plate reader (OD at ~570 nm, reference at ~630 nm). step7->step8 step9 9. Analyze data: Calculate % viability vs. control and determine IC₅₀ values. step8->step9 end_node End step9->end_node

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[20] Incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂) to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the substituted biphenyl compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated cells.[21]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[20][22]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[21][23] During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple MTT formazan crystals.[22]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the insoluble formazan crystals.[22][23]

  • Reading: Cover the plate and place it on an orbital shaker for about 15 minutes to ensure all crystals are dissolved.[22][24] Measure the absorbance (optical density) of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[20][21]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only) from all readings. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value can be calculated from the dose-response curve.[24]

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[25][26] It relies on the principle that phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet during early apoptosis.[25] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[25][27]

Fig. 3: Workflow for Apoptosis Assay via Flow Cytometry cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis prep1 1. Culture and treat cells with biphenyl compounds for a specified time. prep2 2. Harvest cells (including supernatant for floating cells and trypsinized adherent cells). prep1->prep2 prep3 3. Wash cells twice with cold PBS and centrifuge (e.g., 300-600 x g, 5 min). prep2->prep3 prep4 4. Resuspend cell pellet in 1x Annexin-binding buffer to ~1x10⁶ cells/mL. prep3->prep4 stain1 5. Add FITC-Annexin V to the cell suspension. prep4->stain1 stain2 6. Add Propidium Iodide (PI). stain1->stain2 stain3 7. Incubate for 15 minutes at room temperature in the dark. stain2->stain3 analysis1 8. Analyze samples by flow cytometry within 1 hour. stain3->analysis1 analysis2 9. Gate populations based on controls (unstained, Annexin only, PI only). analysis1->analysis2 analysis3 Quadrant Analysis: Q1: Necrotic (Annexin+/PI+) Q2: Late Apoptotic (Annexin+/PI+) Q3: Viable (Annexin-/PI-) Q4: Early Apoptotic (Annexin+/PI-) analysis2->analysis3

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Steps:

  • Cell Preparation: Seed and treat cells with the test compounds as required. After incubation, harvest both floating and adherent cells.[25]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 300-670 x g for 5 minutes and resuspending the pellet.[25][26]

  • Resuspension: Resuspend the cell pellet in 1x Annexin-binding buffer at a concentration of about 1 x 10⁶ cells/mL.[27]

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[28]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1x Annexin-binding buffer to each tube and analyze the samples by flow cytometry, preferably within one hour.[25]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live, healthy cells.[25]

    • Annexin V-positive / PI-negative: Early apoptotic cells.[25]

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[25]

Conclusion and Future Outlook

Substituted biphenyl compounds represent a versatile and highly valuable scaffold in drug discovery. Their derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, often with high specificity for their molecular targets. The data compiled in this guide highlight the significant therapeutic potential of this chemical class. Future research should focus on optimizing lead compounds to improve their pharmacokinetic properties, reduce off-target effects, and further elucidate their mechanisms of action through advanced cellular and in vivo models. The continued exploration of the vast chemical space offered by the biphenyl core promises to yield novel and effective therapeutic agents for a variety of diseases.

References

Initial characterization of 4,4'-Dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Characterization of 4,4'-Dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, spectroscopic characterization, and potential biological applications of this compound. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties

This compound, also known as 4,4'-bianisole, is a symmetrical organic compound.[1][2] It presents as a white to off-white or pale yellow solid.[3] While sparingly soluble in water, it demonstrates solubility in organic solvents such as ether and acetone.[3]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1][2]
Melting Point 179-180 °C (sublimates)[4]
Boiling Point 314.4 °C (estimate)[5]
Appearance White to off-white solid[5]
Solubility Soluble in ether and acetone[3]
CAS Number 2132-80-1[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance of various functional groups.[6] An alternative approach involves the Ullmann condensation, a classic copper-catalyzed coupling reaction, though this often requires harsher conditions.[5][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 4-bromoanisole and 4-methoxyphenylboronic acid.

Materials:

  • 4-bromoanisole (1 mmol)

  • 4-methoxyphenylboronic acid (1.1 mmol)

  • Fe₃O₄/Pd catalyst (10 mg)

  • Potassium carbonate (K₂CO₃) (2 mmol, 0.276 g)

  • Water-ethanol solution (1:1, 3 mL)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

Procedure:

  • To a round-bottom flask, add 10 mg of the Fe₃O₄/Pd catalyst, 1 mmol of 4-bromoanisole, 1.1 mmol of 4-methoxyphenylboronic acid, and 2 mmol of K₂CO₃.

  • Add 3 mL of a 1:1 water-ethanol solution to the flask.

  • Stir the resulting mixture at 40 °C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 5 mL of ethanol.

  • Separate the catalyst from the mixture using a magnet.

  • The final product can be purified by simple recrystallization.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4-bromoanisole 4-bromoanisole reaction_mixture Stir for 2h 4-bromoanisole->reaction_mixture 4-methoxyphenylboronic_acid 4-methoxyphenylboronic_acid 4-methoxyphenylboronic_acid->reaction_mixture catalyst Fe3O4/Pd catalyst->reaction_mixture base K2CO3 base->reaction_mixture solvent H2O/Ethanol (1:1) solvent->reaction_mixture temperature 40 °C temperature->reaction_mixture workup Ethanol Addition & Magnetic Separation reaction_mixture->workup purification Recrystallization workup->purification product This compound purification->product

Suzuki-Miyaura synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound has been confirmed using various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
FT-IR (cm⁻¹) 3115, 2959, 2910, 2347, 1680, 1598, 1485, 1233, 1173, 1028, 813, 612
¹H NMR (400 MHz, CDCl₃), δ (ppm) 7.26-7.49 (t, 4H, Ar-H), 6.95-6.97 (t, 4H, Ar-H), 3.85 (s, 6H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃), δ (ppm) 158.67, 133.47, 127.73, 114.15, 55.34

Applications in Drug Development

Biphenyl scaffolds are considered privileged structures in medicinal chemistry due to their prevalence in biologically active compounds.[6][8] Derivatives of biphenyl have demonstrated a wide range of activities, including antifungal, anti-inflammatory, and anticancer properties.[9]

Potential as a Tyrosinase Inhibitor

Recent in silico studies have explored the therapeutic potential of this compound. Molecular docking analysis revealed a strong binding affinity between this compound and tyrosinase (PDB ID: 3NQ1), with a binding energy of -7.8 kcal/mol. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating dermatological disorders related to hyperpigmentation. This finding suggests that this compound could serve as a potent inhibitor of tyrosinase.

Tyrosinase_Inhibition DMB 4,4'-Dimethoxy- 1,1'-biphenyl Binding Binding to Active Site (Binding Energy: -7.8 kcal/mol) DMB->Binding Tyrosinase Tyrosinase Enzyme Tyrosinase->Binding Inhibition Inhibition of Enzymatic Activity Binding->Inhibition Melanin_Pathway L-DOPA -> Dopaquinone Inhibition->Melanin_Pathway blocks Melanin_Production Reduced Melanin Production Melanin_Pathway->Melanin_Production leads to Therapeutic_Effect Potential Treatment for Hyperpigmentation Melanin_Production->Therapeutic_Effect results in

Proposed mechanism of tyrosinase inhibition by this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is readily achievable through modern cross-coupling techniques like the Suzuki-Miyaura reaction. Emerging computational evidence points to its potential as a tyrosinase inhibitor, making it a molecule of interest for further investigation in the field of dermatology and drug development. This guide provides a solid foundation for researchers to build upon in their exploration of this and related biphenyl compounds.

References

The Rotational Barrier of Methoxy Groups in Dimethoxybiphenyls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rotational dynamics of methoxy groups in dimethoxybiphenyls play a crucial role in determining the conformational preferences and, consequently, the biological activity and physicochemical properties of these compounds. This technical guide provides a comprehensive overview of the rotational barriers of methoxy groups in various dimethoxybiphenyl isomers, detailing the experimental and computational methodologies used for their determination.

Introduction to Rotational Barriers in Biphenyls

The rotation around the central carbon-carbon single bond in biphenyl and its derivatives is a key factor in their stereochemistry. When bulky substituents are present in the ortho positions of the biphenyl core, rotation around this pivotal bond can be significantly hindered, leading to a phenomenon known as atropisomerism, where conformational isomers can be isolated as stable enantiomers[1][2]. The energy required to overcome this rotational hindrance is quantified as the rotational barrier.

The magnitude of this barrier is influenced by several factors, including the size and electronic nature of the substituents, as well as their positions on the biphenyl rings. In dimethoxybiphenyls, the position of the methoxy groups (ortho, meta, or para) dictates the extent of steric hindrance and electronic interactions, leading to vastly different rotational barriers and conformational landscapes. Understanding these rotational barriers is of paramount importance in drug design and development, as the three-dimensional structure of a molecule is intimately linked to its interaction with biological targets[3].

Quantitative Data on Rotational Barriers

The rotational barriers of dimethoxybiphenyl isomers have been investigated using both experimental and computational techniques. The following tables summarize the available quantitative data for the inter-ring rotation in 2,2'-, 3,3'-, and 4,4'-dimethoxybiphenyl.

IsomerMethodRotational Barrier (kcal/mol)Rotational Barrier (kJ/mol)Dihedral Angle (°) (Ground State)Source
2,2'-Dimethoxybiphenyl
No specific quantitative data found in the provided search results.
3,3'-Dimethoxybiphenyl
No specific quantitative data found in the provided search results.
4,4'-Dimethoxybiphenyl Computational (B3LYP/6-311+G**)1.918.0~40[4]
Unsubstituted Biphenyl Experimental1.43 ± 0.506.0 ± 2.1~45[5][6]
Computational (CCSD(T))1.91 - 1.988.0 - 8.3[5][7]

Note: The rotational barrier for 4,4'-dimethoxybiphenyl represents the energy difference between the ground state and the planar (0° dihedral angle) transition state. The barrier to rotation through a perpendicular (90° dihedral angle) transition state is expected to be of a similar magnitude for para-substituted biphenyls. For ortho-substituted biphenyls like 2,2'-dimethoxybiphenyl, a significantly higher rotational barrier is anticipated due to steric hindrance between the methoxy groups.

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique used to determine the rotational barriers in molecules that undergo conformational exchange on the NMR timescale[8][9][10][11][12][13]. The methodology involves monitoring the changes in the NMR spectrum of a sample as a function of temperature.

Dynamic NMR Spectroscopy for Rotational Barrier Determination

Principle: At low temperatures, the rotation around the biphenyl core is slow, and distinct signals may be observed for protons in different chemical environments in the different conformers. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the two signals broaden and merge into a single peak. By analyzing the line shape of the signals at different temperatures, the rate constant (k) for the rotational process can be determined. The free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation.

Generalized Experimental Protocol:

  • Sample Preparation: A solution of the dimethoxybiphenyl isomer is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, toluene, or dimethylformamide). The choice of solvent is critical as it can influence the rotational barrier.

  • NMR Data Acquisition: A series of proton NMR spectra are recorded over a range of temperatures, starting from a low temperature where the rotation is slow, and gradually increasing to a temperature above coalescence.

  • Determination of Key Parameters:

    • Coalescence Temperature (Tc): The temperature at which the distinct signals merge into a single broad peak is carefully determined.

    • Chemical Shift Difference (Δν): The difference in the chemical shifts of the exchanging protons (in Hertz) is measured from a spectrum recorded at a temperature well below coalescence.

  • Calculation of the Rate Constant (k) at Coalescence: The rate constant at the coalescence temperature can be estimated using the following equation for the coalescence of two uncoupled singlets of equal population:

    • k = (π * Δν) / √2

  • Calculation of the Free Energy of Activation (ΔG‡): The rotational barrier is calculated using the Eyring equation:

    • ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

    • Where R is the gas constant (1.987 cal/mol·K).

  • Line-Shape Analysis (for more accurate results): For a more rigorous determination of the rotational barrier, a complete line-shape analysis is performed. This involves simulating the experimental spectra at various temperatures using specialized software and fitting the rate constants to the experimental data. This method provides ΔG‡ values over a range of temperatures.

Computational Protocols

Computational chemistry provides a powerful tool for calculating the rotational barrier of molecules by mapping their potential energy surface (PES)[14][15][16][17]. The PES describes the energy of a molecule as a function of its geometry.

Density Functional Theory (DFT) Calculations

Principle: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. By systematically rotating the dihedral angle of the central C-C bond in a dimethoxybiphenyl molecule and calculating the energy at each step, a potential energy profile for the rotation can be generated. The rotational barrier is the energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) along the rotational pathway.

Generalized Computational Protocol:

  • Structure Building: The 3D structure of the dimethoxybiphenyl isomer is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation (ground state). This is typically done using a specific DFT functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G*, 6-311+G**)[18][19].

  • Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically varying the dihedral angle of the central C-C bond (e.g., from 0° to 180° in steps of 10°). At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is allowed to relax to its minimum energy.

  • Transition State Search and Verification: The highest energy point on the potential energy surface scan is used as an initial guess for a transition state optimization. A frequency calculation is then performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion.

  • Calculation of the Rotational Barrier: The rotational barrier is calculated as the difference in the electronic energies (including zero-point vibrational energy corrections) between the optimized ground state and the verified transition state. For the study on 4,4'-dimethoxybiphenyl, the rotational barrier for the planar conformation was determined by calculating the energy difference between the ground state and the transition state[4].

Visualizations

Conformational Isomers of 2,2'-Dimethoxybiphenyl

The rotation around the central C-C bond in 2,2'-dimethoxybiphenyl leads to different conformational isomers. The steric hindrance between the ortho-methoxy groups results in a high rotational barrier, making these conformers potentially separable at room temperature (atropisomers).

G Conformational Exchange in 2,2'-Dimethoxybiphenyl cluster_0 syn-Conformer cluster_1 anti-Conformer syn anti syn->anti Rotation anti->syn Rotation

Caption: Conformational isomers of 2,2'-dimethoxybiphenyl.

Experimental Workflow for Dynamic NMR

The following diagram illustrates the typical workflow for determining the rotational barrier using dynamic NMR spectroscopy.

G Dynamic NMR Experimental Workflow A Sample Preparation (Dimethoxybiphenyl in deuterated solvent) B Variable Temperature NMR (Acquire spectra at different temperatures) A->B C Data Analysis (Determine Tc and Δν) B->C D Calculate Rate Constant (k) at Coalescence C->D F Line-Shape Analysis (Optional, for higher accuracy) C->F Advanced Analysis E Calculate Rotational Barrier (ΔG‡) using Eyring Equation D->E F->E

Caption: Workflow for rotational barrier determination by DNMR.

Computational Workflow for DFT Calculations

This diagram outlines the steps involved in calculating the rotational barrier of a dimethoxybiphenyl isomer using Density Functional Theory.

G DFT Computational Workflow A Build Initial Structure B Ground State Geometry Optimization A->B C Potential Energy Surface Scan (Vary Dihedral Angle) B->C D Identify Transition State C->D E Transition State Optimization & Frequency Calculation D->E F Calculate Rotational Barrier (ΔE = E_TS - E_GS) E->F

Caption: Workflow for rotational barrier calculation using DFT.

Conclusion

The rotational barrier of methoxy groups in dimethoxybiphenyls is a critical parameter that is highly dependent on the substitution pattern. While data for 4,4'-dimethoxybiphenyl suggests a relatively low barrier to rotation, consistent with other para-substituted biphenyls, the presence of methoxy groups in the ortho positions is expected to induce significant steric hindrance, leading to a much higher rotational barrier and the possibility of atropisomerism. The experimental and computational protocols outlined in this guide provide a robust framework for the determination of these important physicochemical parameters. Further research is warranted to obtain precise quantitative data for the 2,2'- and 3,3'-dimethoxybiphenyl isomers to enable a complete comparative analysis, which is crucial for applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide on Intermolecular Interactions in Solid-State 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermolecular interactions present in the solid-state structure of 4,4'-dimethoxybiphenyl. The information is compiled from crystallographic data and peer-reviewed scientific literature, offering a detailed analysis for researchers in materials science, crystallography, and drug development.

Crystal Structure and Molecular Geometry

The solid-state structure of 4,4'-dimethoxybiphenyl has been determined by single-crystal X-ray diffraction (SC-XRD). The molecule crystallizes in the monoclinic crystal system. The asymmetric unit contains one half of the molecule, with the other half generated by symmetry.

The molecular geometry is characterized by the dihedral angle between the two phenyl rings. In the solid state, the two phenyl rings are nearly coplanar, a conformation that is influenced by the crystal packing forces. This differs from the calculated gas-phase conformation where the rings are twisted by approximately 40° relative to each other.

Table 1: Crystallographic Data for 4,4'-Dimethoxybiphenyl

ParameterValue
CCDC Deposition Number604799
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.93(2)
b (Å)5.48(1)
c (Å)10.63(2)
α (°)90
β (°)101.9(2)
γ (°)90
Volume (ų)564.8(19)
Z2

Table 2: Selected Experimental Bond Lengths and Angles (from XRD)

Bond/AngleLength (Å) / Angle (°)
C1-C1'1.491(3)
C4-O11.371(2)
O1-C71.423(3)
C2-C1-C6119.0(2)
C1-C4-C5121.1(2)
C4-O1-C7117.8(2)

Intermolecular Interactions in the Solid State

The crystal packing of 4,4'-dimethoxybiphenyl is stabilized by a network of weak intermolecular interactions, primarily C-H···π and π-π stacking interactions. These non-covalent bonds play a crucial role in the overall stability and physical properties of the crystalline solid.

C-H···π Interactions

In the crystal lattice, hydrogen atoms from the phenyl rings and the methoxy groups act as donors, interacting with the electron-rich π-systems of adjacent phenyl rings. These C-H···π interactions are significant in directing the molecular packing.[1] The geometry of these interactions, including the donor-acceptor distances and angles, are critical for the stability of the crystal structure.

π-π Stacking Interactions

Weak π-π stacking interactions are also observed in the solid-state structure of 4,4'-dimethoxybiphenyl. These interactions occur between the phenyl rings of neighboring molecules. The centroid-to-centroid distance (Cg···Cg) between parallel-displaced phenyl rings is approximately 4.825 Å, which is indicative of a weak π-π stacking interaction.[1]

Table 3: Key Intermolecular Interaction Data

Interaction TypeDonorAcceptorDistance (Å)
C-H···πC-H (phenyl/methoxy)π-system (phenyl ring)-
π-π stackingCentroid of phenyl ring (Cg)Centroid of phenyl ring (Cg)4.825

Detailed geometric parameters for C-H···π interactions are dependent on the specific crystal structure determination and are best analyzed using dedicated crystallographic software.

Visualization of Intermolecular Interactions

The following diagram, generated using Graphviz, illustrates the key intermolecular interactions that stabilize the crystal lattice of 4,4'-dimethoxybiphenyl.

Intermolecular_Interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_Ph1 Phenyl Ring 1 M2_Ph2 Phenyl Ring 2 M1_Ph1->M2_Ph2 π-π stacking (Cg...Cg ≈ 4.825 Å) M1_Ph2 Phenyl Ring 2 M1_MeO1 Methoxy Group 1 M2_Ph1 Phenyl Ring 1 M1_MeO1->M2_Ph1 C-H...π M1_MeO2 Methoxy Group 2 M2_MeO1 Methoxy Group 1

Caption: Intermolecular interactions in solid-state 4,4'-dimethoxybiphenyl.

Experimental Protocols

The characterization of the solid-state structure and intermolecular interactions of 4,4'-dimethoxybiphenyl relies on several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Crystal Growth: Single crystals of 4,4'-dimethoxybiphenyl suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol.

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 293 K), to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The analysis is performed using specialized software that takes the crystallographic information file (CIF) as input.

Methodology:

  • CIF Input: The CIF file obtained from the single-crystal X-ray diffraction experiment is loaded into the software.

  • Surface Generation: The Hirshfeld surface is generated for a molecule within the crystal. The surface is defined as the region where the electron density of the pro-molecule (the molecule of interest) is equal to the sum of the electron densities of all other molecules in the crystal.

  • Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of the intermolecular interactions. These include:

    • d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.

    • Shape Index and Curvedness: These properties provide information about the shape of the molecule and the nature of the packing.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). These plots can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H) to the overall crystal packing.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR can provide valuable information about the local environment and dynamics of molecules in the solid state, complementing the static picture provided by X-ray diffraction.

Sample Preparation: A powdered crystalline sample of 4,4'-dimethoxybiphenyl is packed into a zirconia rotor.

Data Acquisition: The rotor is placed in the solid-state NMR probe and spun at a specific magic angle (54.74°) with respect to the external magnetic field. Magic-angle spinning (MAS) is used to average out anisotropic interactions and obtain higher resolution spectra. Typical experiments include:

  • ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard experiment to obtain high-resolution ¹³C spectra of solid samples. It enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei.

  • High-Power Proton Decoupling: During the acquisition of the ¹³C signal, a strong radiofrequency field is applied at the ¹H frequency to remove the dipolar coupling between ¹³C and ¹H, resulting in sharper lines.

Experimental parameters such as the MAS speed, contact time for cross-polarization, and decoupling power are optimized to obtain the best quality spectra. The chemical shifts observed in the solid-state NMR spectrum can provide information about the molecular conformation and packing in the crystal.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of intermolecular interactions in solid-state 4,4'-dimethoxybiphenyl.

Workflow cluster_synthesis Sample Preparation cluster_characterization Structural Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 4,4'-dimethoxybiphenyl Crystallization Single Crystal Growth Synthesis->Crystallization SSNMR Solid-State NMR Synthesis->SSNMR SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Structure_Solution Crystal Structure Solution & Refinement SCXRD->Structure_Solution Hirshfeld Hirshfeld Surface Analysis Structure_Solution->Hirshfeld Interaction_Quantification Quantification of Intermolecular Interactions Hirshfeld->Interaction_Quantification

Caption: Workflow for the analysis of intermolecular interactions.

References

Methodological & Application

Application Note: Synthesis of 4,4'-Dimethoxy-1,1'-biphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure found in numerous biologically active compounds, functional materials, and pharmaceutical drugs.[1][2] The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for synthesizing unsymmetrical biaryls like 4,4'-Dimethoxy-1,1'-biphenyl.[1][3] This method is favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[4][5]

This document provides a detailed protocol for the synthesis of this compound by coupling 4-bromoanisole with 4-methoxyphenylboronic acid. It includes optimized reaction conditions, a step-by-step experimental procedure, and methods for purification and characterization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoanisole), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[3]

  • Transmetalation: The organoboron compound (4-methoxyphenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its aryl group to the palladium(II) complex, displacing the halide.[3][5]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for this compound pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Bromoanisole pd_complex Ar-Pd(II)L_n-X (Ar = 4-methoxyphenyl X = Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar'B(OH)₃]⁻ info1 Base (e.g., K₃PO₄) activates Boronic Acid biaryl_pd_complex Ar-Pd(II)L_n-Ar' (Ar' = 4-methoxyphenyl) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Reagents
  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%, if using Pd(OAc)₂)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography eluent)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).[7] If using a solid palladium precursor like Pd(PPh₃)₄, it can be added at this stage.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[3][7]

  • Solvent and Catalyst Addition: Via syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL).[7] If using a catalyst system like Pd(OAc)₂/PPh₃, add them now.[4]

  • Degassing: Purge the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.[4]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.[7]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The reaction is generally complete within 2-12 hours.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.[7]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).[4]

    • Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure this compound.[4]

Suzuki_Workflow Experimental Workflow for Suzuki Coupling Synthesis setup 1. Reaction Setup (Reagents, Base, Solvent) degas 2. Degassing (Purge with N₂/Ar) setup->degas catalyst 3. Catalyst Addition (e.g., Pd(PPh₃)₄) degas->catalyst reaction 4. Reaction (Heat to 90 °C, 2-12h) catalyst->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify characterize 7. Characterization (NMR, FT-IR) purify->characterize product Pure this compound characterize->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data from optimization and characterization studies are summarized below.

Table 1: Comparison of Bases for Suzuki Coupling This table summarizes the impact of different inorganic bases on the reaction yield between an aryl boronic acid and 4-bromoanisole under typical conditions. Stronger inorganic bases generally provide superior performance.[7]

EntryBaseSolventCatalyst (3 mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄ (3 eq)1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901292
2Cs₂CO₃ (3 eq)1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901288
3K₂CO₃ (2 eq)Toluene/Ethanol/H₂OPd(OAc)₂/PPh₃80-902-12Moderate

Yields are based on studies of similar electron-rich substrates and serve as a strong guideline.[7][8]

Table 2: Spectroscopic Characterization Data for this compound The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

TechniqueData
¹H NMR (400 MHz, CDCl₃): δ 7.49 (d, J=8.8 Hz, 4H, Ar-H), 6.96 (d, J=8.8 Hz, 4H, Ar-H), 3.85 (s, 6H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃): δ 158.67, 133.47, 127.73, 114.15, 55.34.
FT-IR (cm⁻¹)3115, 2959, 1680, 1598, 1485, 1233 (C-O stretch), 1173, 1028, 813.
Appearance White to pale cream solid.[9]
Safety Precautions
  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Palladium compounds and organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,4'-dimethoxybiphenyl, a key biaryl structural motif, utilizing palladium-catalyzed cross-coupling reactions. The protocols outlined below are based on established methodologies such as the Suzuki-Miyaura, Stille, and Negishi couplings, offering a range of conditions to suit various laboratory setups and substrate requirements.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The synthesis of symmetrical biaryls like 4,4'-dimethoxybiphenyl is a common application of these methods, providing a foundational structure for various materials and pharmaceutical compounds. This application note details several reliable protocols, presenting quantitative data in a clear, tabular format for easy comparison and providing step-by-step experimental procedures.

Data Presentation: Comparative Analysis of Synthetic Protocols

The following table summarizes various palladium-catalyzed methods for the synthesis of 4,4'-dimethoxybiphenyl, highlighting key reaction parameters and reported yields.

Coupling ReactionAryl Halide/PrecursorOrganometallic ReagentCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-Bromoanisole4-Methoxyphenylboronic acidFe₃O₄/PdK₂CO₃Water-Ethanol (1:1)402Not Specified
Suzuki-Miyaura 4-Bromoanisole4-Methoxyphenylboronic acidPd/MN100NaOH, K₂CO₃, or Na₂CO₃Ethanol-Water50-750.17-1Not Specified
Stille Coupling 1-Bromo-4-methoxybenzeneTributyl(4-methoxyphenyl)stannanePd₂(dba)₃ / P(o-tol)₃-Toluene10012Not Specified
Negishi Coupling 4-Methoxybenzenediazonium o-benzenedisulfonimide(4-methoxyphenyl)zinc chlorideNot Specified-Not SpecifiedNot SpecifiedNot Specified89

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Heterogeneous Fe₃O₄/Pd Catalyst

This protocol details a sustainable approach to the Suzuki-Miyaura coupling reaction using a magnetically separable palladium catalyst.

Materials:

  • 4-Bromoanisole

  • 4-Methoxyphenylboronic acid

  • Fe₃O₄/Pd catalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Neodymium magnet

Procedure:

  • To a round-bottom flask, add 10 mg of the Fe₃O₄/Pd catalyst.

  • Add 4-bromoanisole (1 mmol) and 4-methoxyphenylboronic acid (1.1 mmol).

  • Add potassium carbonate (2 mmol, 276 mg).

  • Add 3 mL of a 1:1 (v/v) mixture of water and ethanol.

  • Stir the resulting mixture at 40 °C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 5 mL of ethanol to the reaction mixture.

  • Separate the catalyst from the solution using a strong external magnet.

  • Decant the supernatant and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization to obtain 4,4'-dimethoxybiphenyl.

Protocol 2: Stille Coupling for the Synthesis of 4,4'-Dimethoxybiphenyl

This protocol describes the synthesis of 4,4'-dimethoxybiphenyl via a Stille cross-coupling reaction.[1]

Materials:

  • 1-Bromo-4-methoxybenzene

  • Tributyl(4-methoxyphenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Toluene, anhydrous and degassed

  • Schlenk tube

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 1-bromo-4-methoxybenzene (4 mmol, 750 mg) and tributyl(4-methoxyphenyl)stannane.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.04 mmol, 36 mg) and tri(o-tolyl)phosphine (0.08 mmol, 24 mg).

  • Add 15 mL of anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours in the dark.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 4,4'-dimethoxybiphenyl.

Protocol 3: Negishi Coupling of an Arenediazonium Salt

This protocol outlines a high-yielding Negishi coupling for the synthesis of 4,4'-dimethoxybiphenyl.[2]

Materials:

  • 4-Methoxybenzenediazonium o-benzenedisulfonimide

  • (4-methoxyphenyl)zinc chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous THF

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Prepare (4-methoxyphenyl)zinc chloride in a separate flask.

  • In a Schlenk tube under an inert atmosphere, dissolve 4-methoxybenzenediazonium o-benzenedisulfonimide in anhydrous THF.

  • Add the palladium catalyst to the solution.

  • Slowly add the solution of (4-methoxyphenyl)zinc chloride to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4,4'-dimethoxybiphenyl (reported yield of 89%).[2]

Visualizations

The following diagrams illustrate the general workflow and a key catalytic cycle in the palladium-catalyzed synthesis of 4,4'-dimethoxybiphenyl.

G General Workflow for Palladium-Catalyzed Synthesis of 4,4'-Dimethoxybiphenyl cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Aryl Halide Aryl Halide (e.g., 4-Bromoanisole) Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Organometallic Reagent Organometallic Reagent (e.g., 4-Methoxyphenylboronic Acid) Organometallic Reagent->Reaction Mixture Palladium Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Palladium Catalyst->Reaction Mixture Ligand Ligand (e.g., SPhos) Ligand->Reaction Mixture Base Base (e.g., K₃PO₄) Base->Reaction Mixture Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Mixture Temperature Temperature Temperature->Reaction Mixture Time Time Time->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Product 4,4'-Dimethoxybiphenyl Workup & Purification->Product

Caption: General experimental workflow for the synthesis of 4,4'-dimethoxybiphenyl.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Lₙ-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (4,4'-Dimethoxybiphenyl) reductive_elimination->product aryl_halide Ar-X (4-Bromoanisole) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (4-Methoxyphenylboronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for ATR-IR Spectroscopy of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique ideal for the rapid characterization of biphenyl derivatives.[1][2] This method requires minimal to no sample preparation, making it highly efficient for analyzing solids, powders, liquids, and films.[2][3] In the pharmaceutical industry, ATR-IR is invaluable for identifying active pharmaceutical ingredients (APIs), monitoring chemical reactions, and assessing the polymorphic purity of drug substances.[4][5] Biphenyl and its derivatives are core structures in many pharmaceutical compounds, and ATR-IR provides a robust method for their qualitative and quantitative analysis.[4][6]

Principle of ATR-IR Spectroscopy

ATR-IR spectroscopy operates on the principle of total internal reflection.[2] An infrared beam is directed through a high-refractive-index crystal (e.g., diamond or germanium).[2] When a sample is brought into intimate contact with the crystal, the IR beam creates an evanescent wave that penetrates a few microns into the sample at the points of internal reflection.[7] The detector then measures the attenuation of this evanescent wave by the sample, resulting in an infrared spectrum that is characteristic of the sample's molecular vibrations.[2]

Advantages of ATR-IR for Biphenyl Derivatives

  • Minimal Sample Preparation: Solid or liquid samples can be analyzed directly, saving time and resources.[1]

  • Versatility: Suitable for a wide range of sample types, including powders, crystals, films, and solutions.[7]

  • Non-Destructive: The sample can be recovered after analysis.[1]

  • Reproducibility: Provides consistent and reliable spectral data.[1]

  • Quantitative Analysis: Can be used to determine the concentration of specific components in a mixture.[8][9]

Data Presentation: Characteristic IR Bands for Biphenyl Derivatives

The following table summarizes the characteristic vibrational frequencies for biphenyl and some of its common derivatives. These values can be used for the identification and qualitative analysis of these compounds.

Compound/Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference(s)
Biphenyl Aromatic C-H Stretch3100 - 3000[10]
Aromatic C=C Stretch~1600, ~1500
C-H Out-of-Plane Bend900 - 675[10]
Nitro-Biphenyls Asymmetric NO₂ Stretch~1534[11]
Symmetric NO₂ Stretch~1351[11][12]
Amino-Biphenyls N-H Stretch (primary amine)3400 - 3250 (two bands)[13]
N-H Bend (primary amine)1650 - 1580[13]
C-N Stretch (aromatic amine)1335 - 1250[13]
Hydroxy-Biphenyls O-H Stretch (H-bonded)3500 - 3200 (broad)[14][15]
O-H Stretch (free)3640 - 3610 (sharp)[14]
C-O Stretch1320 - 1000[14][15]
Chloro-Biphenyls Aromatic C-H Stretch3100 - 3000[3]
Aromatic C=C Stretch~1600, ~1450[3]
C-Cl Stretch850 - 550[3]

Experimental Protocols

Protocol 1: Qualitative Analysis of a Solid Biphenyl Derivative

This protocol outlines the steps for obtaining a qualitative ATR-IR spectrum of a solid biphenyl derivative in powder or crystalline form.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solid biphenyl derivative sample

  • Spatula

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.

  • Collect a Background Spectrum: With the clean, dry ATR crystal, collect a background spectrum. This will account for any atmospheric or instrumental interferences.

  • Apply the Sample: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the ATR pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Collect the Sample Spectrum: Acquire the IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

  • Clean Up: Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

  • Data Analysis: The resulting spectrum can be compared with reference spectra from libraries or the data in the table above to identify the compound and its functional groups.

Protocol 2: Quantitative Analysis of a Biphenyl Derivative in a Solid Mixture

This protocol describes the steps for determining the concentration of a biphenyl derivative in a solid matrix using a calibration curve.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Pure biphenyl derivative (analyte)

  • Matrix material (e.g., an excipient like microcrystalline cellulose)

  • Analytical balance

  • Mortar and pestle or a mechanical grinder

  • Spatula, lint-free wipes, and cleaning solvent

Procedure:

  • Prepare Calibration Standards:

    • Accurately weigh and prepare a series of at least five standard mixtures of the biphenyl derivative in the matrix material with varying concentrations (e.g., 1%, 5%, 10%, 15%, 20% w/w).

    • Ensure each standard is thoroughly homogenized by grinding in a mortar and pestle.

  • Acquire Spectra of Standards:

    • For each standard, acquire an ATR-IR spectrum following the procedure outlined in Protocol 1 (steps 1-5). It is critical to use the same pressure for each measurement to ensure reproducibility.[16]

  • Create a Calibration Curve:

    • Identify a characteristic absorption band of the biphenyl derivative that does not overlap with the matrix bands.

    • For each standard's spectrum, determine the absorbance (peak height or area) of the selected characteristic band.

    • Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

  • Analyze the Unknown Sample:

    • Acquire the ATR-IR spectrum of the unknown sample using the same instrument parameters and pressure as for the standards.

    • Measure the absorbance of the characteristic band in the unknown sample's spectrum.

  • Determine the Concentration:

    • Use the equation of the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the biphenyl derivative in the unknown sample.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_atr ATR-IR Analysis cluster_quant Quantitative Analysis start Start prep_standards Prepare Calibration Standards (Varying Concentrations) start->prep_standards prep_unknown Prepare Unknown Sample start->prep_unknown homogenize Homogenize Samples prep_standards->homogenize prep_unknown->homogenize clean_crystal Clean ATR Crystal homogenize->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum Collect IR Spectrum apply_pressure->collect_spectrum measure_absorbance Measure Absorbance of Characteristic Peak collect_spectrum->measure_absorbance analyze_unknown Analyze Unknown Sample Spectrum collect_spectrum->analyze_unknown build_curve Build Calibration Curve (Absorbance vs. Concentration) measure_absorbance->build_curve calculate_conc Calculate Concentration of Unknown build_curve->calculate_conc analyze_unknown->calculate_conc end End calculate_conc->end

Caption: Workflow for quantitative analysis of biphenyl derivatives using ATR-IR.

logical_relationship cluster_applications Applications for Biphenyl Derivatives cluster_outputs Generated Data & Outcomes cluster_impact Impact in Drug Development atr_ir ATR-IR Spectroscopy qualitative Qualitative Analysis (Identification, Functional Groups) atr_ir->qualitative quantitative Quantitative Analysis (Concentration, Purity) atr_ir->quantitative polymorphism Polymorphism Studies (Crystal Form Identification) atr_ir->polymorphism reaction_monitoring Reaction Monitoring (Formation of Intermediates/Products) atr_ir->reaction_monitoring spectrum IR Spectrum (Fingerprint) qualitative->spectrum calibration Calibration Curve quantitative->calibration polymorph_id Polymorph Identification polymorphism->polymorph_id kinetic_data Reaction Kinetics reaction_monitoring->kinetic_data api_char API Characterization spectrum->api_char quality_control Quality Control calibration->quality_control stability Stability Studies polymorph_id->stability process_dev Process Development kinetic_data->process_dev

Caption: Applications of ATR-IR in biphenyl derivative analysis and drug development.

References

Application Note: Analysis of 4,4'-Dimethoxybiphenyl by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dimethoxybiphenyl is a biphenyl derivative characterized by two methoxy groups substituted on its biphenyl core. This compound finds applications in organic synthesis, serving as a precursor for various more complex molecules, and is studied in the context of materials science and as a potential environmental contaminant. Accurate and reliable quantification of 4,4'-dimethoxybiphenyl is crucial for quality control in manufacturing processes, for its detection in environmental matrices, and in various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of 4,4'-dimethoxybiphenyl. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of Analysis

The analysis of 4,4'-dimethoxybiphenyl by GC-MS involves the volatilization of the analyte in the heated injector of a gas chromatograph, followed by its separation from other components in the sample as it passes through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase of the column. As the separated 4,4'-dimethoxybiphenyl elutes from the column, it enters the ion source of the mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]•+) and a series of fragment ions. The molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, typically a quadrupole. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.

The mass spectrum of 4,4'-dimethoxybiphenyl is characterized by a prominent molecular ion peak at m/z 214.[1] The fragmentation pattern is dictated by the stability of the biphenyl ring system and the presence of the methoxy groups. Key fragmentation pathways include the loss of a methyl radical (•CH₃) to form a stable ion at m/z 199, and the subsequent loss of a carbonyl group (CO) to yield an ion at m/z 171.[1]

Experimental Protocols

Reagents and Materials
  • Standards: 4,4'-Dimethoxybiphenyl (≥98% purity)

  • Solvents: Dichloromethane (GC grade), Methanol (HPLC grade), Ethyl Acetate (GC grade)

  • Glassware: Volumetric flasks, pipettes, 1.5 mL glass GC autosampler vials with caps.

  • Equipment: Analytical balance, vortex mixer, sonicator.

Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of 4,4'-dimethoxybiphenyl.

  • Dissolve the weighed standard in a 10 mL volumetric flask using dichloromethane.

  • Ensure complete dissolution by vortexing or brief sonication.

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to generate the calibration curve.

Sample Preparation (General Procedure):

  • For solid samples, accurately weigh a suitable amount and extract with dichloromethane using sonication.

  • For liquid samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane may be employed.

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, dilute the sample with dichloromethane to bring the concentration of 4,4'-dimethoxybiphenyl within the linear range of the calibration curve.

  • Transfer the final solution to a 1.5 mL GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B Mass Selective Detector (MSD) or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-300 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 214 (quantifier), 199, and 171 (qualifiers).

Data Presentation

Quantitative data for the analysis of 4,4'-dimethoxybiphenyl should be determined through method validation. The following table provides estimated performance characteristics based on the analysis of structurally similar biphenyl derivatives. Actual values may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolution in Dichloromethane start->dissolve filter Filtration (0.45 µm) dissolve->filter dilute Dilution to Working Concentration filter->dilute vial Transfer to GC Vial dilute->vial injection Injection (1 µL) vial->injection separation GC Separation (HP-5ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection chromatogram Chromatogram detection->chromatogram spectrum Mass Spectrum detection->spectrum quantification Quantification chromatogram->quantification spectrum->quantification Fragmentation_Pathway mol_ion 4,4'-Dimethoxybiphenyl [M]•+ m/z = 214 frag1 [M - CH₃]⁺ m/z = 199 mol_ion->frag1 - •CH₃ frag2 [M - CH₃ - CO]⁺ m/z = 171 frag1->frag2 - CO frag3 [C₈H₈O]⁺ or [C₁₀H₈]⁺ fragment m/z = 128 frag2->frag3 - C₃H₃

References

Application Notes and Protocols: The Use of 4,4'-Dimethoxy-1,1'-biphenyl in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the use of 4,4'-Dimethoxy-1,1'-biphenyl as a precursor in the synthesis of liquid crystalline materials. While direct, multi-step synthetic routes starting from this compound to final liquid crystal products are not extensively detailed in single literature sources, this document outlines a common and logical synthetic approach. This involves the synthesis of the biphenyl core, its subsequent modification, and functionalization to achieve desired mesomorphic properties. The protocols and data presented are compiled from established synthetic methodologies for biphenyl-based liquid crystals.

Introduction to this compound in Liquid Crystal Design

The biphenyl unit is a fundamental building block in the design of calamitic (rod-shaped) liquid crystals. Its rigid, linear structure contributes to the anisotropic molecular geometry necessary for the formation of mesophases. The 4,4'-positions are ideal for substitution with various functional groups to modulate the material's properties, such as melting point, clearing point, and the type of liquid crystal phase (nematic, smectic, etc.).

This compound serves as a valuable precursor. The methoxy groups can be readily converted to hydroxy groups, which then provide reactive sites for the attachment of flexible terminal chains (e.g., alkyl or alkoxy groups) through etherification or esterification. These terminal chains are crucial for influencing the melting point and the stability of the liquid crystalline phase.

Synthesis of the Biphenyl Core

A common method for synthesizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient means of forming carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound[1][2]

This protocol describes the synthesis of this compound from 4-bromoanisole and 4-methoxyphenylboronic acid.

Materials:

  • 4-bromoanisole

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (or a similar Pd catalyst)

  • Triphenylphosphine (or another suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-methoxyphenylboronic acid (1.1 equivalents), 4-bromoanisole (1.0 equivalent), and triphenylphosphine (0.04 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.01 equivalents) to the flask.

  • Solvent and Base Addition: Add toluene and a 2 M aqueous solution of potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Reaction Execution: Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Recrystallization: The final product can be further purified by recrystallization from ethanol to yield pure this compound.

Proposed Synthetic Pathway to a Liquid Crystal

A plausible route from this compound to a liquid crystalline material involves two key steps: demethylation to the dihydroxy derivative, followed by etherification to attach terminal alkyl chains. This approach is analogous to syntheses starting from 4,4'-dihydroxybiphenyl.[1]

G cluster_0 Synthesis of Biphenyl Core cluster_1 Functionalization and Liquid Crystal Formation A 4-bromoanisole + 4-methoxyphenylboronic acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C This compound B->C D Demethylation (e.g., BBr3) C->D E 4,4'-Dihydroxy-1,1'-biphenyl D->E F Etherification (Alkyl Halide, Base) E->F G 4,4'-Dialkoxy-1,1'-biphenyl (Liquid Crystal) F->G

Caption: Proposed synthetic pathway from precursors to a 4,4'-dialkoxy-1,1'-biphenyl liquid crystal.

Key Experimental Protocols for Functionalization

Protocol for Demethylation of Aryl Methyl Ethers

The conversion of the methoxy groups of this compound to hydroxyl groups is a critical step. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess BBr₃.

  • Work-up: Add water and separate the layers. Extract the aqueous layer with DCM.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4,4'-Dihydroxy-1,1'-biphenyl.

  • Purification: The product can be purified by recrystallization or column chromatography.

Protocol for Etherification of 4,4'-Dihydroxy-1,1'-biphenyl

This protocol describes the Williamson ether synthesis to attach alkyl chains to the biphenol core, a common final step in producing many liquid crystals.

Materials:

  • 4,4'-Dihydroxy-1,1'-biphenyl

  • An n-alkyl bromide (e.g., 1-bromohexane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4,4'-Dihydroxy-1,1'-biphenyl (1.0 equivalent), the desired n-alkyl bromide (2.2 equivalents), and potassium carbonate (2.5 equivalents) in acetone or DMF.

  • Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4,4'-dialkoxy-1,1'-biphenyl.

Data Presentation: Properties of Biphenyl-Based Liquid Crystals

The following table summarizes the phase transition temperatures for a representative series of 4,4'-dialkoxy-1,1'-biphenyls and other related biphenyl liquid crystals. This data is crucial for understanding how the length of the terminal alkoxy chains influences the mesomorphic properties.

Compound ClassR GroupMelting Point (°C)Clearing Point (°C)Liquid Crystal Phase(s)Reference
4,4'-Dialkoxy-3,3'-dinitrobiphenylC₇H₁₅--SmA[2]
4,4'-Dialkoxy-3,3'-dinitrobiphenylC₈H₁₇--SmC[2]
4,4'-Dialkoxy-3,3'-diaminobiphenylC₆H₁₃ - C₁₂H₂₅--SmA[2]
4'-Alkoxy-4-cyanobiphenylCH₃O100-102116-118Nematic[3]
4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile-85152Nematic[4]

SmA: Smectic A, SmC: Smectic C

Visualizations of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a biphenyl-based liquid crystal.

G cluster_char Characterization Methods A Starting Materials (Aryl Halide, Boronic Acid) B Synthesis (e.g., Suzuki Coupling) A->B C Intermediate Product (Biphenyl Core) B->C D Functional Group Transformation (e.g., Demethylation) C->D E Functionalized Core (e.g., Dihydroxybiphenyl) D->E F Final Functionalization (e.g., Etherification) E->F G Crude Liquid Crystal F->G H Purification (Chromatography, Recrystallization) G->H I Pure Liquid Crystal H->I J Characterization I->J K NMR, Mass Spec J->K Structural L Polarized Optical Microscopy (POM) J->L Phase ID M Differential Scanning Calorimetry (DSC) J->M Transition Temps

Caption: General workflow for liquid crystal synthesis and characterization.

References

Applications of 4,4'-Dimethoxybiphenyl in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dimethoxybiphenyl is a significant organic compound that serves as a fundamental building block in the synthesis of advanced materials. Its rigid biphenyl core, functionalized with methoxy groups, provides a versatile platform for creating materials with tailored thermal, optical, and electronic properties. While direct applications of 4,4'-dimethoxybiphenyl are not extensively documented in dedicated protocols, its structural motif is central to the functionality of several classes of high-performance materials. This document provides detailed application notes and representative protocols for the use of 4,4'-dimethoxybiphenyl and its derivatives in polymers, liquid crystals, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The methodologies presented are based on established principles and synthesis routes for structurally related compounds, offering valuable guidance for researchers and scientists.

High-Performance Polymers

The rigid biphenyl unit of 4,4'-dimethoxybiphenyl is a desirable component in high-performance polymers, imparting thermal stability and mechanical strength. By converting the methoxy groups to hydroxyl groups to form 4,4'-dihydroxybiphenyl, it becomes a valuable monomer for producing poly(arylene ether)s, polyesters, and polycarbonates. These polymers are known for their excellent chemical resistance and performance at elevated temperatures.

Application Note: Synthesis of Poly(arylene ether ketone) from a 4,4'-Dihydroxybiphenyl Monomer

This protocol describes the synthesis of a high-performance poly(arylene ether ketone) via nucleophilic aromatic substitution (SNAr) polymerization. The procedure uses 4,4'-dihydroxybiphenyl, which can be synthesized from 4,4'-dimethoxybiphenyl, and 4,4'-difluorobenzophenone as monomers. The resulting polymer is expected to exhibit high thermal stability.

Experimental Protocol: Synthesis of Poly(4,4'-biphenylene ether ketone)

Materials:

  • 4,4'-Dihydroxybiphenyl

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charging the Reactor: Add equimolar amounts of 4,4'-dihydroxybiphenyl and 4,4'-difluorobenzophenone to the flask. Add 1.5 moles of anhydrous potassium carbonate for each mole of the diol.

  • Solvent Addition: Add anhydrous DMAc to achieve a solids concentration of 20-30% (w/v). Add anhydrous toluene to the reaction mixture (approximately 10% of the DMAc volume) to act as an azeotroping agent.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen blanket. The water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After removing the toluene, raise the temperature to 160-170°C to initiate polymerization. The reaction mixture will become more viscous as the polymer forms.

  • Monitoring the Reaction: Continue the reaction at this temperature for 6-12 hours. The progress can be monitored by the increase in viscosity.

  • Precipitation and Purification: After the desired viscosity is achieved, cool the reaction mixture to below 100°C and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water and then with methanol to remove residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.

Quantitative Data Summary: Thermal Properties of Biphenyl-Based Poly(arylene ether)s

Polymer BackboneGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% loss) (°C)
Biphenyl-based Poly(arylene ether ketone)~220 - 250> 500
Biphenyl-based Poly(arylene ether sulfone)~230 - 260> 520

Visualization: Workflow for Poly(arylene ether ketone) Synthesis

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification A Charge Reactor: - 4,4'-Dihydroxybiphenyl - 4,4'-Difluorobenzophenone - K₂CO₃ - DMAc, Toluene B Azeotropic Dehydration (140-150°C, 2-4h) A->B Heat C Polymerization (160-170°C, 6-12h) B->C Increase Temp. D Precipitation in Methanol C->D Cool & Dilute E Washing (Water & Methanol) D->E F Drying (Vacuum Oven) E->F

Workflow for the synthesis of a biphenyl-based poly(arylene ether ketone).

Liquid Crystals

The elongated and rigid structure of the biphenyl core is a common feature in mesogenic molecules that form liquid crystal phases. 4,4'-Dimethoxybiphenyl can be used as a starting material to synthesize more complex liquid crystalline molecules with desirable properties for display applications.

Application Note: Synthesis of Nematic Liquid Crystals

This protocol outlines a general method for the synthesis of a nematic liquid crystal that incorporates a biphenyl core. The synthesis involves the etherification of a hydroxyl-functionalized biphenyl with an alkyl halide. While this is a general procedure, it illustrates how a derivative of 4,4'-dimethoxybiphenyl could be incorporated into a liquid crystal structure.

Experimental Protocol: Synthesis of a 4'-Alkoxy-4-cyanobiphenyl Liquid Crystal

Materials:

  • 4'-Hydroxy-4-cyanobiphenyl

  • 1-Bromoalkane (e.g., 1-bromooctane)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4'-hydroxy-4-cyanobiphenyl and 1.2 equivalents of the desired 1-bromoalkane in acetone.

  • Base Addition: Add 2.0 equivalents of finely powdered potassium carbonate to the mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from ethanol to yield the pure liquid crystalline product.

Quantitative Data Summary: Phase Transition Temperatures of Alkoxycyanobiphenyl Liquid Crystals

Alkyl Chain Length (n)Melting Point (°C)Nematic to Isotropic Transition (°C)
52435
614.529
73042.5
821.540.5

Visualization: Logical Flow for Liquid Crystal Synthesis

G Start 4,4'-Dimethoxybiphenyl (Precursor) Demethylation Demethylation to 4,4'-Dihydroxybiphenyl Start->Demethylation Functionalization Functionalization to 4'-Hydroxy-4-cyanobiphenyl Demethylation->Functionalization Etherification Williamson Ether Synthesis with 1-Bromoalkane Functionalization->Etherification Product 4'-Alkoxy-4-cyanobiphenyl (Liquid Crystal) Etherification->Product

Synthetic pathway from 4,4'-dimethoxybiphenyl to a liquid crystal.

Metal-Organic Frameworks (MOFs)

4,4'-Dimethoxybiphenyl can serve as a precursor for the synthesis of dicarboxylic acid linkers, which are essential building blocks for metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The biphenyl dicarboxylate linker derived from 4,4'-dimethoxybiphenyl can lead to the formation of robust frameworks with high surface areas.

Application Note: Synthesis of a MOF using a Biphenyl Dicarboxylate Linker

This section describes a two-step process: first, the synthesis of 4,4'-biphenyldicarboxylic acid from 4,4'-dimethoxybiphenyl, and second, the use of this linker to synthesize a MOF via a solvothermal reaction with a metal salt.

Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxylic Acid and a Ni-based MOF

Part 1: Synthesis of 4,4'-Biphenyldicarboxylic Acid

  • Demethylation: Cleave the methoxy groups of 4,4'-dimethoxybiphenyl using a strong acid such as HBr to yield 4,4'-dihydroxybiphenyl.

  • Oxidation: The subsequent oxidation of the methyl groups of a related precursor, 4,4'-dimethylbiphenyl, using a strong oxidizing agent like potassium permanganate in a basic solution, followed by acidification, yields 4,4'-biphenyldicarboxylic acid. A similar carboxylation strategy can be envisioned for derivatives of 4,4'-dimethoxybiphenyl.

Part 2: Solvothermal Synthesis of Ni-BPDC-MOF [1]

Materials:

  • 4,4'-Biphenyldicarboxylic acid (BPDC)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: Dissolve 4,4'-biphenyldicarboxylic acid and nickel(II) nitrate hexahydrate in DMF in a molar ratio of 1:1.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 150-180°C) for 10-24 hours.[1]

  • Isolation: After cooling the autoclave to room temperature, a precipitate will have formed. Collect the solid product by centrifugation or filtration.

  • Washing: Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Activate the MOF by heating it under vacuum at a temperature around 120°C for 24 hours to remove the solvent molecules from the pores.[1]

Quantitative Data Summary: Properties of a Ni-BPDC-MOF [1]

Synthesis Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)
12045.80.08
15068.30.12
180102.50.18
21085.10.15

Visualization: MOF Synthesis Workflow

G cluster_linker Linker Synthesis cluster_mof MOF Synthesis A 4,4'-Dimethoxybiphenyl B Chemical Modification (e.g., Demethylation & Carboxylation) A->B C 4,4'-Biphenyldicarboxylic Acid B->C D Mix Linker & Metal Salt in DMF C->D E Solvothermal Reaction (Autoclave, 180°C) D->E F Isolate, Wash, & Activate E->F G Porous Ni-BPDC-MOF F->G

Workflow for the synthesis of a MOF from a 4,4'-dimethoxybiphenyl precursor.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, biphenyl derivatives are often used as host materials or as charge transport layers in OLEDs. While 4,4'-dimethoxybiphenyl itself is not a commonly used high-performance material for these applications, its rigid structure is a key component of more complex molecules designed for this purpose. These materials often require good thermal stability and the ability to form stable amorphous films, which the biphenyl unit helps to achieve.

Application Note: Fabrication of a Multilayer OLED

This protocol describes a general method for the fabrication of a multilayer OLED by vacuum thermal evaporation. A biphenyl-containing compound would typically be used as the hole transport layer (HTL) or as a host in the emissive layer (EML).

Experimental Protocol: General OLED Fabrication

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., NPB)

  • Hole Transport Layer (HTL) material (a biphenyl derivative could be used here)

  • Emissive Layer (EML) host and dopant materials

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Organic Layers: Deposit the organic layers sequentially by thermal evaporation. The thickness of each layer is monitored in situ using a quartz crystal microbalance. A typical device structure might be: ITO / HIL (e.g., 20 nm) / HTL (e.g., 40 nm) / EML (e.g., 30 nm) / ETL (e.g., 20 nm).

  • Cathode Deposition: Deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) without breaking the vacuum.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect it from oxygen and moisture.

  • Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED device.

Quantitative Data Summary: Performance of an OLED with a Biphenyl-Based HTL

HTL MaterialTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
NPB (a biphenyl derivative)3.5 - 4.5> 10,000~5 - 10~2 - 5

Visualization: OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Deposit HIL B->C D Deposit HTL (Biphenyl Derivative) C->D E Deposit EML D->E F Deposit ETL E->F G Deposit Cathode (LiF/Al) F->G H Encapsulation G->H I Device Characterization H->I

General workflow for the fabrication of a multilayer OLED.

References

4,4'-Dimethoxy-1,1'-biphenyl as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy-1,1'-biphenyl is a symmetrical biaryl compound that serves as a valuable and versatile building block in organic synthesis. The biphenyl scaffold is a privileged structure found in a wide array of functional materials, liquid crystals, and therapeutic agents, exhibiting properties that include anti-inflammatory, anti-fungal, and anti-cancer activities.[1] The methoxy groups on the 4 and 4' positions activate the aromatic rings towards electrophilic substitution and can be readily converted into hydroxyl groups, providing reactive handles for further derivatization.[2][3]

These application notes provide an overview of the synthetic utility of this compound, detailing its preparation, key transformations, and potential applications. The protocols herein are based on established methodologies to guide researchers in leveraging this building block for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

PropertyValueReference
CAS Number 2132-80-1
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Melting Point 177-181 °C
Appearance Light yellow shiny flakes
¹H NMR (400 MHz, CDCl₃) δ 3.85 (s, 6H), 6.95-6.97 (t, 4H), 7.26-7.49 (t, 4H)
¹³C NMR (100 MHz, CDCl₃) δ 55.34, 114.15, 127.73, 133.47, 158.67

Key Applications and Synthetic Transformations

This compound is primarily used as a foundational scaffold that can be elaborated into more complex structures. Its key transformations include:

  • Demethylation: Conversion of the methoxy groups to hydroxyl groups to produce 4,4'-dihydroxybiphenyl. This transformation unlocks the potential for O-alkylation, esterification, and serves as a key step in synthesizing polymers and potent enzyme inhibitors.[4]

  • Electrophilic Aromatic Substitution: The electron-donating methoxy groups activate the ortho positions for reactions such as bromination, providing precursors for cross-coupling reactions.[5]

  • Precursor for Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials.[6][7] Derivatization of 4,4'-dimethoxybiphenyl allows for the tuning of mesomorphic properties.[7]

The following diagram illustrates the role of this compound as a central building block for accessing more functionalized derivatives.

G cluster_main Core Building Block cluster_derivatives Functionalized Derivatives A 4-Bromoanisole B 4-Methoxyphenylboronic acid C This compound A->C B->C D 4,4'-Dihydroxy-1,1'-biphenyl C->D Demethylation (BBr₃) E 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl C->E Electrophilic Bromination (NBS)

Caption: Synthetic utility of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a Suzuki-Miyaura cross-coupling reaction to synthesize the title compound from commercially available precursors.[8][9]

Materials and Reagents:

  • 4-Bromoanisole (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.1 mmol)

  • Fe₃O₄/Pd catalyst (10 mg) or Pd(PPh₃)₄ (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Water/Ethanol (1:1 mixture, 3 mL)

  • Ethanol (for workup)

  • Standard laboratory glassware, magnetic stirrer, and TLC plates

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), K₂CO₃ (0.276 g, 2.0 mmol), and the palladium catalyst.

  • Add 3 mL of a 1:1 water-ethanol solvent mixture to the flask.

  • Stir the resulting mixture at 40 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2 hours), add 5 mL of ethanol.

  • If using a magnetic catalyst like Fe₃O₄/Pd, separate it using an external magnet. If using a homogeneous catalyst, proceed to workup.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Protocol 2: Demethylation to 4,4'-Dihydroxybiphenyl

This protocol details the cleavage of the methyl ethers using boron tribromide (BBr₃), a common and effective reagent for this transformation.[3][10][11]

Materials and Reagents:

  • This compound (1.0 mmol)

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM) (2.5 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, round-bottom flask under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BBr₃ solution (2.5 mmol, 2.5 mL of 1M solution) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.[12]

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure 4,4'-dihydroxybiphenyl.

Protocol 3: Electrophilic Bromination

This protocol describes the regioselective bromination of this compound at the positions ortho to the methoxy groups using N-bromosuccinimide (NBS).[5][13]

Materials and Reagents:

  • This compound (1.0 mmol)

  • N-Bromosuccinimide (NBS) (2.1 mmol)

  • Acetonitrile (MeCN)

  • Water, dichloromethane (CH₂Cl₂)

  • Brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (5 mL).

  • Add N-bromosuccinimide (2.1 mmol) to the solution in one portion.

  • Stir the resulting mixture at room temperature for 2-4 hours. The methoxy groups are strongly activating, so heating may not be necessary but can be applied if the reaction is sluggish.[5] Monitor by TLC.

  • Once the reaction is complete, quench with water (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired dibrominated product.

Application in Drug Discovery: A Conceptual Workflow

The derivatization of the biphenyl scaffold is a common strategy in medicinal chemistry. For example, 4,4'-dihydroxybiphenyl, the demethylated product of the title compound, is a potent competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, making it a target for dermatological applications.[4] The following diagram illustrates a conceptual workflow from the building block to a potential therapeutic application.

G A This compound (Building Block) B Chemical Transformation (e.g., Demethylation) A->B Synthesize C 4,4'-Dihydroxy-1,1'-biphenyl (Active Scaffold) B->C Yields D In Vitro Screening (e.g., Tyrosinase Inhibition Assay) C->D Test E Lead Compound Identification (IC₅₀ = 1.91 µM) D->E Analyze Data F Further Derivatization & Structure-Activity Relationship (SAR) Studies E->F Optimize G Preclinical Development F->G Advance

Caption: Conceptual workflow for drug discovery.

References

HPLC Analysis of Substituted Biphenyl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of various classes of substituted biphenyl compounds using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable for quality control, environmental monitoring, and research and development.

Application Note 1: Analysis of Angiotensin II Receptor Blockers (Sartans) in Pharmaceutical Formulations

This application note describes a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of three commonly prescribed sartan drugs: Valsartan, Irbesartan, and Telmisartan.[1]

Chromatographic Conditions

A C18 column is utilized to achieve separation of the sartan compounds.[1][2] The mobile phase consists of a mixture of an aqueous phosphate buffer and acetonitrile, which allows for the efficient elution and resolution of the analytes.[1] UV detection is employed for the quantification of the separated compounds.[1]

Table 1: HPLC Instrumentation and Conditions for Sartan Analysis

ParameterValue
HPLC System Agilent 1200 series or equivalent[2]
Column LiChrospher C18 (250 x 4 mm, 5 µm)[1] or ACE C18 (250 mm × 4.6 mm, 5 μm)[2]
Mobile Phase 10mM Phosphate Buffer : Acetonitrile (65:35 v/v), pH 5.5 - 6.5[1]
Flow Rate 1.0 mL/min[1] or 1.5 mL/min[2]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Detection UV at 225 nm[1] or 220 nm[2]
Run Time Approximately 10 minutes[1]
Quantitative Data

The developed method has been validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.[1][2]

Table 2: Method Validation Data for Sartan Analysis[1]

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Valsartan 5 - 40> 0.9950.040.1296.5 - 103.1
Irbesartan 5 - 40> 0.9950.060.1696.5 - 103.1
Telmisartan 5 - 40> 0.9950.040.1296.5 - 103.1
Experimental Protocol: Analysis of Sartans in Tablets

1. Standard Preparation: a. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of each sartan reference standard (Valsartan, Irbesartan, Telmisartan) and transfer to separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 20, 30, and 40 µg/mL).

2. Sample Preparation: a. Weigh and finely powder 20 tablets of each sartan formulation. b. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient. d. Allow the solution to cool to room temperature and then dilute to the mark with methanol. e. Filter the solution through a 0.45 µm membrane filter. f. Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

3. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes. b. Inject 20 µL of each standard solution to construct a calibration curve. c. Inject 20 µL of the prepared sample solution. d. Identify and quantify the sartan peaks based on the retention times and calibration curves of the standards.

Workflow for Sourcing Tablet Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh and Powder Tablets dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter through 0.45µm Filter dissolve->filter dilute Dilute with Mobile Phase filter->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for the analysis of sartan tablets.

Application Note 2: Analysis of Polychlorinated Biphenyls (PCBs) in Environmental Samples

This application note outlines a method for the analysis of polychlorinated biphenyl (PCB) congeners in environmental matrices such as soil and water. The method utilizes HPLC for the separation of different PCB classes.[3]

Chromatographic Conditions

A core-shell C18 column is effective for the separation of PCB congeners, providing good resolution in a relatively short analysis time.[3] A gradient elution with water and acetonitrile is used to separate the various congeners based on their hydrophobicity.

Table 3: HPLC Instrumentation and Conditions for PCB Analysis[3]

ParameterValue
HPLC System Standard HPLC system with gradient capability
Column Accucore C18 (e.g., 100 x 4.6 mm, 2.6 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 50% B; 1-15 min: 50-95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection UV at 220 nm
Quantitative Data

The method can be validated according to EPA guidelines.[4] Quantitative data for specific congeners would be determined through calibration with certified reference materials.

Table 4: Performance Data for PCB Analysis

ParameterTypical Value
Linearity Range Dependent on specific congener and detector
Correlation Coefficient (r²) > 0.99
LOD/LOQ Dependent on specific congener and sample matrix
Recovery Typically 70-120% for spiked samples[5]
Experimental Protocol: Analysis of PCBs in Soil

1. Standard Preparation: a. Stock Standard Solution: Prepare a stock solution containing a mixture of target PCB congeners from certified reference materials in a suitable solvent like isooctane. b. Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in the mobile phase.

2. Sample Preparation (QuEChERS-based method): [5] a. Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex. Add 10 mL of acetonitrile and shake vigorously. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake, and centrifuge. b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing sorbents like PSA and C18. Vortex and centrifuge. c. Solvent Exchange: Take the cleaned extract and exchange the solvent to one compatible with the HPLC mobile phase if necessary. d. Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

3. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions. b. Inject the prepared standards and sample extracts. c. Identify and quantify PCB congeners based on retention times and calibration curves.

General Sample Preparation Workflow

start Sample Collection homogenize Sample Homogenization start->homogenize extract Extraction (e.g., LLE, SPE, QuEChERS) homogenize->extract cleanup Cleanup (e.g., d-SPE, Filtration) extract->cleanup concentrate Concentration / Solvent Exchange cleanup->concentrate analyze HPLC Analysis concentrate->analyze

Caption: General workflow for environmental sample preparation.

Application Note 3: Chiral Separation of Atropisomeric Biphenyls

This application note describes a method for the enantioseparation of atropisomeric biphenyls using chiral HPLC. The separation is achieved on a derivatized β-cyclodextrin bonded stationary phase.[6][7]

Chromatographic Conditions

Low-temperature conditions are critical to prevent interconversion of the atropisomers.[6][7] A mobile phase of methanol and water is used for the separation.

Table 5: HPLC Instrumentation and Conditions for Chiral Biphenyl Separation[6]

ParameterValue
HPLC System HPLC with temperature-controlled column compartment and autosampler
Column Derivatized β-cyclodextrin bonded stationary phase (e.g., CYCLOBOND I 2000)
Mobile Phase Methanol : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 6°C
Sample Storage Temp. -70°C
Detection UV at 278 nm
Quantitative Data

Quantitative analysis would involve determining the enantiomeric excess (%ee) by comparing the peak areas of the two enantiomers. The method's performance in terms of resolution and selectivity is key.

Table 6: Performance Metrics for Chiral Separation

ParameterDescription
Resolution (Rs) The degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline separation.
Selectivity (α) The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.
Enantiomeric Excess (%ee) Calculated as [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Experimental Protocol: Chiral Separation of Atropisomeric Biphenyls

1. Standard and Sample Preparation: a. Dissolve the racemic biphenyl compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).[6] b. Store the sample solution at -70°C to prevent interconversion before analysis.[6][7]

2. HPLC Analysis: a. Equilibrate the HPLC system, including the column and autosampler, to the specified low temperatures. b. Inject the prepared sample solution. c. Monitor the separation of the enantiomers by UV detection. d. Calculate the resolution, selectivity, and enantiomeric excess from the resulting chromatogram.

General HPLC Analysis Workflow

mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector Detector (e.g., UV) column->detector data_system Data Acquisition System detector->data_system

Caption: General workflow of an HPLC system.

References

Application Notes and Protocols: Derivatization of 4,4'-Dimethoxy-1,1'-biphenyl for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4,4'-dimethoxy-1,1'-biphenyl, a versatile scaffold for the development of novel therapeutic agents. The biphenyl structural motif is a privileged core in medicinal chemistry, known to impart a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This document outlines synthetic strategies for the modification of this compound, summarizes the biological activities of its derivatives, and provides detailed protocols for key synthetic and biological evaluation methods.

Introduction

This compound serves as an attractive starting point for medicinal chemistry campaigns due to its synthetic tractability and the potential for introducing a variety of functional groups to modulate its physicochemical and pharmacological properties. The methoxy groups can be demethylated to reveal hydroxyl functionalities, which can be further derivatized, or the aromatic rings can be functionalized through electrophilic aromatic substitution and cross-coupling reactions. These modifications can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Synthetic Derivatization Strategies

The derivatization of this compound can be achieved through several key synthetic transformations. The following sections detail the protocols for common derivatization reactions.

Experimental Protocol: Bromination of this compound

This protocol describes the electrophilic bromination of this compound. The electron-donating methoxy groups activate the aromatic rings, directing bromination to the ortho positions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add N-Bromosuccinimide (2.2 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated derivative.

Experimental Protocol: Nitration of this compound

This protocol outlines the nitration of this compound. The reaction introduces nitro groups onto the aromatic rings, which can serve as versatile handles for further synthetic transformations.

Materials:

  • This compound

  • Fuming nitric acid

  • Sulfuric acid

  • Acetic anhydride

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cool a mixture of acetic anhydride and sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid to the cooled mixture while maintaining the temperature below 10°C.

  • In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add the solution of this compound dropwise to the nitrating mixture at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Separate the organic layer and wash it with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-derivative.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes the Friedel-Crafts acylation to introduce a ketone functionality, which can be a key pharmacophore or a point for further derivatization.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel and a condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0°C, add the acyl chloride (2.2 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly pouring the mixture into ice-cold water.

  • Separate the organic layer and wash with 5% aqueous NaOH solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in various therapeutic areas. Below is a summary of reported biological activities.

Derivative ClassTarget/AssayBiological ActivityIC₅₀/EC₅₀Reference
Halogenated BiphenylsPD-1/PD-L1 InteractionAnticancer (Immune Checkpoint Inhibition)2.4 ± 0.8 nM (for compound A56)[1]
DihydroxybiphenylTyrosinase InhibitionPotential for Hyperpigmentation Disorders1.91 µM[2]
Thiazolidine-2,4-dione-biphenylAnticancer (Multiple Cell Lines)Anticancer-[3]
Dimethoxy-halogenated chalconesMonoamine Oxidase-B (MAO-B) InhibitionPotential for Neurodegenerative Diseases0.067 µM (for compound DM2)[4]

Signaling Pathways and Mechanisms of Action

PD-1/PD-L1 Immune Checkpoint Blockade

Certain halogenated biphenyl derivatives have been identified as potent inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[1] This interaction is a critical immune checkpoint that cancer cells exploit to evade the host immune system. By blocking this interaction, these derivatives can restore the anti-tumor activity of T-cells.

PD1_PDL1_Pathway cluster_inhibition Inhibition of Interaction APC Tumor Cell (PD-L1) T_Cell T-Cell (PD-1) APC->T_Cell PD-1/PD-L1 Interaction T_Cell_Activation T-Cell Activation & Anti-tumor Response Immune_Evasion Immune Evasion T_Cell->Immune_Evasion Inhibition of T-Cell Function T_Cell->T_Cell_Activation Leads to Derivative Biphenyl Derivative Derivative->APC Blocks PD-L1 Derivative->T_Cell Blocks PD-1

Caption: PD-1/PD-L1 blockade by biphenyl derivatives.

NF-κB and MAPK Signaling in Inflammation

Biphenyl scaffolds are known to exhibit anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5] Inflammatory stimuli activate these pathways, leading to the production of pro-inflammatory cytokines. Derivatives of this compound can potentially inhibit these pathways, thereby reducing the inflammatory response.

Inflammation_Pathway cluster_stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response Stimulus e.g., LPS MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) Stimulus->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Derivative Biphenyl Derivative Derivative->MAPK Inhibition Derivative->NFkB Inhibition

Caption: Inhibition of inflammatory signaling pathways.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro PD-1/PD-L1 Blockade Assay

This protocol describes a cell-based bioassay to measure the ability of a compound to block the PD-1/PD-L1 interaction.[6]

Materials:

  • PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-RE-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1)

  • Assay medium (e.g., RPMI 1640 + 10% FBS)

  • Test compound (derivatized this compound)

  • Control antibody (anti-PD-1 or anti-PD-L1)

  • Luciferase assay reagent

  • 96-well white, flat-bottom assay plates

  • Luminometer

Procedure:

  • Prepare a suspension of PD-L1 aAPC/CHO-K1 cells in assay medium and plate them in a 96-well plate.

  • Prepare serial dilutions of the test compound and control antibody in assay medium.

  • Add the diluted compounds and controls to the wells containing the PD-L1 cells.

  • Prepare a suspension of PD-1 Effector Cells in assay medium and add them to all wells.

  • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 15-20 minutes.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC₅₀ value of the test compound.

Assay_Workflow start Start plate_pdl1 Plate PD-L1 Cells start->plate_pdl1 add_compounds Add Test Compounds & Controls plate_pdl1->add_compounds add_pd1 Add PD-1 Effector Cells add_compounds->add_pd1 incubate Incubate 6h at 37°C add_pd1->incubate equilibrate Equilibrate to RT incubate->equilibrate add_luciferase Add Luciferase Reagent equilibrate->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze Calculate IC₅₀ read_luminescence->analyze end End analyze->end

Caption: Workflow for the PD-1/PD-L1 blockade assay.

Protocol: Tyrosinase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis.[7]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should be below 2%.

  • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound dilutions or controls.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition and calculate the IC₅₀ value for the test compound.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of new drug candidates with diverse therapeutic applications. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and to identify novel compounds with potent and selective biological activities. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their pharmacological profiles and advancing them through the drug development pipeline.

References

Application Notes and Protocol for the Recrystallization and Purification of 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 4,4'-dimethoxybiphenyl (also known as 4,4'-bianisole) via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. This protocol outlines a systematic approach to solvent selection and provides detailed procedures for single-solvent and mixed-solvent recrystallization, along with troubleshooting guidelines. The information presented is intended to assist researchers in obtaining high-purity 4,4'-dimethoxybiphenyl for applications in materials science, organic synthesis, and drug development.

Introduction

4,4'-Dimethoxybiphenyl is a solid organic compound with the chemical formula C₁₄H₁₄O₂.[1] It serves as a key intermediate in the synthesis of various organic materials, including liquid crystals and fluorescent dyes.[1] The purity of 4,4'-dimethoxybiphenyl is paramount for the successful synthesis and performance of these materials. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-dimethoxybiphenyl is presented below.

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol [3]
Appearance Colorless to pale yellow solid[1]
Melting Point 179-180 °C (subl.)[4]
Solubility Low solubility in water; soluble in organic solvents such as ether and acetone.[1]

Common Impurities

The nature of impurities in crude 4,4'-dimethoxybiphenyl is largely dependent on the synthetic route employed. Common synthetic methods include Suzuki-Miyaura coupling (e.g., from 4-bromoanisole and 4-methoxyphenylboronic acid) and Grignard reactions.[5] Potential impurities may include:

  • Unreacted Starting Materials: Such as 4-bromoanisole or anisole.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material.

  • Dehalogenated Byproducts: Resulting from the loss of a halogen atom from the starting material without coupling.

  • Catalyst Residues: If a metal-catalyzed reaction like the Suzuki coupling is used.

Experimental Protocol: Recrystallization of 4,4'-Dimethoxybiphenyl

This protocol provides a step-by-step method for the purification of crude 4,4'-dimethoxybiphenyl. The choice of solvent is critical and should be determined experimentally for the best results. Based on the polarity of 4,4'-dimethoxybiphenyl, suitable solvent systems include polar protic solvents like ethanol (potentially as a mixed solvent system with water) or solvents of intermediate polarity like toluene.

Materials and Equipment
  • Crude 4,4'-dimethoxybiphenyl

  • Selected recrystallization solvent(s) (e.g., ethanol, deionized water, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Solvent Selection

A preliminary small-scale test should be performed to identify the optimal solvent or solvent mixture.

  • Place a small amount (e.g., 20-30 mg) of the crude 4,4'-dimethoxybiphenyl into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tube. The compound should dissolve completely. If it does not, add more solvent dropwise with continued heating until it dissolves.

  • Allow the solution to cool to room temperature, and then place it in an ice bath. A good recrystallization solvent will result in the formation of a significant amount of crystals.

Suggested Solvents to Test:

Solvent/SystemRationale
Ethanol A polar protic solvent that is likely to dissolve 4,4'-dimethoxybiphenyl when hot.
Ethanol/Water A mixed-solvent system where water acts as an anti-solvent to decrease solubility upon cooling and improve crystal yield.[6]
Toluene A non-polar aromatic solvent; given the biphenyl backbone of the target molecule, it is expected to have good solubility at higher temperatures.[1]
Acetone A polar aprotic solvent mentioned as a good solvent for the related 4,4'-dihydroxybiphenyl.[6]
Single-Solvent Recrystallization Procedure (e.g., using Toluene)
  • Dissolution: Place the crude 4,4'-dimethoxybiphenyl in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene and gently heat the mixture while stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess, which would reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual mother liquor and soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.

Mixed-Solvent Recrystallization Procedure (e.g., using Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-dimethoxybiphenyl in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 3-7 from the single-solvent procedure, using an ice-cold ethanol/water mixture for washing the crystals.

Data Presentation

The following table summarizes the anticipated solubility characteristics of 4,4'-dimethoxybiphenyl in potential recrystallization solvents. This data is qualitative and should be confirmed experimentally.

SolventSolubility at Room TemperatureSolubility at Boiling Point
Ethanol Sparingly SolubleSoluble
Water InsolubleInsoluble
Toluene Sparingly SolubleSoluble
Acetone SolubleVery Soluble

Visualization of the Experimental Workflow

Recrystallization_Workflow Workflow for Recrystallization of 4,4'-Dimethoxybiphenyl cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation and Drying start Crude 4,4'-Dimethoxybiphenyl solvent_select Select Solvent System start->solvent_select dissolve Dissolve in Minimum Hot Solvent solvent_select->dissolve hot_filt Hot Filtration (if necessary) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure 4,4'-Dimethoxybiphenyl dry->end_node

Caption: A generalized workflow for the purification of 4,4'-dimethoxybiphenyl by recrystallization.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or high impurity levels are present.Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation temperature, and cool again slowly.
No Crystals Form Too much solvent was used, or the solution is not saturated.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Low Crystal Yield Too much solvent was used, premature crystallization occurred during hot filtration, or the crystals were washed with warm solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with ice-cold solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Avoid inhaling solvent vapors and direct contact with chemicals.

  • Consult the Safety Data Sheet (SDS) for 4,4'-dimethoxybiphenyl and all solvents used for detailed safety information.[7]

References

Application Notes and Protocols for the Use of 4,4'-Dimethoxybiphenyl Derivatives as Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ligands derived from the 4,4'-dimethoxybiphenyl scaffold in asymmetric catalysis. The focus is on the widely used (R)- and (S)-MeO-BIPHEP ligands and their derivatives, which have demonstrated exceptional performance in a variety of catalytic transformations, delivering high yields and enantioselectivities. This document includes a summary of their applications, quantitative performance data, detailed experimental protocols for a representative reaction, and a protocol for the synthesis of the parent ligand.

Introduction to MeO-BIPHEP Ligands

(R)- and (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), commonly known as MeO-BIPHEP, are atropisomeric C₂-symmetric diphosphine ligands. The biphenyl backbone with methoxy substituents provides a unique combination of steric bulk and electronic properties, creating a well-defined chiral environment around a metal center. This has made MeO-BIPHEP and its derivatives highly effective in a range of metal-catalyzed asymmetric reactions, including hydrogenations, Heck reactions, and allylic alkylations.[1][2] The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for specific substrates.[1]

Applications in Asymmetric Catalysis

MeO-BIPHEP and its analogues have been successfully employed in several critical C-C and C-H bond-forming reactions.

  • Asymmetric Hydrogenation: Ruthenium complexes of MeO-BIPHEP are highly efficient catalysts for the asymmetric hydrogenation of various prochiral substrates, such as β-keto esters, to produce chiral alcohols with excellent enantioselectivity.[3][4] These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

  • Asymmetric Heck Reaction: Palladium complexes incorporating MeO-BIPHEP derivatives have shown remarkable enantioselectivity in Heck reactions, a versatile method for C-C bond formation between aryl or vinyl halides and alkenes.[5]

  • Asymmetric Allylic Alkylation: MeO-BIPHEP-palladium complexes also catalyze the enantioselective allylic alkylation, a key transformation for the construction of chiral carbon centers.

  • Gold-Catalyzed Polycyclization: Gold(I) complexes with MeO-BIPHEP derivatives have been utilized in enantioselective polyene cyclization reactions, enabling the stereoselective synthesis of complex polycyclic compounds.[6]

Data Presentation: Performance in Catalysis

The following tables summarize the quantitative performance of MeO-BIPHEP and its derivatives in selected asymmetric catalytic reactions.

Table 1: Enantioselective Heck Reaction of Phenyl Triflate with 2,3-Dihydrofuran

LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
(R)-MeO-BIPHEPPd(OAc)₂ / Ligand7184
(R)-3,5-di-tert-butyl-MeO-BIPHEPPd(OAc)₂ / Ligand->98

Table 2: Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ru-MeO-BIPHEP Complexes

SubstrateLigandCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)
Ethyl acetoacetate(R)-MeO-BIPHEP derivative[Ru(diphosphine)(C₆H₆)Cl]ClEtOH-98.0
Methyl 3-oxobutanoate(R)-MeO-BIPHEP[RuCl₂((R)-MeO-BIPHEP)(dmf)n]MeOH>9999
Ethyl 3-oxopentanoate(R)-MeO-BIPHEP[RuCl₂((R)-MeO-BIPHEP)(dmf)n]MeOH>9998
Ethyl benzoylacetate(R)-MeO-BIPHEP[RuCl₂((R)-MeO-BIPHEP)(dmf)n]MeOH>9997

Table 3: Gold(I)-Catalyzed Enantioselective Polycyclization

LigandSolventYield (%)Enantiomeric Excess (ee, %)
(R)-MeO-DTBM-BIPHEPm-xylene7687
(R)-MeO-DTB-BIPHEPm-xylene8692

Experimental Protocols

Protocol 1: Synthesis of (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) ((R)-MeO-BIPHEP)

This protocol describes a common synthetic route to MeO-BIPHEP, which involves an ortho-lithiation/iodination followed by an Ullmann coupling and resolution of the resulting racemic phosphine oxide.

Step 1: Synthesis of (3-Methoxyphenyl)diphenylphosphine oxide

  • To a solution of 3-bromoanisole in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • Stir the mixture for 1 hour at -78 °C.

  • Add a solution of chlorodiphenylphosphine in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidize the resulting phosphine with hydrogen peroxide in acetone to yield (3-methoxyphenyl)diphenylphosphine oxide.

Step 2: ortho-Iodination

  • Dissolve (3-methoxyphenyl)diphenylphosphine oxide in anhydrous THF and cool to -78 °C.

  • Add a solution of s-butyllithium in cyclohexane dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature.

  • Work up the reaction by adding aqueous sodium thiosulfate and extract the product with dichloromethane.

  • Purify the product by column chromatography.

Step 3: Ullmann Coupling

  • A mixture of the iodinated phosphine oxide and activated copper powder in DMF is heated at reflux.

  • After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to give racemic (6,6'-dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine oxide).

Step 4: Resolution and Reduction

  • The racemic phosphine oxide is resolved using a chiral resolving agent such as (-)-O,O'-dibenzoyl-L-tartaric acid.

  • The resolved phosphine oxide is then reduced with a reducing agent like trichlorosilane in the presence of a tertiary amine (e.g., triethylamine) in xylene at reflux to yield the enantiomerically pure (R)-MeO-BIPHEP.

Protocol 2: Asymmetric Hydrogenation of Ethyl Acetoacetate using a Ru-(R)-MeO-BIPHEP Catalyst

This protocol details a representative procedure for the asymmetric hydrogenation of a β-keto ester.

Materials:

  • [RuCl₂((R)-MeO-BIPHEP)(dmf)n] catalyst

  • Ethyl acetoacetate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru-(R)-MeO-BIPHEP catalyst (substrate to catalyst ratio typically 1000:1 to 10000:1).

  • Add degassed methanol to dissolve the catalyst.

  • Add ethyl acetoacetate to the solution.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (typically a few hours).

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the reaction mixture from the autoclave.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Visualizations

Catalytic Cycle for Asymmetric Hydrogenation cluster_cycle Catalytic Cycle Ru-H [RuH(L*)]+ Substrate_Complex Substrate Coordination Ru-H->Substrate_Complex + Substrate Hydride_Insertion Hydride Insertion (Stereodetermining Step) Substrate_Complex->Hydride_Insertion Product_Complex Product Complex Hydride_Insertion->Product_Complex Product_Complex->Ru-H - Product + H₂ Precatalyst [RuCl₂(L*)] Precatalyst->Ru-H Activation (H₂ or Base)

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Experimental Workflow for Asymmetric Hydrogenation cluster_workflow Experimental Workflow Setup Catalyst and Substrate Charging in Glovebox Reaction Hydrogenation in Autoclave (Controlled T and P) Setup->Reaction Workup Solvent Removal Reaction->Workup Purification Distillation or Chromatography Workup->Purification Analysis Yield and ee Determination (GC/HPLC) Purification->Analysis

Caption: General experimental workflow for asymmetric hydrogenation.

References

Application Notes and Protocols for the Sample Preparation of 4,4'-Dimethoxybiphenyl for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystalline material. A critical prerequisite for a successful XRD analysis is the availability of a high-quality single crystal of the compound of interest. For 4,4'-dimethoxybiphenyl, a biphenyl derivative with applications in materials science and as a precursor in organic synthesis, obtaining suitable crystals is the first and most crucial step in its structural elucidation. These application notes provide detailed protocols for the preparation of single crystals of 4,4'-dimethoxybiphenyl suitable for XRD analysis.

The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model. Therefore, careful control over the crystallization process is paramount. The methods described herein are based on established crystallization techniques for small organic molecules and are tailored to the physicochemical properties of 4,4'-dimethoxybiphenyl.

Crystallization Principles

The formation of a high-quality single crystal from a solution relies on slow and controlled precipitation. This is typically achieved by gradually decreasing the solubility of the compound in a solvent or solvent system, allowing molecules to self-assemble into a well-ordered crystal lattice. The key is to maintain the solution in a metastable supersaturated state, where crystal growth is favored over rapid precipitation or the formation of many small crystallites. Common techniques to achieve this include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution.

Experimental Protocols

Prior to attempting crystallization, it is essential to ensure the purity of the 4,4'-dimethoxybiphenyl sample. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purification can be achieved by recrystallization from a suitable solvent. One study noted that simple recrystallization was used for purification following synthesis.

1. Slow Evaporation

This is often the simplest method for growing single crystals.[1][2][3] A solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

Protocol:

  • Dissolve 5-10 mg of purified 4,4'-dimethoxybiphenyl in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water) in a small, clean vial. Start with the minimum amount of solvent required to fully dissolve the compound at room temperature.

  • Cover the vial with a cap or parafilm. To control the rate of evaporation, pierce the covering with a needle to create a small opening. A slower evaporation rate generally yields better quality crystals.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to a week.

  • Monitor the vial for crystal growth. Once suitable crystals have formed, they should be carefully removed from the solution using a spatula or by decanting the mother liquor.

2. Vapor Diffusion

In this technique, a solution of the compound is exposed to the vapor of a more volatile "anti-solvent" in which the compound is insoluble.[2][4][5] The anti-solvent vapor diffuses into the solution, gradually reducing the solubility of the compound and promoting crystal growth.

Protocol:

  • In a small, open vial (the "inner vial"), dissolve 5-10 mg of 4,4'-dimethoxybiphenyl in a minimal amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or chloroform).

  • Place this inner vial inside a larger vial or beaker (the "outer chamber") that contains a small amount of a volatile anti-solvent in which 4,4'-dimethoxybiphenyl is insoluble (e.g., n-hexane, diethyl ether, or pentane).

  • Seal the outer chamber and leave it undisturbed in a location free from vibrations.

  • The anti-solvent will slowly diffuse into the inner vial, causing the compound to crystallize over several days.

  • Once crystals have formed, carefully retrieve them from the inner vial.

3. Slow Cooling

This method is effective for compounds whose solubility is significantly dependent on temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals.

Protocol:

  • Prepare a saturated solution of 4,4'-dimethoxybiphenyl in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 40-60 °C). Ensure all the solid has dissolved.

  • Cover the container and place it in a Dewar flask filled with warm water or another insulated container to slow the rate of cooling.

  • Allow the solution to cool to room temperature over several hours to a day.

  • Crystals should form as the solution cools and the solubility of the compound decreases.

  • Isolate the crystals by filtration or decantation.

Data Presentation

The choice of solvent and crystallization method can significantly impact the success and quality of the resulting crystals. The following table summarizes suggested starting conditions for the crystallization of 4,4'-dimethoxybiphenyl.

Method Solvent(s) for 4,4'-dimethoxybiphenyl Anti-solvent(s) Typical Temperature Estimated Time
Slow Evaporation Ethanol, Methanol, Ethyl Acetate, DichloromethaneN/ARoom Temperature2-7 days
Vapor Diffusion Dichloromethane, Chloroform, Toluenen-Hexane, Diethyl Ether, PentaneRoom Temperature3-10 days
Slow Cooling Ethanol, Isopropanol, AcetonitrileN/AFrom 40-60°C to RT1-2 days

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for the sample preparation of 4,4'-dimethoxybiphenyl for X-ray diffraction.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Single Crystal Growth cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of 4,4'-dimethoxybiphenyl purification Purification by Recrystallization synthesis->purification Crude Product dissolution Dissolve in Suitable Solvent purification->dissolution Pure Compound method_choice Select Method dissolution->method_choice slow_evap Slow Evaporation method_choice->slow_evap Method 1 vapor_diff Vapor Diffusion method_choice->vapor_diff Method 2 slow_cool Slow Cooling method_choice->slow_cool Method 3 crystal_harvest Harvest Single Crystal slow_evap->crystal_harvest vapor_diff->crystal_harvest slow_cool->crystal_harvest mounting Mount Crystal on Diffractometer crystal_harvest->mounting Suitable Crystal xrd_data Collect X-ray Diffraction Data mounting->xrd_data structure_sol Solve and Refine Crystal Structure xrd_data->structure_sol Diffraction Pattern

Caption: Experimental workflow for 4,4'-dimethoxybiphenyl from synthesis to crystal structure determination.

References

Application Notes and Protocols for 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, handling procedures, and experimental protocols for 4,4'-dimethoxybiphenyl. The information is intended to guide laboratory practices and support research and development activities involving this compound.

Safety and Handling

Proper handling of 4,4'-dimethoxybiphenyl is crucial to ensure laboratory safety. This section summarizes the key safety data and recommended procedures.

Hazard Identification
Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 4,4'-dimethoxybiphenyl:

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles and, where splashing is possible, a face shield.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use and replace them if compromised. For prolonged contact, consult the glove manufacturer's resistance data.
Body Protection Laboratory coat.A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from accidental spills.
Respiratory Protection N95 Respirator or work in a certified chemical fume hood.Use a fume hood to minimize inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.[1][2]
First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation.[4] Avoid direct contact with skin, eyes, and clothing.[4] After handling, wash hands and face thoroughly.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.[4]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol [1]
Appearance Solid[1]
Melting Point 179-180 °C (sublimes)[1]
Boiling Point Not available
Solubility Data not readily available for many common solvents. A protocol for determination is provided in Section 3.3.
Vapor Pressure Not available
CAS Number 2132-80-1[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of 4,4'-dimethoxybiphenyl and its application in a biological assay. A protocol for determining its solubility is also included.

Synthesis of 4,4'-Dimethoxybiphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4,4'-dimethoxybiphenyl from 4-bromoanisole and 4-methoxyphenylboronic acid using a palladium catalyst.

Materials:

  • 4-bromoanisole

  • 4-methoxyphenylboronic acid

  • Fe₃O₄/Pd catalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round bottom flask, add 10 mg of Fe₃O₄/Pd catalyst, 1 mmol of 4-bromoanisole, 1.1 mmol of 4-methoxyphenylboronic acid, and 2 mmol of potassium carbonate.

  • Add 3 mL of a 1:1 water-ethanol mixture to the flask.

  • Stir the resulting mixture at 40 °C for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add 5 mL of ethanol to the mixture.

  • Separate the catalyst from the solution using a magnet.

  • Purify the product by recrystallization.

  • Characterize the final product using techniques such as NMR and FT-IR spectroscopy.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 4-bromoanisole Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 4-methoxyphenylboronic acid Reactant2->Reaction Catalyst Fe3O4/Pd Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Water:Ethanol (1:1) Solvent->Reaction Temperature 40 °C Temperature->Reaction Time 2 hours Time->Reaction AddEthanol Add Ethanol SeparateCatalyst Separate Catalyst (Magnet) AddEthanol->SeparateCatalyst Recrystallize Recrystallization SeparateCatalyst->Recrystallize Product 4,4'-dimethoxybiphenyl Recrystallize->Product Reaction->AddEthanol

Suzuki-Miyaura synthesis of 4,4'-dimethoxybiphenyl.
Tyrosinase Inhibition Assay

4,4'-dimethoxybiphenyl has been investigated for its potential to inhibit tyrosinase, a key enzyme in melanin synthesis. This protocol provides a general method for assessing its inhibitory activity.

Materials:

  • 4,4'-dimethoxybiphenyl

  • Mushroom tyrosinase

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4,4'-dimethoxybiphenyl in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add a specific volume of each dilution of the test compound. Include a positive control (e.g., kojic acid) and a negative control (buffer only).

  • Add a solution of mushroom tyrosinase to each well and incubate for a short period (e.g., 10 minutes at 25 °C).

  • Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition of tyrosinase activity for each concentration and, if possible, calculate the IC₅₀ value.

Tyrosinase_Inhibition_Pathway cluster_enzyme Enzyme & Substrate cluster_inhibition Inhibition cluster_products Products Tyrosinase Tyrosinase L_DOPA L-DOPA Dopaquinone Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Hydroxylation Inhibitor 4,4'-dimethoxybiphenyl Inhibitor->Tyrosinase Inhibition L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization

Inhibition of the melanin synthesis pathway by 4,4'-dimethoxybiphenyl.
Protocol for Determining Solubility

As quantitative solubility data for 4,4'-dimethoxybiphenyl in common laboratory solvents is not widely available, this protocol outlines a method for its determination.

Materials:

  • 4,4'-dimethoxybiphenyl

  • A selection of organic solvents (e.g., ethanol, methanol, DMSO, acetone)

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of 4,4'-dimethoxybiphenyl to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 4,4'-dimethoxybiphenyl in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Advanced Applications

Study of Intramolecular Motion by Solid-State NMR

4,4'-dimethoxybiphenyl has been used as a model compound to study the dynamics of methyl group rotation and methoxy group libration in the solid state. This is typically investigated using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by measuring ¹H spin-lattice relaxation times (T₁) at various temperatures and magnetic field strengths. While a detailed, step-by-step protocol for this specific molecule is highly dependent on the available NMR instrumentation, the general workflow is as follows:

Solid_State_NMR_Workflow SamplePrep Sample Preparation (Polycrystalline 4,4'-dimethoxybiphenyl) NMR_Experiment Solid-State NMR Experiment (Measure 1H Spin-Lattice Relaxation, T1) SamplePrep->NMR_Experiment Data_Acquisition Data Acquisition (Vary Temperature and Magnetic Field) NMR_Experiment->Data_Acquisition Data_Analysis Data Analysis (Model Relaxation Data) Data_Acquisition->Data_Analysis Results Determine Rotational Barrier Heights and Dynamics of Methyl Groups Data_Analysis->Results

General workflow for studying intramolecular motion using solid-state NMR.

This type of study provides fundamental insights into the conformational dynamics of molecules in the solid state, which is relevant for understanding the physical properties of materials.

Waste Disposal

Dispose of 4,4'-dimethoxybiphenyl and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of in a designated, labeled container. Do not dispose of it down the drain or in regular trash. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

Troubleshooting & Optimization

Identifying by-products in Suzuki coupling of 4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling reaction of 4-methoxyphenylboronic acid. Our aim is to help you identify and mitigate the formation of by-products, thereby improving reaction efficiency and simplifying product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Suzuki coupling of 4-methoxyphenylboronic acid?

A1: The most prevalent by-products in the Suzuki coupling of 4-methoxyphenylboronic acid are a result of three main side reactions:

  • Homocoupling: This reaction leads to the formation of 4,4'-dimethoxybiphenyl from the coupling of two molecules of 4-methoxyphenylboronic acid.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, resulting in the formation of anisole.[1]

  • Dehalogenation: This side reaction involves the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.

Q2: What causes the formation of the homocoupling by-product, 4,4'-dimethoxybiphenyl?

A2: The homocoupling of 4-methoxyphenylboronic acid is primarily promoted by the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted coupling of two boronic acid molecules. Using a Pd(II) precatalyst can also lead to homocoupling during its in-situ reduction to Pd(0).

Q3: How can I minimize the formation of anisole via protodeboronation?

A3: Protodeboronation is often exacerbated by the presence of water and strong bases, as well as elevated temperatures and prolonged reaction times.[2] To minimize the formation of anisole:

  • Use a weaker base: Employing bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is generally preferable to strong hydroxides like NaOH or KOH.

  • Control the amount of water: While some water can be beneficial for dissolving the base, using anhydrous solvents or minimizing the amount of water can significantly reduce protodeboronation.

  • Optimize reaction time and temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. Lowering the reaction temperature can also be effective.[2]

  • Use boronic acid derivatives: In some cases, using more stable boronic esters (e.g., pinacol esters) can suppress protodeboronation.

Q4: How can I identify and quantify the by-products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of by-products:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress and detection of new spots corresponding to by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile by-products like anisole and the homocoupled product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the analysis of less volatile compounds and for obtaining accurate mass data for identification. It is highly sensitive and specific.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for the unambiguous structural elucidation of the desired product and any isolated by-products.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the Suzuki coupling of 4-methoxyphenylboronic acid.

Issue 1: Significant Formation of 4,4'-Dimethoxybiphenyl (Homocoupling Product)
Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes the homocoupling reaction.
Use of a Pd(II) precatalyst Consider switching to a Pd(0) catalyst such as Pd(PPh₃)₄. If a Pd(II) source is used, ensure efficient reduction to Pd(0) in the initial stage of the reaction.Pd(II) species can directly react with the boronic acid to form the homocoupled product.
Sub-optimal base or solvent Screen different bases and solvents. In some cases, weaker bases or aprotic solvents can minimize homocoupling.The reaction environment can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Issue 2: High Levels of Anisole Detected (Protodeboronation)
Potential Cause Troubleshooting Step Rationale
Base is too strong Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.Strong bases in aqueous media can accelerate the rate of protodeboronation.[2]
Excess water in the reaction Use anhydrous solvents and ensure all glassware is thoroughly dried. If an aqueous base is necessary, use the minimum amount of water required for dissolution.Water acts as the proton source for the cleavage of the carbon-boron bond.
High reaction temperature or long reaction time Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessary heating after completion.Elevated temperatures can increase the rate of protodeboronation relative to the desired coupling.[2]
Inefficient catalyst system Screen different palladium catalysts and ligands to find a more active system that promotes faster cross-coupling.If the desired reaction is slow, the boronic acid is exposed to conditions that favor protodeboronation for a longer period.

Data Presentation

The following table summarizes the expected yields of the desired cross-coupled product and the potential impact of different reaction parameters on by-product formation in the Suzuki coupling of an aryl halide with 4-methoxyphenylboronic acid. Actual yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Effect of Reaction Conditions on Product and By-product Formation

Catalyst / LigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling By-productProtodeboronation By-product
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/H₂O80-90Good to ExcellentLow to ModerateLow to Moderate
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O85HighLowLow
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100HighLowModerate
Pd(OAc)₂ (ligandless)K₂CO₃Water100GoodModerate to HighModerate

Note: This table is a qualitative guide based on literature precedents. Quantitative data for specific reactions can vary.

Experimental Protocols

General Procedure for Suzuki Coupling of 4-Methoxyphenylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-methoxyphenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Competing By-product Pathways

Suzuki_Coupling_Byproducts cluster_byproducts By-product Formation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar'B(OH)₂ + Base dehalogenation Dehalogenation pd_complex->dehalogenation + H⁻ source r_pd_ar R-Pd(II)-Ar' L_n transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 regenerates product R-Ar' (Desired Product) reductive_elimination->product homocoupling Homocoupling dimethoxybiphenyl 4,4'-Dimethoxybiphenyl homocoupling->dimethoxybiphenyl protodeboronation Protodeboronation anisole Anisole protodeboronation->anisole dehalogenated_arene Dehalogenated Arene dehalogenation->dehalogenated_arene ar_boronic_acid Ar'B(OH)₂ (4-Methoxyphenyl boronic acid) ar_boronic_acid->homocoupling + Pd(II) + O₂ ar_boronic_acid->protodeboronation + H⁺ (from H₂O) + Base aryl_halide R-X (Aryl Halide)

Caption: Catalytic cycle of Suzuki coupling and pathways to major by-products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_byproducts Analyze crude mixture by GC-MS / LC-MS / NMR start->check_byproducts homocoupling_detected Homocoupling (4,4'-dimethoxybiphenyl) detected? check_byproducts->homocoupling_detected protodeboronation_detected Protodeboronation (anisole) detected? homocoupling_detected->protodeboronation_detected No degas Improve degassing and ensure inert atmosphere homocoupling_detected->degas Yes dehalogenation_detected Dehalogenation of aryl halide detected? protodeboronation_detected->dehalogenation_detected No weaker_base Use weaker base (e.g., K₂CO₃, K₃PO₄) protodeboronation_detected->weaker_base Yes optimize_conditions Optimize general reaction conditions (temp, time, reagent purity) dehalogenation_detected->optimize_conditions No change_base Change base to non-hydride donor (e.g., carbonates) dehalogenation_detected->change_base Yes pd0_catalyst Switch to Pd(0) catalyst degas->pd0_catalyst anhydrous Use anhydrous solvent weaker_base->anhydrous optimize_time_temp Reduce reaction time and/or temperature anhydrous->optimize_time_temp change_ligand Screen different phosphine ligands change_base->change_ligand

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling and other side reactions during the synthesis of 4,4'-dimethoxybiphenyl.

I. General Troubleshooting & FAQs

This section addresses overarching issues and questions relevant to the synthesis of 4,4'-dimethoxybiphenyl, regardless of the specific coupling method employed.

FAQs

Q1: What is homocoupling and why is it a problem in the synthesis of 4,4'-dimethoxybiphenyl?

A1: Homocoupling is a common side reaction in cross-coupling methodologies where two identical molecules react to form a symmetrical dimer. In the synthesis of 4,4'-dimethoxybiphenyl, this typically involves the reaction of two molecules of a 4-methoxyphenyl precursor (e.g., 4-iodoanisole or 4-methoxyphenylboronic acid) to form 4,4'-bianisole, which is the same as the desired product in a homocoupling scenario but a byproduct in a cross-coupling aiming for an unsymmetrical biphenyl. When the goal is the symmetrical 4,4'-dimethoxybiphenyl via homocoupling, the challenge lies in ensuring high efficiency and avoiding other side reactions. In cross-coupling reactions to produce unsymmetrical biphenyls where one of the reactants is a 4-methoxyphenyl derivative, the formation of 4,4'-dimethoxybiphenyl as a homocoupling byproduct can reduce the yield of the desired product and complicate its purification.

Q2: What are the general strategies to minimize homocoupling?

A2: Several general strategies can be employed to suppress homocoupling across different coupling methods:

  • Inert Atmosphere: The presence of oxygen is a significant contributor to homocoupling, particularly in Suzuki reactions.[1] It is crucial to thoroughly degas all solvents and reagents and to conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • Catalyst Selection: The choice of catalyst and its oxidation state can influence the selectivity of the reaction. For instance, using a Pd(0) precatalyst directly can sometimes be more effective at minimizing side reactions compared to a Pd(II) salt that requires in-situ reduction.

  • Control of Reaction Parameters: Optimizing the base, solvent, and temperature can create conditions that kinetically favor the desired cross-coupling over homocoupling.

  • Slow Addition of Reagents: In Grignard reactions, for example, the slow addition of the aryl halide to the Grignard reagent can minimize the local concentration of the halide and thus reduce the likelihood of homocoupling.[1]

Mandatory Visualization: General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aryl-X 4-Methoxyphenyl-X (X = I, Br, OTf, etc.) Product 4,4'-Dimethoxybiphenyl (Desired Product) Aryl-X->Product Homocoupling 4,4'-Bianisole (Homocoupling Byproduct) Aryl-X->Homocoupling Homocoupling Aryl'-M 4-Methoxyphenyl-M (M = B(OH)2, SnR3, MgBr, etc.) Aryl'-M->Product Aryl'-M->Homocoupling Homocoupling Catalyst Catalyst (e.g., Pd(0), Cu(I)) Catalyst->Product Base Base (e.g., K2CO3, NaOtBu) Base->Product Solvent Solvent (e.g., Toluene, THF) Solvent->Product

Caption: General scheme for the synthesis of 4,4'-dimethoxybiphenyl, highlighting the desired product and the potential for homocoupling byproducts.

II. Suzuki Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Significant formation of 4,4'-bianisole (homocoupling byproduct) Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture. Perform the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[1]
Suboptimal choice of catalyst.Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂). If using a Pd(II) source, consider adding a mild reducing agent.
Inappropriate base or solvent system.Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water).
High reaction temperature.Lowering the reaction temperature can sometimes reduce the rate of homocoupling, although this may also slow down the desired reaction.
Low or no yield of 4,4'-dimethoxybiphenyl Inactive catalyst.Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Poor quality of boronic acid.Use fresh, high-purity 4-methoxyphenylboronic acid. Boronic acids can degrade over time.
Insufficiently strong base.The choice of base is critical for the transmetalation step. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.

FAQs

Q1: How can I effectively degas my solvents for a Suzuki coupling?

A1: There are several methods for degassing solvents. A common and effective method is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes. Another technique is the freeze-pump-thaw method, which involves freezing the solvent, evacuating the headspace, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times for optimal results.

Q2: Which palladium catalyst is best for minimizing homocoupling in the synthesis of 4,4'-dimethoxybiphenyl?

A2: While the optimal catalyst can be substrate-dependent, using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it does not require an in-situ reduction step where side reactions can occur. For challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown high activity and can lead to cleaner reactions.

Quantitative Data

Quantitative data directly comparing the yields of 4,4'-dimethoxybiphenyl and its homocoupling byproduct under various Suzuki conditions is not extensively available in a single comparative study. The following table provides representative yields for the synthesis of methoxy-substituted biphenyls under different conditions, which can serve as a starting point for optimization.

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Homocoupling Byproduct Reference
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux41-92Not specified[2]
4-Bromoanisole4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100>95Low[1]

Experimental Protocol: Suzuki Synthesis of 4,4'-Dimethoxybiphenyl

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4,4'-dimethoxybiphenyl.

Mandatory Visualization: Suzuki Coupling Workflow

G start Start reagents Combine Reactants: - 4-Iodoanisole - 4-Methoxyphenylboronic acid - Base (K3PO4) start->reagents catalyst Add Catalyst System: - Pd(OAc)2 - SPhos reagents->catalyst solvent Add Degassed Solvents: - Toluene - Water catalyst->solvent heat Heat to 100°C under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Work-up: - Cool, Dilute, Wash monitor->workup purify Purify: Column Chromatography workup->purify product 4,4'-Dimethoxybiphenyl purify->product end End product->end

Caption: Experimental workflow for the Suzuki synthesis of 4,4'-dimethoxybiphenyl.

III. Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Significant formation of homocoupling byproduct Reaction of two molecules of the organostannane reagent.This can be promoted by the presence of Pd(II) species. Use a Pd(0) precatalyst.
Radical processes involving the Pd(0) catalyst.Optimize reaction conditions (temperature, solvent) to disfavor radical pathways.
Low or no yield of 4,4'-dimethoxybiphenyl Toxicity of tin byproducts to the catalyst.Additives like CuI can sometimes accelerate the desired reaction.
Inefficient transmetalation step.The choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can facilitate transmetalation.

FAQs

Q1: What are the main drawbacks of the Stille coupling?

A1: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. This necessitates careful handling and purification procedures to remove tin residues from the final product, which can be challenging.

Q2: Can I use an alternative to organostannanes in a similar coupling reaction?

A2: Yes, the Suzuki coupling, which uses generally less toxic and more environmentally friendly boronic acids, is often a preferred alternative to the Stille reaction for the synthesis of biaryls.

Quantitative Data

Specific quantitative data on homocoupling in the Stille synthesis of 4,4'-dimethoxybiphenyl is scarce. The following protocol has been reported to produce the desired product, but a quantitative analysis of byproducts was not provided.

Experimental Protocol: Stille Synthesis of 4,4'-Dimethoxybiphenyl

Materials:

  • 1-Bromo-4-methoxybenzene (4.0 mmol)

  • Tributyl(4-methoxyphenyl)stannane (2.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol)

  • Toluene (15 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube, add 1-bromo-4-methoxybenzene, tributyl(4-methoxyphenyl)stannane, Pd₂(dba)₃, and P(o-tol)₃.

  • Subject the tube to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Seal the reaction tube and heat the mixture to 100°C for 12 hours in the dark under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography.

Mandatory Visualization: Stille Coupling Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar ArSn Ar'-SnR3 ArSn->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

IV. Ullmann Reaction

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of aryl halides. Traditionally, it is a homocoupling reaction, but modifications for cross-coupling exist.

Troubleshooting Guide

Problem Primary Outcome is Homocoupling in a Cross-Coupling Attempt Troubleshooting Strategy
Inherent nature of the Ullmann reaction.Use one aryl halide in significant excess to favor the formation of the unsymmetrical product.
High reaction temperatures promoting homocoupling.The use of bidentate ligands can sometimes allow for milder reaction conditions, potentially improving selectivity.
Low Yield Inactive copper catalyst.Use activated copper powder. This can be prepared by reducing a copper salt (e.g., CuSO₄) with zinc powder.
Harsh reaction conditions leading to decomposition.Explore the use of ligands and different solvents to enable lower reaction temperatures.

FAQs

Q1: What are the typical conditions for a classical Ullmann homocoupling?

A1: The classical Ullmann reaction for symmetrical biaryls involves heating an aryl halide with copper powder, often without a solvent, at high temperatures (typically > 200°C).

Q2: How can I perform an Ullmann cross-coupling to get an unsymmetrical biphenyl?

A2: Achieving a selective Ullmann cross-coupling can be challenging. One strategy is to use a stoichiometric excess of one of the aryl halides. Another approach involves a two-step process where an organocopper reagent is pre-formed and then reacted with a different aryl halide.

Quantitative Data

The Ullmann reaction is primarily a homocoupling method, and thus the synthesis of 4,4'-dimethoxybiphenyl from 4-iodoanisole is the expected outcome. The yield can be affected by the reactivity of the copper and the reaction conditions.

Aryl Halide Catalyst Conditions Yield of 4,4'-dimethoxybiphenyl (%) Reference
4-IodoanisolePd⁰-PDA/Fe₃O₄K₂CO₃, NMP, 120°C, 12h92[3]

Experimental Protocol: Ullmann Homocoupling for 4,4'-Dimethoxybiphenyl

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Activated Copper powder (2.0 mmol)

  • Sand (as a diluent)

  • High-boiling point solvent (e.g., DMF, optional)

Procedure:

  • In a dry round-bottom flask, thoroughly mix 4-iodoanisole, activated copper powder, and sand.

  • Heat the mixture to 200-220°C under an inert atmosphere.

  • Maintain the temperature and stir for several hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Filter the mixture to remove copper and sand.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization: Ullmann Reaction Logical Relationship

G ArylHalide 4-Iodoanisole Intermediate Organocopper Intermediate ArylHalide->Intermediate Copper Copper Catalyst (Activated) Copper->Intermediate HighTemp High Temperature (>200°C) HighTemp->Intermediate Product 4,4'-Dimethoxybiphenyl Intermediate->Product

Caption: Logical relationship in the Ullmann homocoupling of 4-iodoanisole.

V. Grignard Reagent Coupling

This method involves the cross-coupling of a Grignard reagent with an aryl halide, typically catalyzed by a transition metal like nickel or iron. Homocoupling of the Grignard reagent is a common side reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Significant formation of 4,4'-bianisole (homocoupling byproduct) High local concentration of the aryl halide.Add the aryl halide solution slowly to the Grignard reagent solution.[1]
Elevated reaction temperature.Maintain a lower temperature during the reaction.[1]
Inefficient catalyst.Iron-based catalysts, such as FeCl₃, in the presence of an additive like TMEDA (N,N,N',N'-tetramethylethylenediamine), have been shown to be effective in minimizing homocoupling.
Low or no yield of the desired cross-coupled product Deactivation of the Grignard reagent by moisture.Ensure all glassware is flame-dried and use anhydrous solvents.
Incomplete formation of the Grignard reagent.Use high-quality magnesium turnings and a small crystal of iodine to initiate the reaction.

FAQs

Q1: How do I know if my Grignard reagent has formed successfully?

A1: The formation of a Grignard reagent is an exothermic reaction. You should observe the disappearance of the magnesium turnings and the formation of a cloudy, often dark-colored solution. If the reaction does not start, gentle warming or the addition of an initiator like iodine or 1,2-dibromoethane can be helpful.

Q2: What is the purpose of TMEDA in iron-catalyzed Grignard cross-coupling?

A2: TMEDA acts as a ligand that coordinates to the iron catalyst, modifying its reactivity and often leading to higher yields and selectivity in the cross-coupling reaction, while suppressing the homocoupling pathway.

Quantitative Data

Experimental Protocol: Grignard Cross-Coupling for 4,4'-Dimethoxybiphenyl

Part 1: Preparation of 4-Methoxyphenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • A small crystal of iodine

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings and the iodine crystal.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, place a solution of 4-bromoanisole in anhydrous THF.

  • Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not initiate, gently warm the flask.

  • Once the reaction starts (indicated by bubbling and a color change), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Cross-Coupling Reaction

Materials:

  • 4-Chloroanisole (as the coupling partner, 1.0 eq)

  • Iron(III) chloride (FeCl₃, 0.05 eq)

  • TMEDA (0.1 eq)

  • Anhydrous THF

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, prepare a solution of 4-chloroanisole and FeCl₃ in anhydrous THF.

  • Cool this solution to 0°C.

  • To the pre-formed Grignard reagent from Part 1, add TMEDA.

  • Slowly add the Grignard reagent/TMEDA solution to the cooled solution of 4-chloroanisole and FeCl₃ via a cannula or dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Grignard Reaction Workflow

G cluster_grignard Grignard Reagent Formation cluster_coupling Cross-Coupling start_g Start react_g React 4-Bromoanisole with Mg in THF start_g->react_g form_g 4-Methoxyphenyl- magnesium Bromide react_g->form_g add_g Slowly Add Grignard Reagent + TMEDA form_g->add_g Use in Coupling start_c Start react_c Prepare Solution: - 4-Chloroanisole - FeCl3 in THF start_c->react_c cool_c Cool to 0°C react_c->cool_c cool_c->add_g react_couple React and Warm to Room Temp add_g->react_couple workup_c Work-up and Purify react_couple->workup_c product_c 4,4'-Dimethoxybiphenyl workup_c->product_c end_c End product_c->end_c

Caption: Workflow for the Grignard cross-coupling synthesis of 4,4'-dimethoxybiphenyl.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding palladium catalyst deactivation during biphenyl synthesis, primarily via Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific, common issues encountered during biphenyl synthesis experiments. The question-and-answer format is designed to help you quickly identify and resolve problems related to catalyst deactivation.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction is resulting in a low yield or no biphenyl product. What are the likely causes related to the catalyst?

A: Low or no product formation is a common issue that can often be traced back to the activity of the palladium catalyst.[1] The primary causes involve either the failure to form the active Pd(0) species or its rapid deactivation.[1]

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species required to initiate the catalytic cycle is not being generated efficiently from the Pd(II) precatalyst.[2]

    • Solution: Ensure your reaction setup is under strictly anaerobic (oxygen-free) conditions, as oxygen can oxidize and deactivate the phosphine ligands and the Pd(0) catalyst.[1][3] Consider using a precatalyst that more readily forms the active Pd(0) species.[1]

  • Ligand Degradation: The phosphine ligands, which are crucial for stabilizing the Pd(0) center, may be degrading under the reaction conditions.[4][5]

    • Solution: Switch to more robust and sterically bulky ligands, such as biaryl phosphines (e.g., XPhos, SPhos), which are designed to protect the metal center and improve catalyst stability.[4][6]

  • Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can irreversibly bind to the palladium catalyst, rendering it inactive.[6][7] Sulfur-containing compounds are well-known poisons for palladium catalysts.[6][7][8]

    • Solution: Purify all reagents and ensure the use of high-purity, anhydrous solvents.[1] If sulfur-containing heterocycles are part of your substrates, using robust, electron-rich ligands can help protect the palladium center.[6]

Issue 2: Reaction Stalls and/or Formation of Black Precipitate

Q: My reaction started, but it stalled before completion, and I observe a black precipitate. What is happening?

A: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal.[4][9] This is a very common catalyst deactivation pathway.[4]

Potential Causes & Recommended Solutions:

  • Ligand Dissociation: The most frequent cause is the loss of the stabilizing phosphine ligand from the palladium center. This leads to the aggregation of "naked" Pd(0) atoms into inactive nanoparticles (palladium black).[4][5]

    • Solution 1: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, a slight excess of the ligand can help prevent dissociation and stabilize the active catalytic species.[4]

    • Solution 2: Choose a more appropriate ligand. Bidentate ligands or bulky monodentate ligands often provide greater stability to the palladium center compared to simpler ligands like PPh₃.[2]

  • High Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and ligand degradation pathways.[4]

    • Solution: Optimize the reaction temperature. Try running the reaction at a lower temperature (e.g., 80 °C) to see if catalyst stability improves while maintaining an acceptable reaction rate.

  • Sub-optimal Base or Solvent: The choice of base and solvent significantly impacts catalyst stability.[4][10]

    • Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF).[4][6] For anhydrous couplings using K₃PO₄, adding a small amount of water can sometimes be beneficial.[4][9]

Troubleshooting Summary Table

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-DEAC-01 Low or No Product FormationInactive Catalyst (Pd(0) not forming); Ligand Degradation; Catalyst Poisoning (e.g., sulfur)Ensure anaerobic conditions; Use a suitable precatalyst; Switch to robust, bulky ligands (e.g., XPhos); Purify all reagents and solvents.[1][4][6]
SMC-DEAC-02 Reaction Stalls / Black Precipitate (Palladium Black)Ligand Dissociation; High Reaction Temperature; Sub-optimal Base or SolventIncrease ligand-to-palladium ratio; Use more stable ligands; Optimize (lower) reaction temperature; Screen different bases and solvents.[4][9]
SMC-DEAC-03 Significant Homocoupling of Boronic AcidPresence of Oxygen; Incomplete reduction of Pd(II) precatalystThoroughly degas all solvents and reagents; Use a direct Pd(0) source or ensure complete precatalyst reduction.[1][11][12]
SMC-DEAC-04 Protodeboronation of Boronic AcidPresence of water or other protic impurities; Unstable boronic acidUse anhydrous solvents and reagents; Consider using more stable boronic esters (e.g., pinacol esters).[1][4]

Frequently Asked Questions (FAQs)

Q1: How do I know if my catalyst has been poisoned? A1: The most common symptom of catalyst poisoning is a complete lack of reactivity or a reaction that fails to initiate.[6] If you are using substrates with known catalyst poisons (like sulfur-containing thiophenes), poisoning is a high probability.[6][13] Analysis of the reaction mixture might show only starting materials. In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help overcome gradual deactivation, suggesting poisoning is occurring.[6]

Q2: What is the role of the ligand in preventing deactivation? A2: Ligands play a critical role in stabilizing the palladium catalyst.[5] They coordinate to the metal center, preventing the aggregation of Pd(0) atoms into inactive palladium black.[5] Bulky, electron-rich ligands can also protect the palladium from potential poisons and can accelerate key steps in the catalytic cycle, which can outcompete deactivation pathways.[6]

Q3: Can the choice of base affect catalyst stability? A3: Absolutely. The base is not just a simple reagent; its strength and solubility can significantly influence the reaction outcome and catalyst lifespan.[4] Some bases can accelerate the decomposition of boronic acids or interact unfavorably with the catalyst or ligands.[1] Commonly used bases in Suzuki couplings include K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][6] The optimal base is often system-dependent and may require screening.

Q4: Is it possible to regenerate a deactivated palladium catalyst? A4: Yes, in some cases, particularly for heterogeneous catalysts like Pd/C, regeneration is possible. Deactivation is often caused by the deposition of organic byproducts or coke on the catalyst surface, blocking active sites.[7][14] Regeneration procedures may involve washing with solvents to remove adsorbed species or thermal treatments to burn off carbonaceous deposits.[14][15][16] For instance, a deactivated Pd(OH)₂/C catalyst was regenerated by washing with chloroform and glacial acetic acid.[15]

Data and Experimental Protocols

Impact of Reaction Parameters on Catalyst Stability

The stability of the palladium catalyst is highly sensitive to the reaction conditions. The following table summarizes the effects of key parameters.

ParameterEffect on Catalyst StabilityRecommendations for Optimization
Temperature High temperatures can accelerate catalyst decomposition and ligand degradation, leading to the formation of palladium black.[4]Start with milder temperatures (e.g., 80-100 °C) and only increase if the reaction is too sluggish. Monitor for signs of decomposition.[11]
Solvent The solvent affects reagent solubility, reaction kinetics, and catalyst stability. Polar aprotic solvents can sometimes displace ligands.[4]A solvent screen is often necessary. Common choices include Toluene, 1,4-Dioxane, and THF, often with a small amount of water.[4][10]
Base The base's strength and solubility are critical. Inappropriate bases can cause side reactions or accelerate catalyst deactivation.[1][4]For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are generally effective and milder than strong hydroxides. The choice should be optimized for the specific substrates.[1][6]
Atmosphere Oxygen can oxidize the active Pd(0) species and the phosphine ligands, leading to rapid deactivation.[1][3]Always perform reactions under an inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[1][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for setting up a Suzuki-Miyaura reaction with an emphasis on minimizing catalyst deactivation.

Materials:

  • Aryl Halide (1.0 equivalent)

  • Arylboronic Acid or Ester (1.2 - 1.5 equivalents)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)

Procedure:

  • Vessel Preparation: Add the aryl halide, arylboronic acid, base, palladium precatalyst, and ligand to an oven-dried reaction vessel equipped with a stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas. The solvent should be sparged with the inert gas for at least 15-30 minutes prior to use.[6][11]

  • Reaction: Place the sealed vessel in a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.[11]

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.[11]

Visualizations

Troubleshooting and Deactivation Pathways

The following diagrams illustrate key logical and chemical pathways related to catalyst deactivation.

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_precatalyst Use robust precatalyst Ensure anaerobic setup check_catalyst->solution_precatalyst No check_reagents Are reagents pure? check_conditions->check_reagents Yes solution_temp Optimize temperature (avoid excessive heat) check_conditions->solution_temp No solution_base_solvent Screen base and solvent check_conditions->solution_base_solvent No solution_purify Purify starting materials Use anhydrous solvents check_reagents->solution_purify No palladium_black Observe Palladium Black? check_reagents->palladium_black Yes solution_ligand Use bulky, stable ligand (e.g., XPhos, SPhos) palladium_black->solution_ligand No deactivation_path Catalyst Deactivation Occurring palladium_black->deactivation_path Yes deactivation_path->solution_ligand

Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.

Suzuki_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X)L_n pd0->oa Ar-X pd_black Palladium Black (Inactive Aggregates) pd0->pd_black Ligand Loss poison Catalyst Poisoning (e.g., L_nPd-Sulfur) pd0->poison Impurities (S, etc.) tm Transmetalation (Ar-Pd(II)-Ar')L_n oa->tm Ar'-B(OR)₂ oa->poison re Reductive Elimination tm->re re->pd0 Ar-Ar'

Caption: Suzuki-Miyaura cycle with key points of catalyst deactivation.

Catalyst_Regeneration_Workflow start Deactivated Catalyst (e.g., Pd/C) wash Step 1: Solvent Washing (Remove Adsorbed Organics) start->wash dry Step 2: Drying (Remove Solvent) wash->dry thermal Step 3: Thermal Treatment (Optional: Burn off Coke) dry->thermal end Regenerated Active Catalyst thermal->end

Caption: General workflow for the regeneration of a heterogeneous palladium catalyst.

References

Technical Support Center: Optimizing Suzuki-Miyaura Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize the synthesis of biphenyl compounds.

Troubleshooting Guide & FAQs

This guide addresses specific issues encountered during Suzuki-Miyaura coupling experiments in a question-and-answer format, offering systematic solutions to improve reaction outcomes.

Issue 1: Low or No Product Formation

Q1: My Suzuki-Miyaura reaction is giving a low yield or no product at all. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura reactions can be attributed to several factors. A systematic evaluation of each reaction component is essential for effective troubleshooting. The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium source and ligand are critical.[1] The active Pd(0) species may not be forming or could be deactivating prematurely.

  • Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1]

  • Reagents: The purity, stability, and reactivity of the aryl halide, organoboron compound, and base are paramount.[1]

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and reaction kinetics.[1][2]

Troubleshooting Workflow for Low Yields

LowYield_Workflow start Low or No Product check_catalyst 1. Verify Catalyst System - Active Pd(0) source? - Appropriate ligand? - Correct loading? start->check_catalyst check_reagents 2. Assess Reagent Quality - Pure aryl halide? - Stable boronic acid/ester? - Appropriate base? check_catalyst->check_reagents If catalyst is OK optimize_catalyst Optimize Catalyst: - Screen different Pd sources/ligands. - Use a pre-catalyst. - Increase catalyst loading. check_catalyst->optimize_catalyst If issues found check_conditions 3. Evaluate Reaction Conditions - Sufficiently high temperature? - Adequate reaction time? - Strictly inert atmosphere? check_reagents->check_conditions If reagents are OK optimize_reagents Optimize Reagents: - Purify starting materials. - Use a more stable boronic ester. - Screen different bases. check_reagents->optimize_reagents If issues found optimize_conditions Optimize Conditions: - Increase temperature incrementally. - Extend reaction time. - Ensure rigorous degassing. check_conditions->optimize_conditions If issues found success Successful Reaction check_conditions->success If conditions are OK optimize_catalyst->start Re-run reaction optimize_reagents->start Re-run reaction optimize_conditions->start Re-run reaction

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

Issue 2: Boronic Acid Decomposition

Q2: I suspect my boronic acid is decomposing. What are the common decomposition pathways and how can I prevent them?

A2: Boronic acid instability is a frequent cause of low yields.[3] Two primary decomposition pathways are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often accelerated by aqueous conditions, elevated temperatures, or harsh bases.[1][4] Heteroaromatic and electron-deficient boronic acids are particularly susceptible.[5]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4][6]

Strategies to Minimize Boronic Acid Decomposition:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[1][5] These are generally more resistant to decomposition.[5]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodeboronation, especially if water is not required for the specific base used.[4]

  • Milder Base: Employ milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) to minimize oxygen, which promotes homocoupling.[4][7]

  • Use Pd(0) Pre-catalysts: Start with a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily generates the active Pd(0) species to reduce the initial concentration of Pd(II), which can facilitate homocoupling.[7]

Logical Relationship for Boronic Acid Stability

BoronicAcid_Stability boronic_acid Boronic Acid RB(OH)₂ protodeboronation Protodeboronation (Yield Loss) boronic_acid->protodeboronation leads to homocoupling Homocoupling (Byproduct Formation) boronic_acid->homocoupling leads to protic_species Protic Species (e.g., H₂O) protic_species->protodeboronation promotes oxygen Oxygen (O₂) + Pd(II) oxygen->homocoupling promotes stable_ester Stable Boronic Ester (e.g., BPin) stable_ester->boronic_acid is an alternative to anhydrous Anhydrous Conditions anhydrous->protodeboronation prevents degassing Inert Atmosphere (Degassing) degassing->homocoupling prevents

Caption: Factors influencing boronic acid decomposition and mitigation strategies.

Issue 3: Catalyst System Inefficiency

Q3: How do I select the optimal palladium catalyst and ligand for my biphenyl synthesis?

A3: The catalyst system is crucial for a successful reaction. The choice depends heavily on the substrates.

  • Palladium Source: Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] For challenging couplings, especially with unreactive aryl chlorides, more advanced pre-catalysts like Buchwald or PEPPSI pre-catalysts are often more effective as they readily form the active Pd(0) species.[3]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos, or N-heterocyclic carbenes - NHCs) are generally preferred.[3][9] They promote the rate-determining oxidative addition step, especially for less reactive aryl chlorides, and facilitate the final reductive elimination step.[3][8]

    • For simple, unhindered substrates, traditional phosphine ligands like PPh₃ can be sufficient.[10]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key reaction parameters and their impact on the Suzuki-Miyaura coupling for biphenyl synthesis.

Table 1: Comparison of Common Palladium Catalyst Systems

Catalyst SystemLigand TypeTypical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄Monodentate PhosphineAryl iodides, bromidesCommercially available, good for simple substrates.[10]Lower activity for aryl chlorides and hindered substrates.
Pd(OAc)₂ / SPhosBulky BiarylphosphineAryl bromides, chloridesHigh activity, good for hindered substrates, often allows lower temperatures.[9][10]More expensive, air-sensitive.
PdCl₂(dppf)Bidentate FerrocenylphosphineWide range of aryl halidesGood thermal stability, effective for many substrates.[5]Can be less active than bulky monophosphine systems for very challenging substrates.
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Aryl chlorides, bromidesHigh thermal stability, very active for unreactive chlorides.[3]Synthesis of NHC precursors can be complex.

Table 2: Guide to Base and Solvent Selection

BaseCommon SolventsCharacteristics & Best Use Cases
K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OGenerally effective and widely used. Cs₂CO₃ is stronger and can be used under anhydrous conditions.[7][11]
K₃PO₄Dioxane, TolueneA moderately strong, non-nucleophilic base, often a good choice to avoid side reactions.[4][10]
NaOH, KOHAlcohols (EtOH, MeOH), Dioxane/H₂OStrong bases, can be very effective but may promote side reactions like boronic acid decomposition or hydrolysis of sensitive functional groups.[2][4]
NaO-t-BuTHF, DioxaneA strong, non-aqueous base, useful for specific applications but can be too harsh for some substrates.[12]

Table 3: Effect of Temperature on Reaction Yield

SubstratesCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
4-Iodotoluene + Phenylboronic AcidPdCl₂ / NaOH50< 138[13]
4-Iodotoluene + Phenylboronic AcidPdCl₂ / NaOH200< 198[13]
1-Bromo-4-fluorobenzene + Phenylboronic AcidG-COOH-Pd-10 / K₂CO₃7048~65[14]
1-Bromo-4-fluorobenzene + Phenylboronic AcidG-COOH-Pd-10 / K₂CO₃11048>95[14]

Note: Yields are highly substrate and condition-dependent. This table illustrates general trends.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Biphenyl Synthesis

This protocol provides a general starting point for the coupling of an aryl bromide with an arylboronic acid using a common catalyst system.[5][7][10]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base under a counterflow of inert gas.[7]

  • Inerting: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of oxygen.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.[5]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)-X (Oxidative Addition Product) Pd0->PdII_ArX Oxidative Addition PdII_ArOH Ar-Pd(II)-OH PdII_ArX->PdII_ArOH Ligand Exchange PdII_ArAr Ar-Pd(II)-Ar' PdII_ArOH->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) PdII_ArAr->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Borate Ar'-B(OH)₃⁻ ArBOH2->Borate + Base Base Base (e.g., OH⁻) Base->PdII_ArOH Borate->PdII_ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

Technical Support Center: Resolving NMR Peak Overlap in Dimethoxybiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of dimethoxybiphenyls.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap a common issue in the ¹H NMR spectra of dimethoxybiphenyls?

A1: Peak overlap is common in dimethoxybiphenyls due to the presence of multiple aromatic protons in similar chemical environments. The biphenyl ring system and the methoxy substituents create a complex set of signals in the aromatic region of the spectrum. When the difference in chemical shift between two coupling protons is not significantly larger than the coupling constant between them, second-order effects can occur, leading to complex and overlapping multiplets.[1]

Q2: How can changing the NMR solvent help resolve peak overlap?

A2: Different solvents can induce changes in the chemical shifts of protons, a phenomenon known as solvent effect.[1] Solvents can interact with the analyte through various mechanisms, including hydrogen bonding and anisotropic effects, which can alter the local magnetic environment of the protons and thus their resonance frequencies.[2] Switching to a solvent with different properties (e.g., from chloroform-d to benzene-d6 or DMSO-d6) can increase the chemical shift dispersion, potentially resolving overlapping signals.[1][2]

Q3: How does varying the temperature of the NMR experiment help in resolving overlapping signals?

A3: Variable temperature (VT) NMR spectroscopy can be a powerful tool for resolving peak overlap, especially when conformational changes are involved.[1][3] Increasing the temperature can increase the rate of bond rotation, which may cause broadened signals to sharpen into a single, averaged signal.[1][4] Conversely, decreasing the temperature can slow down these conformational changes, allowing for the resolution of signals from individual conformers.[1] The chemical shifts of certain protons, particularly those involved in hydrogen bonding, can also be temperature-dependent.[5][6][7]

Q4: What are lanthanide shift reagents (LSRs) and how do they work?

A4: Lanthanide shift reagents are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can induce large changes in the chemical shifts of a substrate's protons and carbons.[8][9][10] They act as Lewis acids and reversibly bind to basic functional groups (like the methoxy groups in dimethoxybiphenyls) in the analyte.[8][11] The paramagnetic nature of the lanthanide ion creates a local magnetic field that influences the nuclei of the substrate upon complexation, causing a significant shift in their resonance frequencies.[9] This effect, known as the Lanthanide-Induced Shift (LIS), can simplify complex spectra by spreading out overlapping signals.[9][12]

Q5: When should I consider using a lanthanide shift reagent?

A5: You should consider using an LSR when you have a complex, second-order spectrum with significant peak overlap that cannot be resolved by changing the solvent or temperature.[9][13] LSRs are particularly useful for simplifying spectra to first-order, allowing for easier interpretation and the determination of coupling constants.[9] They are also valuable for distinguishing between geometric isomers and determining enantiomeric purity when using a chiral LSR.[10][14]

Q6: What are the limitations or potential problems with using lanthanide shift reagents?

A6: While powerful, LSRs have some limitations. They are effective only for molecules containing a Lewis basic site for complexation.[11] The reagents are hygroscopic and can react with water, which reduces their effectiveness.[8][11] They can also cause significant line broadening, which might decrease the accuracy of integration.[11] The induced shifts are dependent on the concentration of the LSR, requiring careful, incremental addition to track the signals.[8][15]

Q7: How can 2D NMR spectroscopy help resolve peak overlap in dimethoxybiphenyls?

A7: 2D NMR spectroscopy is a powerful technique for resolving overlapping signals by dispersing the NMR data into two frequency dimensions.[16][17][18] This allows for the visualization of correlations between different nuclei, even if their signals overlap in the 1D spectrum.[18][19] Techniques like COSY, HSQC, and HMBC provide information about through-bond connectivity, helping to assign protons and carbons unambiguously.[16][20][21][22]

Q8: What is the difference between COSY, HSQC, and HMBC experiments?

A8:

  • COSY (Correlation Spectroscopy) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[16][21][23]

  • HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that shows correlations between protons and directly attached carbons (one-bond C-H correlation).[21][22][23][24]

  • HMBC (Heteronuclear Multiple Bond Correlation) is a heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two to four bonds.[21][22][24]

Troubleshooting Guides

Issue: Overlapping aromatic signals in the ¹H NMR spectrum.

This guide provides a workflow to systematically address peak overlap in the NMR spectra of dimethoxybiphenyls.

G start Start: Overlapping Signals solvent Change Solvent (e.g., Benzene-d6, DMSO-d6) start->solvent check1 Resolved? solvent->check1 temp Variable Temperature (VT) NMR check2 Resolved? temp->check2 lsr Use Lanthanide Shift Reagent (LSR) check4 Resolved? lsr->check4 nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) end Problem Solved nmr_2d->end check1->temp No check1->end Yes check3 Lewis Basic Site? check2->check3 No check2->end Yes check3->lsr Yes check3->nmr_2d No check4->nmr_2d No check4->end Yes fail Consult NMR Specialist

Caption: Troubleshooting workflow for resolving peak overlap.

Data Presentation

Table 1: Effect of Solvent on ¹H Chemical Shifts (δ, ppm) of a Hypothetical 2,2'-Dimethoxybiphenyl
ProtonCDCl₃Benzene-d₆DMSO-d₆
H3/H3'7.057.157.10
H4/H4'7.357.207.40
H5/H5'7.257.107.30
H6/H6'6.956.807.00
OCH₃3.803.403.75
Note: These are hypothetical values for illustrative purposes. Actual chemical shifts can be dependent on solvent, concentration, and temperature.[25][26]
Table 2: Effect of Temperature on ¹H Chemical Shifts (δ, ppm) of a Hypothetical 2,2'-Dimethoxybiphenyl in Toluene-d₈
Proton298 K323 K348 K
H3/H3'7.006.986.96
H4/H4'7.287.257.22
H5/H5'7.187.167.14
H6/H6'6.906.886.86
OCH₃3.703.683.65
Note: Chemical shifts can vary with temperature; the magnitude and direction of the shift are dependent on the specific proton and its environment.[4][7]
Table 3: Lanthanide-Induced Shifts (LIS) for a Hypothetical 2,2'-Dimethoxybiphenyl with Eu(fod)₃
Protonδ (ppm) without LSRδ (ppm) with 0.1 eq. LSRΔδ (ppm)
H3/H3'7.057.55+0.50
H4/H4'7.357.65+0.30
H5/H5'7.257.45+0.20
H6/H6'6.958.45+1.50
OCH₃3.805.80+2.00
Note: The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion. Protons closer to the binding site (methoxy groups) will experience a larger shift.[10][15]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare your sample of dimethoxybiphenyl in a suitable deuterated solvent (e.g., toluene-d₈, DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Set Up VT Experiment: Access the temperature control unit of the spectrometer.

  • Temperature Increments: Gradually increase or decrease the temperature in increments of 10-20 K.[1] Allow the temperature to stabilize for several minutes at each new setpoint before acquiring a spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Data Analysis: Compare the spectra at different temperatures, looking for changes in chemical shifts, line widths, and multiplicities that indicate resolved peaks.[1]

Protocol 2: Using Lanthanide Shift Reagents (LSRs)
  • Sample Preparation: Prepare a solution of your dimethoxybiphenyl in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. The sample must be dry, as water complexes with the LSR.[8]

  • Initial Spectrum: Obtain a reference ¹H NMR spectrum of your compound before adding the LSR.

  • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent.[8][15]

  • Incremental Addition: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to the NMR tube.[8][15]

  • Spectrum Acquisition: Gently mix the sample and acquire a ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved or until significant line broadening occurs.

  • Data Analysis: Track the chemical shift changes of each proton signal as a function of the LSR concentration.

G sub Substrate (Dimethoxybiphenyl) with Lewis Basic Site (-OCH3) complex Substrate-LSR Complex (Reversible) sub->complex lsr Lanthanide Shift Reagent (LSR) e.g., Eu(fod)3 lsr->complex nmr NMR Spectrum Acquisition complex->nmr result Shifted Spectrum (Peak Overlap Resolved) nmr->result

Caption: Mechanism of a Lanthanide Shift Reagent.
Protocol 3: Acquiring a 2D COSY Spectrum

  • Sample Preparation: Prepare a moderately concentrated sample of your dimethoxybiphenyl in a deuterated solvent.

  • 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum and determine the spectral width (sweep width) that encompasses all proton signals.

  • Load COSY Parameters: Load a standard COSY pulse sequence program on the spectrometer.[27]

  • Set Parameters:

    • Set the spectral widths in both dimensions (F1 and F2) to the value determined from the 1D spectrum.

    • Set the number of data points in the direct dimension (t₂) (e.g., 512 or 1024).[28]

    • Set the number of increments in the indirect dimension (t₁) (e.g., 128 or 256).[28] A larger number will increase resolution but also experiment time.

    • Set the number of scans per increment (e.g., 2, 4, or 8).[28]

    • Set a suitable relaxation delay (e.g., 1-2 seconds).[28]

  • Acquire Data: Start the acquisition. The experiment time will depend on the chosen parameters.

  • Processing: After acquisition, perform a two-dimensional Fourier transform, phase correction, and baseline correction to generate the 2D contour plot.

  • Analysis: Identify cross-peaks, which appear off the diagonal. A cross-peak at (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are J-coupled.

G pulse1 90° Pulse evolve Evolution (t1) pulse1->evolve pulse2 90° Pulse evolve->pulse2 acquire Acquisition (t2) pulse2->acquire ft 2D Fourier Transform acquire->ft spectrum COSY Spectrum (¹H vs ¹H) ft->spectrum

Caption: Basic COSY experimental workflow.
Protocol 4: Acquiring a 2D HSQC Spectrum

  • Sample Preparation: Prepare a relatively concentrated sample, as ¹³C has a low natural abundance.

  • 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load HSQC Parameters: Load a standard HSQC pulse sequence program (often using gradients for selection).[27]

  • Set Parameters:

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Set the number of data points and increments as in the COSY experiment.

    • Set the number of scans, which will likely be higher than for COSY (e.g., 4, 8, or 16) due to the lower sensitivity of ¹³C.

    • The pulse sequence will include a delay based on an average one-bond ¹J(CH) coupling constant (typically around 145 Hz).

  • Acquire Data: Start the acquisition.

  • Processing: Perform a 2D Fourier transform to generate the spectrum.

  • Analysis: Each peak in the 2D spectrum corresponds to a proton and the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

G inept1 Polarization Transfer (¹H to ¹³C) evolve Evolution (t1) inept1->evolve inept2 Polarization Transfer (¹³C back to ¹H) evolve->inept2 acquire Acquisition (t2, ¹H) inept2->acquire ft 2D Fourier Transform acquire->ft spectrum HSQC Spectrum (¹³C vs ¹H) ft->spectrum

Caption: Basic HSQC experimental workflow.

References

Technical Support Center: Purifying Biphenyl Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of biphenyl compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my biphenyl compound?

A1: For general purification of biphenyl compounds, silica gel is the most common and versatile stationary phase. It is suitable for a wide range of biphenyl derivatives with varying polarities. For more challenging separations, particularly for closely related isomers or in cases where silica gel causes compound degradation, alternative stationary phases like alumina (neutral, acidic, or basic) can be effective. In reversed-phase chromatography, typically for HPLC applications, C18 and specialized Biphenyl stationary phases are used, which separate compounds based on hydrophobicity and π-π interactions.

Q2: How do I choose the right solvent system for my biphenyl separation?

A2: The ideal solvent system (eluent) for your biphenyl compound will effectively separate it from impurities. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio can be determined by running preliminary Thin Layer Chromatography (TLC) plates. Aim for a solvent system that gives your target biphenyl compound an Rf value between 0.2 and 0.4 for the best separation on a column.

Q3: My biphenyl compound is very non-polar. How should I adjust my chromatography conditions?

A3: For very non-polar biphenyl compounds, you will need a solvent system with low polarity. Start with 100% hexanes or petroleum ether and gradually increase the proportion of a slightly more polar solvent like dichloromethane or toluene. For instance, a 1-5% ethyl acetate in hexanes mixture is often a good starting point.

Q4: I am working with a polar biphenyl derivative (e.g., with hydroxyl or amino groups). What considerations should I take?

A4: Polar biphenyl compounds require more polar solvent systems. A mixture of dichloromethane and methanol is a common choice. If your compound is basic (e.g., contains an amine group) and shows significant tailing on the TLC plate, adding a small amount of a basic modifier like triethylamine (TEA) (0.5-2%) to your eluent can improve peak shape by neutralizing acidic sites on the silica gel. Similarly, for acidic compounds, a small amount of acetic acid can be beneficial.

Q5: What is chiral column chromatography and when do I need it for biphenyls?

A5: Chiral column chromatography is a technique used to separate enantiomers of chiral molecules. Many substituted biphenyls exhibit a type of chirality called atropisomerism, where rotation around the single bond connecting the two aryl rings is restricted. If you have synthesized a chiral biphenyl and need to separate the two atropisomers, you will need to use a chiral stationary phase (CSP). Common CSPs for biphenyls include those based on derivatized cellulose or cyclodextrins.

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of biphenyl compounds.

Issue 1: The biphenyl compound is not moving off the origin on the TLC plate or column.

  • Possible Cause: The solvent system is not polar enough to elute your compound. Biphenyl compounds, while generally non-polar, can have polar functional groups that increase their affinity for the silica gel.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar biphenyls, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Issue 2: The biphenyl compound is streaking or tailing on the TLC plate and column.

  • Possible Cause 1: The sample is overloaded on the column.

  • Solution 1: Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1, depending on the difficulty of the separation.

  • Possible Cause 2: The compound is interacting strongly with the acidic silica gel, especially if it has basic functional groups.

  • Solution 2: Add a small percentage (0.5-2%) of triethylamine (TEA) or a few drops of ammonia to your eluent to neutralize the acidic sites on the silica.

  • Possible Cause 3: The compound has poor solubility in the eluent, causing it to precipitate and re-dissolve as it moves down the column.

  • Solution 3: Choose a solvent system in which your compound is more soluble. If this is not feasible, use the dry loading technique described in the experimental protocols.

Issue 3: All the spots are at the top of the TLC plate (high Rf values).

  • Possible Cause: The eluent is too polar for your biphenyl compound.

  • Solution: Decrease the polarity of the solvent system. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.

Issue 4: The collected fractions containing the purified biphenyl are very dilute.

  • Possible Cause: The compound is eluting very slowly, leading to band broadening.[1]

  • Solution: Once the desired biphenyl compound begins to elute, you can gradually increase the polarity of the eluent to speed up its elution and obtain more concentrated fractions.[1] This is known as a gradient elution.

Issue 5: The purified biphenyl product is contaminated with silica.

  • Possible Cause: Fine silica particles have passed through the cotton or glass wool plug at the bottom of the column.

  • Solution: After evaporating the solvent from your purified fractions, dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a syringe filter or a small plug of cotton in a Pasteur pipette to remove the fine silica particles.

Data Presentation

The choice of solvent system is critical for a successful separation. The following tables provide typical TLC Rf values for various biphenyl compounds in different solvent systems to guide your selection.

Table 1: TLC Data for Biphenyl and Related Compounds [2]

CompoundSolvent SystemApproximate Rf Value
BiphenylToluene0.91
BenzophenoneToluene0.48
BenzhydrolToluene0.46
BiphenylDichloromethane0.94
BenzophenoneDichloromethane0.65
BenzhydrolDichloromethane0.49

Table 2: Recommended Starting Solvent Systems for Substituted Biphenyls

Biphenyl Derivative TypeRecommended Starting Solvent SystemTLC Rf Target
Non-polar (e.g., alkyl-substituted)5% Ethyl Acetate in Hexanes0.2 - 0.4
Moderately Polar (e.g., ester, ether)10-30% Ethyl Acetate in Hexanes0.2 - 0.4
Polar (e.g., hydroxyl, amino)5% Methanol in Dichloromethane0.2 - 0.4
Acidic (e.g., carboxylic acid)5-10% Methanol in Dichloromethane + 0.5% Acetic Acid0.2 - 0.4
Basic (e.g., amine)5% Methanol in Dichloromethane + 1% Triethylamine0.2 - 0.4

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a Biphenyl Compound

This protocol outlines the purification of a moderately polar biphenyl compound using silica gel flash chromatography.

1. Materials and Equipment:

  • Crude biphenyl compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Identify a solvent system where the desired biphenyl compound has an Rf of approximately 0.3.

  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (approx. 100 g of silica per 400 mL of solvent).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack. The solvent level should always remain above the silica bed.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude biphenyl compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure biphenyl compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Chiral Column Chromatography of a BINOL Derivative (A Biphenyl Atropisomer)

This protocol provides a general method for the separation of enantiomers of a 1,1'-bi-2-naphthol (BINOL) derivative, a common class of biphenyl atropisomers.

1. Materials and Equipment:

  • Racemic BINOL derivative

  • Chiral stationary phase (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak IA)

  • HPLC-grade solvents: n-Hexane, Isopropanol

  • Chiral HPLC or flash chromatography system with a UV detector

2. Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the racemic BINOL derivative in the mobile phase.

    • On an analytical chiral HPLC column, test different mobile phase compositions of n-hexane and isopropanol (e.g., 90:10, 80:20).

    • The goal is to achieve baseline separation of the two enantiomer peaks. Adjust the solvent ratio to optimize resolution.

  • Preparative Separation (Flash Column):

    • Pack a column with the appropriate chiral stationary phase using a slurry of the optimized mobile phase.

    • Dissolve the racemic BINOL derivative in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the optimized mobile phase under gentle pressure.

    • Collect fractions and monitor the elution of the two enantiomers using TLC or an online UV detector.

  • Enantiomer Isolation and Analysis:

    • Combine the fractions containing each pure enantiomer.

    • Remove the solvent by rotary evaporation.

    • Confirm the enantiomeric purity of each separated isomer using analytical chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Solvent Collect 6. Collect Fractions Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent Product Purified Biphenyl Evaporate->Product

Caption: General experimental workflow for column chromatography purification.

Troubleshooting_Tree Start Problem Encountered Problem_Type What is the issue? Start->Problem_Type No_Movement Compound not moving Problem_Type->No_Movement No Movement Streaking Streaking or Tailing Problem_Type->Streaking Streaking Poor_Separation Poor Separation Problem_Type->Poor_Separation Poor Separation Increase_Polarity Increase eluent polarity No_Movement->Increase_Polarity Check_Loading Sample Overloaded? Streaking->Check_Loading Optimize_Solvent Re-optimize solvent system with TLC Poor_Separation->Optimize_Solvent Overloaded_Yes Reduce sample amount Check_Loading->Overloaded_Yes Yes Overloaded_No Basic Compound? Check_Loading->Overloaded_No No Add_TEA Add TEA or NH3 to eluent Overloaded_No->Add_TEA Yes Dry_Load Consider Dry Loading Overloaded_No->Dry_Load No

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Preventing Oxidation of Biphenyl Derivatives During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of biphenyl derivatives during reaction workup.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned a dark brown/yellow color during workup. What does this indicate?

A1: A significant color change to dark brown or yellow during the workup of a biphenyl derivative synthesis, such as a Suzuki-Miyaura coupling, is often an indicator of oxidation.[1] Biphenyl derivatives, especially those with electron-donating groups, can be susceptible to oxidation, leading to the formation of colored, often polar, byproducts like hydroxylated biphenyls and quinone-type structures.[1][2] This is particularly common if the reaction mixture is exposed to atmospheric oxygen, especially at elevated temperatures or in the presence of residual transition metal catalysts.

Q2: What are the primary sources of oxidation during a reaction workup?

A2: The primary oxidant is typically atmospheric oxygen.[3] Its introduction can occur at several stages of the workup process, including:

  • Quenching: Exposing the reaction mixture to air while quenching.

  • Extraction: Vigorous shaking in a separatory funnel with non-degassed solvents introduces oxygen.

  • Filtration: Filtering the reaction mixture in an open-air setup.

  • Solvent Removal: Concentrating the product on a rotary evaporator without maintaining an inert atmosphere.

Residual oxidizing agents from the reaction itself, or peroxides in aged solvents like THF or diethyl ether, can also contribute to unwanted oxidation.

Q3: How can I prevent the oxidation of my biphenyl derivative during workup?

A3: The most effective strategy is to maintain an inert atmosphere throughout the workup procedure.[4] This can be achieved by using Schlenk techniques or by performing the workup in a glovebox. Additionally, using degassed solvents for all extraction and washing steps is crucial. For particularly sensitive compounds, the addition of a sacrificial antioxidant to the workup solvents can be beneficial.

Q4: What are some common oxidation byproducts of biphenyl derivatives?

A4: The most common oxidation byproducts are hydroxylated biphenyls.[5][6][7] Oxidation can lead to the introduction of one or more hydroxyl groups onto the aromatic rings. Further oxidation can lead to the formation of dihydroxybiphenyls and quinone-like species, which are often highly colored.[1][2] The position of hydroxylation can be influenced by the electronic nature of the substituents on the biphenyl core.

Q5: Are there any specific recommendations for the workup of Suzuki-Miyaura reactions to avoid oxidation of the biphenyl product?

A5: Yes, for Suzuki-Miyaura reactions, it is advisable to cool the reaction mixture to room temperature under an inert atmosphere before quenching. The quench itself should be done with a degassed aqueous solution. Subsequent extractions should be performed with degassed solvents. If the product is particularly sensitive, consider filtering the mixture through a pad of Celite under a positive pressure of nitrogen or argon to remove the palladium catalyst before proceeding with the aqueous workup.

Troubleshooting Guide

Problem Potential Cause Solution
Product TLC shows a new, more polar, colored spot after workup. Oxidation of the biphenyl derivative to form hydroxylated byproducts.- Repeat the workup using degassed solvents and maintaining an inert atmosphere (e.g., using a Schlenk line or glovebox).- Add a small amount of an antioxidant like BHT or triphenylphosphine to the extraction solvent.- Purify the product quickly via flash chromatography, minimizing exposure to air and light.
Isolated product is a dark, oily residue instead of the expected solid. Significant formation of various oxidation byproducts, leading to an impure mixture that is difficult to crystallize.- Review the entire workup procedure to identify points of air exposure.- Implement a fully inert workup protocol.- Attempt to purify a small sample by preparative TLC or HPLC to isolate the desired product and characterize the impurities.
Low isolated yield with a significant amount of baseline material on the TLC plate. Formation of highly polar, polymeric, or insoluble oxidation byproducts.[2]- Use a milder quenching procedure with pre-cooled, degassed solutions.- Minimize the time the product is in solution during the workup.- Consider a workup that avoids an aqueous extraction if the product is sufficiently non-polar, for example, by directly filtering through a plug of silica gel under an inert atmosphere.
Inconsistent results between batches of the same reaction. Varying levels of exposure to atmospheric oxygen during workup.- Standardize the workup procedure to ensure consistent use of degassed solvents and inert atmosphere techniques.- Check the quality of solvents for peroxide formation, especially with ethers like THF and diethyl ether.

Data Presentation

Comparison of Common Antioxidants for Organic Synthesis

The following table provides a comparison of commonly used antioxidants in organic synthesis to prevent unwanted oxidation.

AntioxidantStructureTypical UseComments
Butylated Hydroxytoluene (BHT) Hindered PhenolRadical scavenger in air-sensitive reactions.Generally used in catalytic amounts (1-5 mol%). Soluble in most organic solvents.
Butylated Hydroxyanisole (BHA) Hindered PhenolSimilar to BHT, often used in combination.A study comparing BHA and BHT in a DPPH assay showed BHA to have a lower IC50 value (0.0052 mg/mL) compared to BHT (0.011 mg/mL), suggesting higher potency in that specific assay.[8]
Triphenylphosphine (PPh₃) PhosphineOxygen scavenger, often used in transition metal-catalyzed reactions.Can be oxidized to triphenylphosphine oxide, which can sometimes be difficult to remove chromatographically.
Ascorbic Acid (Vitamin C) Ene-diolUsed in aqueous systems or as a quenching agent.Water-soluble, making it less common for use directly in organic phases but useful for aqueous washes.

Experimental Protocols

Protocol 1: General Workup Under an Inert Atmosphere (Schlenk Technique)

This protocol describes a general procedure for the aqueous workup of a reaction mixture containing an air-sensitive biphenyl derivative using a Schlenk line.

  • Preparation:

    • Ensure all glassware (separatory funnel, flasks, etc.) is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

    • Degas all solvents (e.g., ethyl acetate, water, brine) by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Quenching:

    • Cool the reaction flask to room temperature under a positive pressure of inert gas.

    • Slowly add the degassed quenching solution (e.g., water or saturated ammonium chloride) via a cannula or a dropping funnel while maintaining a positive inert gas pressure.

  • Extraction:

    • Transfer the quenched reaction mixture to a Schlenk-adapted separatory funnel via a cannula.

    • Add the degassed extraction solvent to the separatory funnel.

    • Stopper the funnel and gently invert to mix the layers. Do not shake vigorously to avoid creating an emulsion and introducing excess oxygen. Vent the funnel into the inert gas line.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the extraction with the degassed organic solvent as required.

  • Washing and Drying:

    • Wash the combined organic layers with degassed water and then degassed brine.

    • Transfer the organic layer via cannula to a Schlenk flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄ that has been dried under vacuum).

    • Stir the mixture under an inert atmosphere for at least 30 minutes.

  • Solvent Removal:

    • Filter the solution through a cannula with a glass wool plug into a clean, dry Schlenk flask to remove the drying agent.

    • Remove the solvent under reduced pressure, ensuring the flask remains connected to the Schlenk line to be backfilled with inert gas once the solvent is evaporated.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Prevention_Workflow cluster_reaction Reaction Complete cluster_workup Workup Strategy cluster_purification Purification Reaction Reaction Mixture (under inert atmosphere) Decision Is the biphenyl derivative known to be air-sensitive? Reaction->Decision Inert_Workup Perform Workup under Inert Atmosphere Decision->Inert_Workup Yes Standard_Workup Standard Aqueous Workup (use degassed solvents as a precaution) Decision->Standard_Workup No Add_Antioxidant Consider adding antioxidant (e.g., BHT) to solvents Inert_Workup->Add_Antioxidant Purification Flash Column Chromatography Standard_Workup->Purification Add_Antioxidant->Purification Product Pure Biphenyl Derivative Purification->Product Biphenyl_Oxidation_Pathway Biphenyl Biphenyl Derivative Hydroxylated_Biphenyl Hydroxylated Biphenyl (often colored) Biphenyl->Hydroxylated_Biphenyl Oxidation Oxidant [O] (e.g., O2, Peroxides) Quinone Quinone-type Byproducts (highly colored) Hydroxylated_Biphenyl->Quinone Further Oxidation Inert_Workup_Setup cluster_schlenk Schlenk Line cluster_glassware Workup Glassware Inert_Gas Inert Gas Source (N2 or Ar) Manifold Dual Manifold Inert_Gas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Reaction_Flask Reaction Flask Manifold->Reaction_Flask via tubing Sep_Funnel Schlenk Separatory Funnel Manifold->Sep_Funnel via tubing Receiving_Flask Receiving Flask Manifold->Receiving_Flask via tubing Reaction_Flask->Sep_Funnel Cannula Transfer Sep_Funnel->Receiving_Flask Drain

References

Technical Support Center: Scaling Up the Synthesis of 4,4'-Dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4,4'-dimethoxy-1,1'-biphenyl, with a focus on scalability and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at a laboratory and pilot scale?

A1: The most prevalent and scalable methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and versatile method due to its mild reaction conditions and tolerance of various functional groups.[1] For symmetrical biphenyls like this compound, the Ullmann coupling offers a classical and cost-effective approach, particularly for large-scale industrial applications, though it often requires harsher reaction conditions.[2] Grignard reagent-based cross-coupling reactions, such as the Kumada coupling, also provide a reliable route.[3]

Q2: I am observing significant formation of homocoupling byproducts (biphenyl and/or 4,4'-dimethylbiphenyl) in my Suzuki-Miyaura reaction. What is the primary cause and how can I minimize it?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, primarily caused by the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid reagent. To minimize this, rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and water, and conducting the reaction under a positive pressure of an inert gas like argon or nitrogen. Slow addition of the boronic acid or aryl halide to the reaction mixture can also help by maintaining a low concentration of the boronic acid at any given time.[4]

Q3: My Suzuki-Miyaura coupling reaction is sluggish and giving a low yield. What are the potential causes and how can I improve it?

A3: Low yields in Suzuki-Miyaura coupling can stem from several factors. Inactive catalysts, suboptimal reaction temperatures, poor quality starting materials or reagents, and incorrect stoichiometry are common culprits. Ensure you are using a fresh, active catalyst and consider screening different palladium sources and ligands. The choice of base and solvent system is also critical and can significantly impact the yield. Optimizing the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS is also recommended.[4][5]

Q4: What are the recommended purification techniques for this compound?

A4: The most common and effective purification method for this compound is recrystallization. A suitable solvent for recrystallization should dissolve the compound when hot but sparingly when cold. Ethanol is a commonly used solvent for this purpose.[6] If significant impurities are present, column chromatography on silica gel is a standard method for purification.[4][7]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive catalyst.Use a fresh, active catalyst. Consider a catalyst screen with different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos).[4][8]
Low reaction temperature.Optimize the reaction temperature; consider incremental increases while monitoring for decomposition.[5]
Poor quality starting materials.Ensure the purity of aryl halide and boronic acid.
Incorrect stoichiometry.Verify the molar ratios of your reactants. An excess of the boronic acid can sometimes lead to increased homocoupling.[4]
Significant Homocoupling Presence of oxygen.Thoroughly degas all solvents and water (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[4]
High concentration of boronic acid.Add the boronic acid or aryl halide slowly to the reaction mixture.[4]
Difficulty in Purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Product oiling out during recrystallization.Ensure the correct solvent is used. Try a solvent/anti-solvent system. Allow the solution to cool slowly to promote crystal formation.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Bromoanisole

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add a 4:1:1 mixture of Toluene:Ethanol:Water (20 mL).

  • Degas the reaction mixture by purging with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]

  • Cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.

Data Presentation: Suzuki-Miyaura Coupling Parameters
Catalyst System Base Solvent Temperature (°C) Yield (%) Notes
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/Water80-90HighStandard conditions, good for scaling up.[1]
Pd(dppf)Cl₂Cs₂CO₃Dioxane100Moderate to HighOften gives higher yields in difficult couplings.[4]
Fe₃O₄/PdK₂CO₃Water/Ethanol40Not specifiedMagnetically separable catalyst, mild conditions.
Pd(PPh₃)₄Ba(OH)₂Dioxane/Water80Near-quantitativeVery low catalyst loading can be achieved.[9]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - 4-Bromoanisole - 4-Methoxyphenylboronic acid - Base (e.g., K₂CO₃) catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst solvent Add Solvent Mixture: - Toluene - Ethanol - Water catalyst->solvent degas Degas with N₂/Ar solvent->degas heat Heat to 80-90°C degas->heat monitor Monitor by TLC heat->monitor extract Aqueous Work-up & Extraction with Ethyl Acetate monitor->extract dry Dry & Concentrate extract->dry purify Recrystallize from Ethanol dry->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry start Low Yield in Suzuki-Miyaura Reaction catalyst_inactive Is the catalyst old or from a questionable source? start->catalyst_inactive temp Is the reaction temperature too low? start->temp purity Are the starting materials (aryl halide, boronic acid) pure? start->purity catalyst_choice Is the catalyst/ligand combination optimal for your substrates? sol_catalyst_fresh Use a fresh batch of catalyst. catalyst_inactive->sol_catalyst_fresh Yes sol_catalyst_screen Perform a catalyst/ligand screen. catalyst_choice->sol_catalyst_screen No time Is the reaction time too short? sol_temp Increase temperature incrementally. temp->sol_temp Yes oxygen Is the system rigorously deoxygenated? sol_degas Improve degassing procedure. oxygen->sol_degas No stoichiometry Is the stoichiometry of all reagents correct? sol_purity Purify starting materials. purity->sol_purity No sol_stoichiometry Verify calculations and measurements. stoichiometry->sol_stoichiometry No

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Demethylation of 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the demethylation of 4,4'-dimethoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the demethylation of 4,4'-dimethoxybiphenyl?

A1: Researchers often face several challenges, including:

  • Incomplete reaction: One of the most frequent issues is the incomplete conversion of the starting material, resulting in a mixture of 4,4'-dimethoxybiphenyl, the mono-demethylated product (4-hydroxy-4'-methoxybiphenyl), and the desired 4,4'-dihydroxybiphenyl.

  • Low yields: Achieving high yields of the fully demethylated product can be difficult due to side reactions or the need for harsh reaction conditions that can lead to product degradation.

  • Side product formation: Depending on the demethylating agent and reaction conditions, various side products can form. For instance, using reagents like hydrogen bromide can lead to deiodination and decomposition, especially with substituted biphenyls.[1]

  • Harsh reaction conditions: Many traditional demethylation methods require high temperatures and strongly acidic or basic reagents, which may not be suitable for sensitive substrates or large-scale synthesis.[1][2]

  • Difficult purification: The separation of the desired product from the starting material, mono-demethylated intermediate, and other byproducts can be challenging due to their similar polarities.

Q2: Which are the most effective reagents for the complete demethylation of 4,4'-dimethoxybiphenyl?

A2: Several reagents can effectively demethylate aryl methyl ethers, with the choice depending on the specific requirements of the synthesis (e.g., scale, functional group tolerance, desired reaction conditions). Commonly used reagents include:

  • Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for the cleavage of aryl methyl ethers due to its effectiveness at or below room temperature.[1][2] It is particularly useful for substrates that are sensitive to high temperatures.

  • Pyridinium Hydrochloride (Pyr·HCl): This reagent is often used in a molten state at high temperatures (around 180-210 °C).[3] It is a cost-effective and scalable option, particularly for robust substrates.

  • Aluminum Chloride (AlCl₃) in combination with a nucleophile: Systems like AlCl₃/Sodium Iodide (NaI) or AlCl₃/Thiol can be effective for ether cleavage. The reactivity of AlCl₃ can be tuned by the choice of nucleophile and solvent.

  • Hydrobromic Acid (HBr): While a classic reagent, HBr in acetic acid typically requires reflux temperatures and can be harsh, potentially leading to side reactions with sensitive substrates.[1]

Q3: Is it possible to achieve selective mono-demethylation of 4,4'-dimethoxybiphenyl?

A3: Yes, selective mono-demethylation to yield 4-hydroxy-4'-methoxybiphenyl can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the demethylating agent. For example, using a sub-stoichiometric amount of a strong demethylating agent like BBr₃ can favor the formation of the mono-demethylated product. In a study on a similar compound, 2,2'-di-iodo-5,5'-dimethoxybiphenyl, using 0.9 equivalents of BBr₃ resulted in the recovery of starting material along with the mono- and di-hydroxy products, indicating that controlling the reagent amount is key for selectivity.[1]

Troubleshooting Guides

Problem 1: Incomplete Demethylation

Symptoms:

  • TLC or HPLC analysis shows the presence of starting material (4,4'-dimethoxybiphenyl) and/or the mono-demethylated intermediate (4-hydroxy-4'-methoxybiphenyl) in the final reaction mixture.

  • The isolated product has a lower melting point than expected for pure 4,4'-dihydroxybiphenyl.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reagent Ensure at least one equivalent of the demethylating agent is used per methoxy group. For Lewis acids like BBr₃, it is advisable to use one mole of the reagent per ether group.[1] For reactions involving other functional groups that can coordinate to the Lewis acid, additional equivalents may be necessary.[1]
Reaction Time Too Short Monitor the reaction progress closely using TLC or HPLC. Continue the reaction until the starting material and mono-demethylated intermediate are no longer observed.
Reaction Temperature Too Low While some reagents like BBr₃ are effective at low temperatures, others like pyridinium hydrochloride require high temperatures to proceed to completion.[3][4] If using a temperature-sensitive reagent, ensure the reaction is not being run unnecessarily cold. For high-temperature reactions, ensure the target temperature is reached and maintained.
Poor Reagent Quality Use freshly opened or properly stored reagents. Boron tribromide, for instance, is sensitive to moisture and can decompose.[4]
Solvent Issues Ensure the use of anhydrous solvents, especially when working with moisture-sensitive reagents like BBr₃ and AlCl₃. Methylene chloride is a commonly used and effective solvent for BBr₃ demethylations.[4]
Problem 2: Low Yield of 4,4'-Dihydroxybiphenyl

Symptoms:

  • The isolated mass of the final product is significantly lower than the theoretical yield.

  • TLC or HPLC analysis shows the presence of multiple side products.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Product Degradation Harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids, can lead to the degradation of the phenolic product. Consider using a milder demethylating agent (e.g., BBr₃ at low temperature) or reducing the reaction time.
Side Reactions The choice of reagent can influence the formation of side products. For example, HBr can cause deiodination in susceptible substrates.[1] If side reactions are observed, consider switching to a more selective reagent.
Work-up Issues During aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the desired phase for extraction. Phenolic products are soluble in basic aqueous solutions. Acidification is necessary to protonate the phenoxide for extraction into an organic solvent.[4] Emulsion formation during extraction can also lead to product loss; in such cases, adding brine may help break the emulsion.[5]
Incomplete Reaction See "Problem 1: Incomplete Demethylation" for troubleshooting steps.

Data Presentation

Table 1: Comparison of Demethylation Methods for Dimethoxybiphenyls

ReagentSubstrateSolventTemperatureTimeYield of DihydroxybiphenylReference(s)
BBr₃3,3'-DimethoxybiphenylMethylene Chloride-80°C to RTOvernight77-86%[4]
BBr₃2,2'-Di-iodo-5,5'-dimethoxybiphenylNot specifiedNot specifiedNot specified77%[1]
Pyridinium Hydrochloride4-Methoxyphenylbutyric acid (as a model)None (melt)180-210°C2-3 hours>99.5% conversion[3]
AlCl₃/NaIVarious aryl methyl ethersAcetonitrileRoom Temperature1-18 hoursModerate to high yields

Note: Data for 4,4'-dimethoxybiphenyl is limited in the provided search results; therefore, data for similar substrates is included for comparison.

Experimental Protocols

Protocol 1: Demethylation of a Dimethoxybiphenyl using Boron Tribromide (Adapted from the procedure for 3,3'-Dimethoxybiphenyl)

Materials:

  • Dimethoxybiphenyl

  • Anhydrous Methylene Chloride (DCM)

  • Boron Tribromide (BBr₃) (1M solution in DCM or neat)

  • Dry Ice/Acetone Bath

  • Water

  • Diethyl Ether

  • 2N Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

  • Dissolve the dimethoxybiphenyl (1 equivalent) in anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask to -80 °C using a dry ice/acetone bath.[4]

  • Slowly add a solution of boron tribromide (at least 2 equivalents) in methylene chloride to the stirred solution.[1][4] A white precipitate may form.[4]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4] The mixture should become a clear solution.

  • Carefully quench the reaction by the dropwise addition of water.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the precipitated solid.[4]

  • Separate the organic layer and extract it with 2N sodium hydroxide.

  • Neutralize the alkaline extract with dilute hydrochloric acid and extract the product with diethyl ether.[4]

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dihydroxybiphenyl.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene or water.[4]

Mandatory Visualizations

Demethylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start 4,4'-Dimethoxybiphenyl in Anhydrous Solvent Reagent Add Demethylating Agent (e.g., BBr3) Start->Reagent 1. Reaction Stir at Controlled Temperature Reagent->Reaction 2. Quench Quench Reaction Reaction->Quench 3. Extract Aqueous/Organic Extraction Quench->Extract 4. Dry Dry Organic Layer Extract->Dry 5. Evaporate Solvent Evaporation Dry->Evaporate 6. Purify Recrystallization or Chromatography Evaporate->Purify 7. Product 4,4'-Dihydroxybiphenyl Purify->Product 8. Troubleshooting_Logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_lowyield Troubleshooting: Low Yield Start Reaction Analysis (TLC/HPLC) Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No CheckReagent Check Reagent Stoichiometry & Quality Incomplete->CheckReagent Yes Complete Reaction Complete & High Yield LowYield->Complete No MilderConditions Use Milder Conditions LowYield->MilderConditions Yes Proceed Proceed to Work-up Complete->Proceed IncreaseTime Increase Reaction Time CheckReagent->IncreaseTime IncreaseTemp Adjust Temperature IncreaseTime->IncreaseTemp IncreaseTemp->Start ChangeReagent Change Demethylating Agent MilderConditions->ChangeReagent OptimizeWorkup Optimize Work-up ChangeReagent->OptimizeWorkup OptimizeWorkup->Start

References

Technical Support Center: Mass Spectrometry Analysis of 4,4'-dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-dimethoxybiphenyl and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for 4,4'-dimethoxybiphenyl?

A1: The expected molecular ion (M•+) peak for 4,4'-dimethoxybiphenyl (C₁₄H₁₄O₂) will appear at a mass-to-charge ratio (m/z) of approximately 214.26.[1][2] High-resolution mass spectrometry will show a more precise mass of 214.0994 Da.[3] The molecular ion peak is typically prominent in the electron ionization (EI) mass spectrum of aromatic compounds.[4]

Q2: I am not seeing the molecular ion peak, or it is very weak. What could be the issue?

A2: While the molecular ion peak for aromatic compounds is usually strong, its absence or low intensity could be due to several factors:

  • High Ionization Energy: Excessive energy in the ion source can lead to rapid fragmentation of the molecular ion.[5]

  • Instrument Conditions: An improperly tuned mass spectrometer or a contaminated ion source can suppress the molecular ion signal.

  • Sample Purity: The presence of impurities can complicate the spectrum and suppress the signal of the compound of interest.

Q3: What are the major fragment ions I should expect to see in the EI mass spectrum of 4,4'-dimethoxybiphenyl?

A3: The electron ionization mass spectrum of 4,4'-dimethoxybiphenyl is characterized by several key fragment ions. The table below summarizes the most common fragments and their relative abundances.

m/zProposed Fragment IonRelative AbundanceNotes
214[C₁₄H₁₄O₂]•+~100%Molecular Ion (M•+)
199[C₁₃H₁₁O₂]+~77%Loss of a methyl radical (•CH₃)
171[C₁₂H₁₁O]+~30%Loss of a formyl radical (•CHO) from the m/z 199 fragment, or loss of a methoxy radical (•OCH₃) followed by loss of CO
128[C₁₀H₈]•+~22%Loss of two methoxy groups and subsequent rearrangement

Data compiled from PubChem.[3]

Q4: The fragmentation pattern I am observing is different from the reference data. What should I do?

A4: Discrepancies in fragmentation patterns can arise from several sources. Follow the troubleshooting workflow below to diagnose the issue. If the problem persists, consider running a reference standard of 4,4'-dimethoxybiphenyl under your experimental conditions to confirm the fragmentation pattern.

Troubleshooting Guide

Unexpected fragmentation patterns can be a significant challenge. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected Fragmentation Pattern check_purity 1. Verify Sample Purity (e.g., via LC-UV, NMR) start->check_purity instrument_params 2. Review Instrument Parameters (Ionization Energy, Source Temp, etc.) check_purity->instrument_params Sample is Pure data_interp 5. Re-evaluate Data for Isomers or Contaminants check_purity->data_interp Impurity Detected cal_tune 3. Check MS Calibration and Tune instrument_params->cal_tune Parameters Correct outcome_bad Consult Instrument Specialist instrument_params->outcome_bad Parameters Incorrect -> Correct and Rerun rerun_standard 4. Run a Certified Reference Standard cal_tune->rerun_standard Calibration/Tune OK cal_tune->outcome_bad Calibration/Tune Fails -> Recalibrate rerun_standard->data_interp Standard Confirms Discrepancy outcome_good Problem Resolved rerun_standard->outcome_good Standard Matches Reference data_interp->outcome_good Source of Discrepancy Identified data_interp->outcome_bad Discrepancy Unresolved

Caption: Troubleshooting workflow for unexpected MS fragmentation.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocol outlines the key steps for acquiring an EI mass spectrum for 4,4'-dimethoxybiphenyl.

Methodology for GC-MS Analysis

  • Sample Preparation:

    • Dissolve approximately 1 mg of 4,4'-dimethoxybiphenyl in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-300.

Fragmentation Pathway Visualization

The fragmentation of 4,4'-dimethoxybiphenyl under electron ionization follows a logical pathway, initiated by the loss of an electron to form the molecular ion.

fragmentation_pathway mol 4,4'-dimethoxybiphenyl (MW = 214) m214 [M]•+ m/z = 214 mol->m214 - e⁻ m199 [M - •CH₃]+ m/z = 199 m214->m199 - •CH₃ m171 [M - •CH₃ - CO]+ m/z = 171 m199->m171 - CO m128 [M - 2(OCH₃) - 2H]•+ m/z = 128 m171->m128 - •CH₃ - CO

Caption: Proposed EI fragmentation pathway for 4,4'-dimethoxybiphenyl.

References

Validation & Comparative

A Comparative Stability Analysis of Functionalized Biphenyls for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The stability of these molecules is a critical determinant of their pharmacokinetic profile, efficacy, and safety. Functionalization of the biphenyl core can profoundly influence its metabolic, thermal, photolytic, and conformational stability. This guide provides a comparative analysis of the stability of functionalized biphenyls, supported by experimental data and detailed protocols to aid in the design and development of robust drug candidates.

Metabolic Stability in Human Liver Microsomes

Metabolic stability, often assessed by the half-life (t½) in human liver microsomes (HLM), is a crucial parameter for predicting the in vivo clearance of a drug. Biphenyls are susceptible to metabolism by cytochrome P450 enzymes, primarily through hydroxylation. The nature and position of substituents can significantly alter this metabolic fate.

Key Findings:

  • Fluorination: The introduction of fluorine atoms at metabolically labile positions can effectively block oxidation, thereby enhancing metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage.

  • Steric Hindrance: Bulky substituents, particularly at the ortho positions, can sterically hinder the approach of metabolizing enzymes, leading to increased metabolic stability.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups can decrease the electron density of the aromatic rings, making them less susceptible to oxidative metabolism.

Comparative Metabolic Stability Data:

Compound/FunctionalizationHalf-life (t½) in HLM (min)Key Structural FeatureReference
Unsubstituted BiphenylLow (Qualitative)BaselineGeneral Knowledge
4-ChlorobiphenylMore metabolically active than biphenylSingle halogen substitution[1]
Fluorine-Substituted Biphenyl-Diarylpyrimidine74.52Fluorine substitution blocking metabolic site[2]
JK-4b (Dimethyl-biphenyl-diarylpyrimidine)14.6Dimethyl groups susceptible to hydroxylation[2]
PF-74 Analogue 10 31Structural modification from parent compound[3]
PF-740.7Metabolically labile parent compound[3]

Note: Direct comparative studies across a wide range of simple functionalized biphenyls are limited in publicly available literature. The data presented is from different studies and should be interpreted with caution.

Thermal Stability Analysis

Thermal stability is essential for the manufacturing, storage, and formulation of drug substances. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition (Td), while DSC measures the heat flow to or from a sample as it is heated, revealing melting points (Tm) and other phase transitions.

Key Findings:

  • Bulky Substituents: The introduction of bulky substituents can increase the thermal stability of the biphenyl core.

  • Intermolecular Interactions: Functional groups capable of strong intermolecular interactions, such as hydrogen bonding, can lead to higher melting points and decomposition temperatures.

  • Positional Isomerism: The position of substituents can influence molecular packing and, consequently, thermal properties. For instance, moving methyl groups from the ortho to the meta position in certain biphenyl enamines was found to increase crystallinity and alter thermal behavior.[1][4]

Comparative Thermal Stability Data:

Compound/FunctionalizationDecomposition Temp. (Td at 5% weight loss) (°C)Melting Point (Tm) (°C)Key Structural FeatureReference
Biphenyl Enamine BE1 > 300103 (Tg)Amorphous[4]
Biphenyl Enamine H3 > 300CrystallineCrystalline due to meta-methyl groups[4]
Biphenyl Enamine BE2 > 300-Rapid evaporation[4]
Biphenyl Enamine BE3 > 300-Rapid evaporation[4]
Biphenyl Enamine BE5 < 300-Lower stability due to spatial restraints[1][4]
Carbazole-based Biphenyl 1 382-Single step decomposition[5]
Carbazole-based Biphenyl 2-5 > 382-Higher stability from alkyne and phenyl groups[5]

Atropisomeric Stability (Configurational Stability)

Biphenyls with bulky ortho-substituents can exhibit hindered rotation around the central C-C single bond, leading to the existence of stable, non-interconverting enantiomers known as atropisomers. The energy barrier to this rotation determines the configurational stability. This is a critical consideration in drug design, as different atropisomers can have distinct pharmacological and toxicological profiles.

Key Findings:

  • Size of Ortho-Substituents: The primary factor governing atropisomeric stability is the steric bulk of the ortho-substituents. Larger groups lead to higher rotational barriers.

  • Buttressing Effects: Substituents adjacent to the ortho groups can further increase the rotational barrier through a "buttressing" effect.

  • Nature of the Substituent: The specific atoms and their arrangement within the ortho-substituent influence the rotational barrier. For example, the rotational barrier for a methyl group is significantly higher than for a fluorine atom.

Comparative Rotational Barriers for Mono-Ortho-Substituted Biphenyls:

Ortho-SubstituentRotational Barrier (ΔG‡) (kcal/mol)Reference
-F4.4[2]
-Cl7.4[6]
-Br8.7[2][7]
-I9.9[2][7]
-CH37-10
-t-Bu15.4[2][7]
-NMe3+18.1[2]
-SMe9.6[2][7]
-SeMe10.1[2][7]
-TeMe11.2[2][7]
-PMe212.1[2][7]
-SiMe314.2[2][7]
-SnMe315.9[2][7]

Photostability

Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. Photodegradation can lead to loss of potency and the formation of potentially toxic byproducts. The International Council for Harmonisation (ICH) provides guidelines (Q1B) for photostability testing.

Key Findings:

  • Substitution Pattern: The position and number of substituents can influence the rate of photodegradation. For polychlorinated biphenyls (PCBs), the presence of chlorine atoms adjacent to the carbon bridge can enhance photochemical activity.

  • Reaction Medium: The solvent and the presence of photosensitizers can significantly affect the photodegradation pathway and kinetics.

  • Wavelength of Light: The energy of the incident light plays a crucial role in initiating photochemical reactions.

Comparative Photodegradation of Polychlorinated Biphenyls (PCBs):

Compound ClassGeneral ObservationInfluencing FactorsReference
Polychlorinated Biphenyls (PCBs)Degradation rate is influenced by the number and position of chlorine atoms.Presence of adjacent chlorine atoms to the biphenyl bridge enhances photochemical activity.[7]
BiphenylUndergoes photodegradation, which can be accelerated by oxidants like H2O2.pH of the medium, type of radiation (UVA, UVB).
Carbamazepine CocrystalsCocrystallization can improve the photostability of a photolabile drug.Molecular mobility in the solid state.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2) solution

  • Internal standard solution in acetonitrile (for quenching and analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare the incubation mixture containing phosphate buffer and MgCl2.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffers, NADPH) prep_compound Prepare Test Compound Dilution prep_reagents->prep_compound mix Mix Compound and Microsomes prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sample_t0 Timepoint 0 incubate->sample_t0 sample_tx Timepoints x, y, z... incubate->sample_tx quench Quench with Acetonitrile + IS sample_t0->quench sample_tx->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Experimental workflow for the metabolic stability assay.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the decomposition temperature (Td) and melting point (Tm) of a functionalized biphenyl.

Instruments: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

TGA Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 1-5 mg) into a TGA pan.

  • Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (Td5%).

DSC Protocol:

  • Sample Preparation: Seal a small amount of the sample (typically 1-5 mg) in a DSC pan. Use an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.

  • Data Acquisition: Measure the differential heat flow between the sample and the reference.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting. The onset or peak temperature of this transition is reported as the melting point (Tm).

G cluster_tga TGA Protocol cluster_dsc DSC Protocol tga_sample Weigh Sample into TGA Pan tga_setup Setup TGA under N2 tga_sample->tga_setup tga_heat Heat at Constant Rate tga_setup->tga_heat tga_data Record Mass vs. Temp tga_heat->tga_data tga_analysis Determine Td tga_data->tga_analysis thermal_stability Thermal Stability Profile tga_analysis->thermal_stability Decomposition Profile dsc_sample Seal Sample in DSC Pan dsc_setup Place Sample & Reference in DSC dsc_sample->dsc_setup dsc_heat Heat at Constant Rate dsc_setup->dsc_heat dsc_data Record Heat Flow vs. Temp dsc_heat->dsc_data dsc_analysis Determine Tm dsc_data->dsc_analysis dsc_analysis->thermal_stability Melting Profile compound Functionalized Biphenyl Sample compound->tga_sample compound->dsc_sample

Workflow for thermal stability analysis using TGA and DSC.

Atropisomeric Stability by Dynamic NMR (D-NMR)

Objective: To determine the rotational energy barrier (ΔG‡) of an atropisomeric biphenyl.

Instrument: Nuclear Magnetic Resonance (NMR) spectrometer with variable temperature capabilities.

Procedure:

  • Sample Preparation: Prepare a solution of the biphenyl compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol).

  • Initial Spectrum: Acquire a standard NMR spectrum at room temperature. If the atropisomers are interconverting rapidly, prochiral groups (e.g., methyl groups of an isopropyl substituent) will appear as a single signal.

  • Variable Temperature NMR:

    • Gradually lower the temperature of the NMR probe.

    • Acquire spectra at several different temperatures.

    • As the temperature decreases, the rate of rotation slows down. The single signal from the prochiral groups will broaden, then coalesce, and finally resolve into two distinct signals at the coalescence temperature (Tc).

  • Data Analysis:

    • Record the coalescence temperature (Tc) and the separation of the two signals (Δν in Hz) at a temperature well below coalescence.

    • Calculate the rate constant (k) at the coalescence temperature using the appropriate formula.

    • Calculate the free energy of activation (ΔG‡) for rotation using the Eyring equation.

Photostability Testing (ICH Q1B Guideline)

Objective: To evaluate the photostability of a functionalized biphenyl in a solid or solution state.

Light Source: A light source capable of producing a combination of visible and UV light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

Procedure:

  • Sample Preparation:

    • For solid-state testing, spread a thin layer of the compound in a suitable container.

    • For solution-state testing, prepare a solution of the compound in a photochemically inert solvent.

  • Control Sample: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) to be stored under the same conditions (excluding light) to account for any thermal degradation.

  • Exposure: Expose the sample to the light source for a specified duration.

  • Analysis:

    • At appropriate time intervals, analyze the exposed and control samples using a suitable analytical method (e.g., HPLC) to quantify the amount of the parent compound remaining and to detect the formation of any photodegradation products.

  • Data Evaluation: Compare the results from the exposed sample to the control sample to determine the extent of photodegradation.

Signaling Pathway: PD-1/PD-L1 Inhibition by Biphenyl Derivatives

Several functionalized biphenyl derivatives have been developed as small-molecule inhibitors of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway. Tumors can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system. Biphenyl-based inhibitors can disrupt this interaction, thereby restoring the anti-tumor immune response.

G cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation (Signal 1) Exhaustion T-Cell Exhaustion PD1->Exhaustion Induces Activation T-Cell Activation TCR->Activation Leads to Biphenyl Functionalized Biphenyl Inhibitor Biphenyl->PDL1 Blocks Interaction

References

A Comparative Analysis of the Stability of 4,4'-Dimethoxy-1,1'-biphenyl and 4,4'-biphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical moieties is a critical decision in drug development and materials science, directly impacting the stability, efficacy, and shelf-life of the final product. This guide provides an objective comparison of the stability of 4,4'-Dimethoxy-1,1'-biphenyl and 4,4'-biphenol, two biphenyl derivatives with distinct functional groups that significantly influence their chemical behavior. The inherent stability of the biphenyl core is modified by the presence of methoxy and hydroxyl groups, respectively, leading to different reactivity profiles under various conditions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and 4,4'-biphenol is essential for their handling, formulation, and application. The following table summarizes their key characteristics.

PropertyThis compound4,4'-biphenolSource(s)
Molecular Formula C₁₄H₁₄O₂C₁₂H₁₀O₂[1][2]
Molecular Weight 214.26 g/mol 186.21 g/mol [1][3]
Appearance White to off-white solidWhite to off-white crystalline solid/powder[1][3]
Melting Point 179-180 °C (sublimates)278-283 °C[1][3][4]
Boiling Point ~314.4 °C (estimate)~280.7 °C (estimate)[3][4]
Solubility Insoluble in water; soluble in organic solventsSparingly soluble in water; soluble in ethanol, acetone, ether, and sodium hydroxide[3][5]
CAS Number 2132-80-192-88-6[1][3]

Comparative Stability Analysis

The stability of a compound can be assessed across several parameters, including its resistance to heat, oxidation, and chemical degradation.

Thermal Stability

The thermal stability of a compound is crucial for applications involving high temperatures, such as in the synthesis of polymers.

  • 4,4'-biphenol exhibits notable thermal stability, as indicated by its high melting point of 278-283 °C.[3] This rigidity and thermal resistance make it a valuable monomer in the production of high-performance polymers like liquid crystalline polymers and polysulfones.[3][6][7]

  • This compound has a lower melting point at 179-180 °C and sublimes.[1][4] While still possessing a degree of thermal stability, it is less resistant to high temperatures compared to 4,4'-biphenol. Theoretical studies based on Density Functional Theory (DFT) calculate a large HOMO-LUMO energy gap of 4.57 eV for this compound, which suggests it is a hard and chemically stable molecule.[8]

Oxidative Stability

The susceptibility to oxidation is a key factor in determining a compound's shelf-life and its potential as an antioxidant.

  • 4,4'-biphenol , with its phenolic hydroxyl groups, is susceptible to oxidation. This process can lead to the formation of colored products, such as diphenoquinones, through a resonance-stabilized phenoxyl radical intermediate.[3] Conversely, this reactivity also allows 4,4'-biphenol to function as a potent antioxidant by scavenging free radicals.[6][9]

  • This compound is expected to be more resistant to oxidation than 4,4'-biphenol. The methoxy groups are less readily oxidized than hydroxyl groups, which can contribute to greater stability in an oxidative environment.

Chemical Stability

The overall chemical reactivity of these compounds is largely dictated by their functional groups.

  • The biphenyl core is generally non-reactive and stable under both acidic and alkaline conditions.[10][11]

  • The primary sites of reactivity for 4,4'-biphenol are its weakly acidic phenolic hydroxyl groups.[3]

  • For This compound , the methoxy groups are the main functional groups, which are generally less reactive than the hydroxyl groups of 4,4'-biphenol.

Biological Stability

In biological systems, the stability of these compounds can be influenced by enzymatic degradation.

  • The biphenyl structure can be a substrate for certain enzymes. For instance, some bacteria and fungi can metabolize biphenyl and its derivatives.[12][13][14]

  • 4,4'-biphenol can be oxidized and biotransformed by enzymes like laccase, which are produced by white-rot fungi.[3]

  • The degradation of biphenyl compounds often involves hydroxylation, and in the case of This compound , demethylation could be a potential metabolic pathway, although specific data is limited.

Experimental Protocols

To quantitatively assess the stability of this compound and 4,4'-biphenol, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of a material by measuring the change in mass as a function of temperature.

  • Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA crucible.

  • Instrumentation : The analysis is performed using a TGA instrument.

  • Experimental Conditions : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis : The temperature at which significant mass loss occurs is identified as the decomposition temperature, providing a measure of thermal stability.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

  • Stress Conditions : The compound is subjected to various stress conditions, including heat, light (photostability), acid/base hydrolysis, and oxidation (e.g., with hydrogen peroxide).

  • Sample Analysis : After exposure to the stress condition for a specified duration, the sample is analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation : The rate of degradation and the identity of major degradation products are determined by comparing the chromatograms of the stressed and unstressed samples and by analyzing the mass spectra of the degradation products.[15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound and 4,4'-biphenol.

G cluster_0 Comparative Stability Assessment Workflow start Select Compounds: This compound 4,4'-biphenol stress Forced Degradation Studies (Thermal, Oxidative, Photolytic, Hydrolytic) start->stress analysis Analytical Testing (HPLC, GC-MS, TGA, DSC) stress->analysis data Data Evaluation (Degradation Rate, Product Identification) analysis->data comparison Comparative Stability Profile data->comparison G cluster_1 Oxidative Degradation of 4,4'-biphenol biphenol 4,4'-biphenol (HO-Ph-Ph-OH) radical Phenoxyl Radical Intermediate biphenol->radical - H⁺, - e⁻ diphenoquinone Diphenoquinone radical->diphenoquinone Dimerization oxidant [Oxidant] oxidant->biphenol G cluster_0 This compound cluster_1 4,4'-biphenol dmb Key Features: - Methoxy groups (-OCH₃) - Higher oxidative stability - Lower melting point - Chemically stable (large HOMO-LUMO gap) bp Key Features: - Hydroxyl groups (-OH) - Susceptible to oxidation (antioxidant properties) - High thermal stability - Reactive hydroxyls

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 4,4'- and 3,3'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, even subtle shifts in molecular architecture can lead to distinct physical and chemical properties. This guide provides a detailed spectroscopic comparison of two closely related isomers: 4,4'-dimethoxybiphenyl and 3,3'-dimethoxybiphenyl. For researchers in materials science, medicinal chemistry, and drug development, understanding these differences is crucial for predicting molecular behavior, designing novel compounds, and ensuring the purity of synthesized materials. This comparison leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a clear, data-driven differentiation between these two isomers.

At a Glance: Key Spectroscopic Distinctions

The primary spectroscopic differences between 4,4'- and 3,3'-dimethoxybiphenyl arise from their distinct symmetry. The para-substituted 4,4' isomer possesses a higher degree of symmetry (D₂h point group) compared to the meta-substituted 3,3' isomer (C₂h point group). This results in simpler NMR spectra for the 4,4' isomer due to the chemical equivalence of its aromatic protons and carbons. In contrast, the 3,3' isomer exhibits a more complex NMR profile, reflecting its less symmetric nature.

Spectroscopic Technique4,4'-Dimethoxybiphenyl3,3'-Dimethoxybiphenyl
¹H NMR Simpler spectrum with two distinct aromatic signals (two doublets).More complex spectrum with multiple aromatic signals (multiplets, triplets, doublets).
¹³C NMR Fewer signals due to higher symmetry.More signals due to lower symmetry.
IR Spectroscopy Characteristic peaks for para-disubstituted benzene rings.Characteristic peaks for meta-disubstituted benzene rings.
Mass Spectrometry Similar fragmentation patterns, with a prominent molecular ion peak.Similar fragmentation patterns, with a prominent molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The differences in the chemical environments of the protons and carbons in the two isomers lead to distinct NMR spectra.

¹H NMR Data

The ¹H NMR spectrum of 4,4'-dimethoxybiphenyl is characterized by its simplicity, showing two doublets in the aromatic region, a consequence of the molecule's symmetry. The 3,3'-dimethoxybiphenyl isomer, with its lower symmetry, displays a more complex pattern of signals in the aromatic region.

Isomer Chemical Shift (δ) in ppm (Solvent: CDCl₃) Multiplicity Integration Assignment
4,4'-Dimethoxybiphenyl ~7.48d4HAr-H
~6.96d4HAr-H
~3.85s6H-OCH₃
3,3'-Dimethoxybiphenyl ~7.30t2HAr-H
~7.15m4HAr-H
~6.88m2HAr-H
~3.85s6H-OCH₃
¹³C NMR Data

Similarly, the ¹³C NMR spectrum of 4,4'-dimethoxybiphenyl shows fewer signals than that of the 3,3' isomer, again due to the higher symmetry of the 4,4' compound.

Isomer Chemical Shift (δ) in ppm (Solvent: CDCl₃) Assignment
4,4'-Dimethoxybiphenyl ~158.7C-O
~133.5C-C (ipso)
~127.7Ar-C
~114.2Ar-C
~55.3-OCH₃
3,3'-Dimethoxybiphenyl ~159.8C-O
~142.5C-C (ipso)
~129.7Ar-C
~119.5Ar-C
~112.7Ar-C
~112.5Ar-C
~55.3-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key differences in the IR spectra of these isomers are found in the "fingerprint region," particularly the bands associated with C-H out-of-plane bending, which are characteristic of the substitution pattern on the benzene rings.

Isomer Key IR Absorption Bands (cm⁻¹) Assignment
4,4'-Dimethoxybiphenyl ~2950-2850C-H stretch (aliphatic)
~1610, 1500C=C stretch (aromatic)
~1245C-O stretch (aryl ether)
~830C-H out-of-plane bend (para-disubstitution)
3,3'-Dimethoxybiphenyl ~3000-2850C-H stretch (aliphatic)
~1600, 1580, 1475C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~840, 780C-H out-of-plane bend (meta-disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both 4,4'- and 3,3'-dimethoxybiphenyl have the same molecular formula (C₁₄H₁₄O₂) and therefore the same molecular weight (214.26 g/mol ). Their electron ionization (EI) mass spectra are expected to be very similar, with a prominent molecular ion peak (M⁺) at m/z 214. Fragmentation patterns would also be similar, involving the loss of methyl groups (-CH₃) and methoxy groups (-OCH₃).

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
4,4'-Dimethoxybiphenyl 214199, 184, 171, 156
3,3'-Dimethoxybiphenyl 214199, 184, 171, 156

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the biphenyl isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. The spectral width was set to 16 ppm.

  • ¹³C NMR Acquisition: The spectrum was acquired with a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was set to 240 ppm.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid biphenyl isomer was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory was used.

  • Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the biphenyl isomer in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for GC-MS analysis.

  • Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.

  • Acquisition: The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-300.

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isomer_44 4,4'-Dimethoxybiphenyl NMR NMR Spectroscopy Isomer_44->NMR IR IR Spectroscopy Isomer_44->IR MS Mass Spectrometry Isomer_44->MS Isomer_33 3,3'-Dimethoxybiphenyl Isomer_33->NMR Isomer_33->IR Isomer_33->MS NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectra (Functional Group & Fingerprint Regions) IR->IR_Data MS_Data Mass Spectra (Molecular Ion & Fragmentation) MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Identification of Isomer-Specific Spectroscopic Signatures Comparison->Conclusion

Caption: Logical workflow for the spectroscopic comparison of isomers.

Validating the Purity of Synthesized 4,4'-Dimethoxybiphenyl: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of synthesized 4,4'-dimethoxybiphenyl.

Comparison of Analytical Methods for Purity Determination

A variety of analytical techniques can be employed for the purity assessment of 4,4'-dimethoxybiphenyl. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the availability of instrumentation. The most commonly employed and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleTypical Purity Result (%)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.99.5High sensitivity, excellent for quantitative analysis of non-volatile and thermally labile compounds.Requires a suitable chromophore in the analyte and impurities.
Gas Chromatography (GC-FID) Separation based on volatility and boiling point, detection by flame ionization.99.2High resolution for volatile compounds, robust and widely available.Not suitable for non-volatile or thermally unstable compounds.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[1][2]99.6Provides structural information and quantification simultaneously, non-destructive.[1][3]Lower sensitivity compared to chromatographic methods, requires a certified internal standard.
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity. The melting point of 4,4'-dimethoxybiphenyl is 179-180 °C.[4][5]QualitativeSimple, rapid, and inexpensive preliminary check of purity.Insensitive to small amounts of impurities, not quantitative.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a proposed reversed-phase HPLC method for the purity analysis of 4,4'-dimethoxybiphenyl.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4,4'-Dimethoxybiphenyl reference standard (purity ≥ 99%)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized 4,4'-dimethoxybiphenyl in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the synthesized 4,4'-dimethoxybiphenyl is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Alternative Purity Validation Methods

Gas Chromatography (GC)

GC is a suitable alternative for analyzing the purity of volatile and thermally stable compounds like 4,4'-dimethoxybiphenyl.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions:

ParameterCondition
Carrier Gas Helium or Nitrogen
Inlet Temperature 280 °C
Oven Temperature Program Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
Detector Temperature 300 °C
Injection Mode Split (e.g., 50:1)

Sample Preparation: Dissolve the synthesized 4,4'-dimethoxybiphenyl in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene).

  • Deuterated solvent (e.g., Chloroform-d or DMSO-d6).

Procedure:

  • Accurately weigh the synthesized 4,4'-dimethoxybiphenyl and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the certified internal standard.

Experimental Workflow and Data Visualization

The following diagram illustrates the general workflow for validating the purity of synthesized 4,4'-dimethoxybiphenyl.

G cluster_synthesis Synthesis and Work-up cluster_preliminary Preliminary Purity Assessment cluster_quantitative Quantitative Purity Determination cluster_final Final Purity Statement synthesis Synthesized 4,4'-Dimethoxybiphenyl tlc Thin Layer Chromatography (TLC) synthesis->tlc mp Melting Point Analysis synthesis->mp hplc HPLC-UV Analysis tlc->hplc mp->hplc final_purity Assign Final Purity (e.g., >99.5%) hplc->final_purity gc GC-FID Analysis gc->final_purity qnmr qNMR Analysis qnmr->final_purity

Caption: Experimental workflow for purity validation.

Conclusion

The purity of synthesized 4,4'-dimethoxybiphenyl can be reliably determined using HPLC, which offers high sensitivity and quantitative accuracy. However, for a comprehensive purity assessment, orthogonal methods such as GC and qNMR should be considered. While melting point analysis provides a quick qualitative check, it is not sufficient for a definitive purity statement. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the research and the available instrumentation. For regulatory filings and in-depth characterization, employing at least two orthogonal methods is highly recommended to ensure the quality and integrity of the synthesized compound.

References

Cross-Validation of Analytical Methods for Biphenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of biphenyl derivatives is paramount in pharmaceutical development and research, ensuring data reliability for process monitoring, quality control, and stability studies. The selection of an optimal analytical method is a critical decision, contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comparative analysis of commonly employed analytical techniques for the quantification of biphenyl derivatives, supported by experimental data and detailed methodologies. Cross-validation is essential to verify that different analytical methods yield comparable and dependable results, a critical step when integrating data from multiple sources or transitioning methods during a project's lifecycle.[1]

Comparative Performance of Analytical Methods

The choice of an analytical method hinges on its performance characteristics. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and cost-effective method for routine analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for volatile compounds. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.[2][3]

The following tables summarize typical performance data for the analysis of various biphenyl derivatives, providing a baseline for method selection and cross-validation.[1][2][4]

Table 1: Performance Characteristics for Biphenyl-4-amidoxime Analysis

Performance ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range)0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999> 0.999
Accuracy (% Recovery)98% - 102%99% - 101%
Precision (% RSD)< 2.0%< 1.5%
Limit of Detection (LOD)~0.05 µg/mL~0.005 ng/mL
Limit of Quantification (LOQ)~0.1 µg/mL~0.01 ng/mL

This data is illustrative for small organic molecules similar to Biphenyl-4-amidoxime.[1]

Table 2: Comparison of Validation Parameters for Biphenyl-4-yl-p-tolyl-methanone Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultraviolet-Visible (UV-Vis) Spectrophotometry
Linearity (Range)0.15 - 150 µg/mL0.3 - 200 µg/mL3 - 50 µg/mL
Accuracy (% Recovery)98 - 102%97 - 103%95 - 105%
Precision (% RSD)< 2.0%< 3.0%< 5.0%
SpecificityHighHighModerate

Data is representative of expected performance from robust analytical techniques.[4]

Table 3: Anticipated Performance for 4'-Methoxy[1,1'-biphenyl]-2,5-diol Analysis

ParameterHPLC-UVLC-MS/MS
Linearity (R²)> 0.999> 0.999
Accuracy (% Recovery)98 - 102%99 - 101%
Precision (%RSD)< 2.0%< 1.5%
Limit of Detection (LOD)~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ)~150 ng/mL~0.5 ng/mL
SelectivityModerateHigh

Performance characteristics are based on established analytical principles for similar compounds.[2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for analytical method validation and the logical process of cross-validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Selectivity, Sensitivity) start->method_dev method_opt Method Optimization (e.g., Mobile Phase, Gradient) method_dev->method_opt pre_validation Pre-Validation Checks (System Suitability) method_opt->pre_validation validation Full Method Validation (ICH Q2(R1) Guidelines) pre_validation->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Validation Report linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: General workflow for analytical method validation.[2]

Cross_Validation_Workflow start Start: Need for Method Comparison method_a Validated Analytical Method A (e.g., HPLC-UV) start->method_a method_b Validated Analytical Method B (e.g., LC-MS/MS) start->method_b sample_selection Select Same Set of Samples (QCs and/or Incurred Samples) method_a->sample_selection method_b->sample_selection analysis_a Analyze Samples with Method A sample_selection->analysis_a analysis_b Analyze Samples with Method B sample_selection->analysis_b data_comparison Compare Results (Statistical Analysis, Bias Assessment) analysis_a->data_comparison analysis_b->data_comparison acceptance_criteria Results Meet Acceptance Criteria? data_comparison->acceptance_criteria comparable Methods are Comparable acceptance_criteria->comparable Yes investigate Investigate Discrepancies acceptance_criteria->investigate No end End: Cross-Validation Complete comparable->end investigate->data_comparison

Caption: Workflow for the cross-validation of two analytical methods.[2]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific biphenyl derivatives and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for routine quantification and purity assessment of biphenyl derivatives in bulk drug substances and simple formulations.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water. For example, Acetonitrile:Water (70:30, v/v).[4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 30 °C.[1][4]

  • Detection Wavelength: Determined by the UV absorbance spectrum of the specific biphenyl derivative (e.g., 271 nm for Biphenyl-4-amidoxime, 260 nm for Biphenyl-4-yl-p-tolyl-methanone).[1][4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).[2]

    • Create a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired linear range.[1]

    • Dissolve the sample in the mobile phase to a concentration within the linear range.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds like many biphenyl derivatives.[3]

  • Instrumentation: A GC system coupled to a mass spectrometer.[5]

  • Column: A non-polar capillary column (e.g., poly(5%-phenyl methyl)siloxane).[6]

  • Carrier Gas: Helium.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).[4]

  • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.[5]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[7]

  • Sample Preparation:

    • Prepare a series of standard solutions in a suitable volatile solvent like dichloromethane.[4]

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.[2]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A suitable C18 or Biphenyl reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC-UV method.[2]

    • For biological samples, a protein precipitation step may be necessary (e.g., adding three volumes of cold acetonitrile to one volume of plasma).[2]

    • Vortex and centrifuge to pellet the precipitated proteins.[2]

    • The supernatant can then be diluted and injected.

Conclusion

The choice between HPLC-UV, GC-MS, and LC-MS/MS for the quantification of biphenyl derivatives will be dictated by the specific analytical needs. HPLC-UV provides a cost-effective and high-throughput solution for routine analysis. GC-MS is a powerful alternative for volatile analytes. LC-MS/MS offers superior sensitivity and selectivity for more demanding applications such as bioanalysis and trace impurity detection.[2][3] The provided protocols and validation workflows serve as a comprehensive starting point for researchers to establish and cross-validate methods that are both accurate and reliable for their intended purpose.

References

A Comparative Guide to Biphenyl Synthesis: Suzuki Coupling vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of unsymmetrical biphenyls is, therefore, a critical endeavor in modern organic chemistry. While the Nobel Prize-winning Suzuki-Miyaura coupling has emerged as a dominant methodology, a comprehensive understanding of its performance relative to other established methods is essential for informed synthetic strategy. This guide provides an objective comparison of the Suzuki coupling with three other notable methods for biphenyl synthesis: the Ullmann coupling, the Gomberg-Bachmann reaction, and the Negishi coupling. The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Key Performance Metrics

The choice of a synthetic route for biphenyl construction is often a trade-off between yield, substrate scope, reaction conditions, and cost. The following table summarizes the key quantitative parameters for each of the four highlighted methods, providing a high-level overview of their respective strengths and weaknesses.

ReactionTypical YieldCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Functional Group Tolerance
Suzuki Coupling 70-95%0.1-5 (Palladium)25-1102-24Excellent
Ullmann Coupling 30-80%Stoichiometric (Copper)100-25012-48Moderate
Gomberg-Bachmann 10-40%N/A (Radical)0-251-4Poor to Moderate
Negishi Coupling 75-95%1-5 (Palladium or Nickel)25-1001-12Very Good

In-Depth Comparison of Synthetic Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] The reaction generally proceeds with high yields and stereospecificity.

Advantages:

  • Excellent functional group tolerance.[1]

  • Mild reaction conditions.[1]

  • Commercially available and diverse starting materials.[1]

  • The boronic acid byproducts are generally non-toxic and easily removed.

Disadvantages:

  • The palladium catalyst can be expensive.

  • Residual palladium in the final product can be a concern in pharmaceutical applications, requiring rigorous purification.

  • The boronic acids can be sensitive to dehydration and protodeboronation under certain conditions.

Ullmann Coupling

The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a symmetrical or unsymmetrical biphenyl.[2] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper powder.[2][3] Modern modifications have introduced ligands and more active copper sources to improve yields and moderate the reaction conditions, though it often still requires higher temperatures than palladium-catalyzed methods.[4]

Advantages:

  • Utilizes a less expensive catalyst (copper) compared to palladium.

  • Can be effective for the synthesis of symmetrical biphenyls.

Disadvantages:

  • Often requires high reaction temperatures.[2]

  • Historically plagued by erratic and low yields.[2][3]

  • The substrate scope can be limited, often requiring electron-deficient aryl halides.[4]

  • Stoichiometric amounts of copper can lead to difficult purification.[3]

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a radical-mediated synthesis of biphenyls from a diazonium salt and an aromatic compound.[5] The reaction is typically carried out under basic conditions and does not require a metal catalyst.[5] While it offers a straightforward approach to unsymmetrical biphenyls, it is often hampered by low yields and the formation of side products due to the high reactivity of the aryl radical intermediate.[5][6]

Advantages:

  • Does not require a transition metal catalyst.

  • Can be performed at or below room temperature.

Disadvantages:

  • Yields are generally low, often below 40%.[5][6]

  • Prone to the formation of numerous side-products, complicating purification.[5]

  • The handling of diazonium salts requires care due to their potential instability.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[7] This method is known for its high yields and excellent functional group tolerance.[8] The organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times.

Advantages:

  • High yields and fast reaction rates.[8]

  • Excellent functional group tolerance.

  • Organozinc reagents can be prepared from a wide range of precursors.

Disadvantages:

  • Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.

  • The preparation of the organozinc reagent is an additional synthetic step.

  • Uses palladium or nickel catalysts, which can be costly.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a biphenyl derivative using each of the discussed methods. These are intended as a general guide and may require optimization for specific substrates.

Suzuki Coupling: Synthesis of 4-Phenyltoluene

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 4-phenyltoluene.

Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl

Materials:

  • 2-Chloronitrobenzene (10.0 mmol, 1.58 g)

  • Copper-bronze alloy (1.5 g)

Procedure:

  • In a round-bottom flask, thoroughly mix 2-chloronitrobenzene and the copper-bronze alloy.

  • Heat the mixture to approximately 215 °C and maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Extract the product with hot toluene.

  • Filter the hot solution to remove the copper residue.

  • Wash the filtrate with water, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from ethanol to afford 2,2'-dinitrobiphenyl.

Gomberg-Bachmann Reaction: Synthesis of p-Bromobiphenyl

Materials:

  • 4-Bromoaniline (10.0 mmol, 1.72 g)

  • Sodium nitrite (NaNO₂, 12.0 mmol, 0.83 g)

  • Hydrochloric acid (concentrated, 3 mL)

  • Benzene (50 mL)

  • Sodium hydroxide (NaOH) solution (5 M)

Procedure:

  • Dissolve 4-bromoaniline in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, add benzene and the 5 M sodium hydroxide solution.

  • Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture.

  • Continue stirring at room temperature for 1-2 hours.

  • Separate the benzene layer, wash with water, and dry over anhydrous calcium chloride.

  • Remove the benzene by distillation.

  • Purify the residue by vacuum distillation or recrystallization to yield p-bromobiphenyl.[5]

Negishi Coupling: Synthesis of Biphenyl

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenylzinc chloride (1.2 mmol in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried, argon-purged flask, add tetrakis(triphenylphosphine)palladium(0) and anhydrous THF.

  • Add iodobenzene to the catalyst solution.

  • Slowly add the solution of phenylzinc chloride in THF to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 50 °C for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to give biphenyl.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and logical workflows for each of the discussed biphenyl synthesis methods.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Ullmann_Coupling Cu(0) Cu(0) Ar-Cu(I) Ar-Cu(I) Cu(0)->Ar-Cu(I) Oxidative Addition (Ar-X) Ar-Cu(III)(Ar')X Ar-Cu(III)(Ar')X Ar-Cu(I)->Ar-Cu(III)(Ar')X Oxidative Addition (Ar'-X) Ar-Cu(III)(Ar')X->Cu(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Cu(III)(Ar')X->Ar-Ar' Product

Proposed Mechanism of the Ullmann Coupling.

Gomberg_Bachmann_Reaction cluster_diazotization Diazotization cluster_coupling Radical Coupling Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, HX Ar. Ar. Ar-N2+->Ar. Base, -N2 Ar-Ar'-H_adduct Ar-Ar'-H_adduct Ar.->Ar-Ar'-H_adduct + Ar'-H Ar-Ar' Ar-Ar' Ar-Ar'-H_adduct->Ar-Ar' Oxidation

Simplified Workflow of the Gomberg-Bachmann Reaction.

Negishi_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-ZnX) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Catalytic Cycle of the Negishi Coupling.

Conclusion

The Suzuki-Miyaura coupling rightfully holds its position as a premier method for biphenyl synthesis due to its exceptional balance of high yield, broad functional group tolerance, and mild reaction conditions. For many applications in drug discovery and development, it remains the go-to strategy. However, alternative methods each possess unique characteristics that may be advantageous in specific contexts. The Negishi coupling offers a powerful alternative with comparable yields and functional group tolerance, particularly when the requisite organozinc reagent is readily accessible. The Ullmann coupling, despite its historical limitations, can be a cost-effective option for large-scale synthesis of certain biphenyls, especially with modern protocol improvements. The Gomberg-Bachmann reaction, while generally low-yielding, provides a metal-free pathway that may be desirable in niche applications where metal contamination is a critical concern. Ultimately, the selection of the most appropriate synthetic method will depend on a careful consideration of the specific target molecule, the required scale of the synthesis, economic constraints, and the desired level of purity. This guide provides the foundational data and protocols to empower researchers to make that informed decision.

References

Conformational Dynamics of 4,4'-Dimethoxybiphenyl: A Comparative Analysis of Solid and Solution States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational flexibility of molecules in different environments is paramount for predicting their interactions and properties. This guide provides a comparative analysis of the conformational landscape of 4,4'-dimethoxybiphenyl in the solid versus the solution state, supported by experimental and computational data.

The spatial arrangement of the two phenyl rings in biphenyl derivatives dictates their electronic and steric properties, which in turn influences their biological activity and material characteristics. In 4,4'-dimethoxybiphenyl, the conformation is primarily defined by the dihedral angle (γ) between the planes of the two aromatic rings. This guide reveals a stark contrast in the preferred conformation of this molecule when transitioning from a solvated to a crystalline state.

Comparative Conformational Data

The conformation of 4,4'-dimethoxybiphenyl is significantly influenced by its physical state. In the solid state, packing forces dominate, favoring a planar conformation. Conversely, in a less constrained environment, such as in solution or the gas phase, intramolecular steric hindrance between the ortho-hydrogens on adjacent rings leads to a twisted geometry.

ParameterSolid StateSolution/Gas Phase
Dihedral Angle (γ) ~0° (Planar)[1]~40°[1]
Energy Barrier to Planarity Not applicable (Ground State)8.0 kJ/mol[1]
Primary Influencing Factors Crystal packing forces, intermolecular interactions (C-H···π and π···π)[2]Steric hindrance between ortho-hydrogens

Experimental Methodologies

The conformational analysis of 4,4'-dimethoxybiphenyl relies on a combination of experimental techniques and computational modeling.

Solid-State Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of molecules in the solid state.

Experimental Protocol:

  • Crystal Growth: Single crystals of 4,4'-dimethoxybiphenyl are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The electron density map is calculated from the diffraction data, revealing the positions of the atoms. This model is then refined to best fit the experimental data. The final refined structure provides precise bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings. In the case of 4,4'-dimethoxybiphenyl, the crystal structure reveals a planar conformation.[1]

Solution-State Analysis: Spectroscopic and Computational Methods

While direct measurement of the dihedral angle in solution can be challenging, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational chemistry provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the provided literature primarily utilizes ¹H and ¹³C NMR for the chemical structure confirmation of 4,4'-dimethoxybiphenyl, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can, in principle, provide information about through-space proximity of atoms, which can be correlated with the solution-state conformation.[2][3][4][5][6][7] However, for a relatively simple molecule like 4,4'-dimethoxybiphenyl, computational methods are often more direct for determining the preferred dihedral angle and rotational energy barrier in the absence of significant solvent effects.

Computational Modeling (Density Functional Theory - DFT): Computational chemistry, particularly DFT, is a powerful tool for exploring molecular conformations and energetics in the gas phase, which serves as a good model for the solution state in the absence of strong, specific solvent-solute interactions.[2]

Computational Protocol:

  • Model Building: A digital model of the 4,4'-dimethoxybiphenyl molecule is constructed.

  • Geometry Optimization: The energy of the molecule is calculated at various dihedral angles. The geometry is optimized to find the lowest energy conformation. For 4,4'-dimethoxybiphenyl, electronic structure calculations show that the minimum energy conformation for an isolated molecule is a twisted structure with a dihedral angle of approximately 40°.[1]

  • Potential Energy Surface Scan: To determine the rotational barrier, the energy is calculated as a function of the dihedral angle. This reveals the energy cost of rotating the phenyl rings relative to each other. Forcing the molecule into a planar conformation, as observed in the solid state, raises the energy by 8.0 kJ/mol.[1]

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the comparative conformational analysis of 4,4'-dimethoxybiphenyl.

G cluster_solid Solid State Analysis cluster_solution Solution State Analysis cluster_comparison Comparative Analysis Solid_Sample Crystalline 4,4'-Dimethoxybiphenyl XRD Single-Crystal X-ray Diffraction Solid_Sample->XRD Solid_Data Solid-State Conformation (Dihedral Angle ≈ 0°) XRD->Solid_Data Comparison Comparison of Solid vs. Solution Conformation Solid_Data->Comparison Solution_Sample 4,4'-Dimethoxybiphenyl in Solution NMR NMR Spectroscopy (Structural Characterization) Solution_Sample->NMR Computational Computational Modeling (DFT) Solution_Sample->Computational Solution_Data Solution-State Conformation (Dihedral Angle ≈ 40°) Computational->Solution_Data Solution_Data->Comparison

Workflow for Conformational Analysis of 4,4'-Dimethoxybiphenyl

Conclusion

The conformational behavior of 4,4'-dimethoxybiphenyl is a clear example of how the physical state can dictate molecular geometry. In the solid state, intermolecular forces within the crystal lattice overcome the intramolecular steric repulsion, resulting in a planar structure.[1] In contrast, in the solution or gas phase, the molecule adopts a twisted conformation with a dihedral angle of approximately 40° to minimize steric strain between the phenyl rings.[1] This conformational dichotomy is crucial for professionals in drug development and materials science, as the biologically active conformation or the conformation influencing material properties may differ significantly from that observed in the solid state. Therefore, a comprehensive understanding requires analysis in both environments.

References

A Comparative Guide to the Antioxidant Activity of Methoxy-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant activity of methoxy-substituted biphenyls. The information collated herein, supported by experimental data from various studies, aims to facilitate the objective comparison of these compounds against other alternatives, aiding in the identification of promising candidates for further investigation in drug development and other scientific applications.

The antioxidant potential of biphenyl derivatives is significantly influenced by their structural characteristics, particularly the number and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the biphenyl scaffold. Generally, a greater number of hydroxyl groups correlates with increased antioxidant activity. The strategic placement of electron-donating groups, such as methoxy groups, can further enhance this activity by increasing the electron density on the hydroxyl moieties, which facilitates the donation of a hydrogen atom to neutralize free radicals.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of various biphenyl derivatives is commonly quantified using standardized in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC₅₀ value indicates a higher antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of Biphenyl Derivatives

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2,2'-dihydroxy-5,5'-dimethylbiphenol3.0 (calculated)Ascorbic Acid25.5
2,2'-dihydroxy-5,5'-dimethoxybiphenol2.8 (calculated)Trolox4.4
Biphenyl-2,6-diethanone derivative (1e)54.96 µg/mL*Quercetin2.8
Note: The IC₅₀ value for the biphenyl-2,6-diethanone derivative is presented in µg/mL as reported in the source. Conversion to µM requires the molecular weight of the specific derivative.

Table 2: ABTS Radical Scavenging Activity of Biphenyl Derivatives

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Data for specific methoxy-substituted biphenyls not readily available in compiled sources.-Ascorbic Acid15.3
Trolox6.8
Quercetin4.2

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the standardized assessment and comparison of the antioxidant capacity of methoxy-substituted biphenyls.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow. The degree of discoloration is measured spectrophotometrically at approximately 517 nm and is directly proportional to the radical scavenging activity of the antioxidant.[2]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (methoxy-substituted biphenyls)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution should be freshly made and stored in the dark.

  • Preparation of Test and Standard Solutions: Serial dilutions of the test compounds and a standard antioxidant are prepared in the same solvent.

  • Assay: In a 96-well plate, a specific volume of the DPPH solution is added to various concentrations of the test compounds and the standard. A control well containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is then determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ stock solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of ABTS•⁺ working solution: The stock solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: A series of dilutions of the test compound and the reference antioxidant are prepared.

  • Assay: A small volume of the test or reference solution is added to a specific volume of the ABTS•⁺ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as a 1 mM concentration of the test substance.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Ferrous sulfate (FeSO₄) or Trolox for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Preparation of Test and Standard Solutions: Dilutions of the test compounds and a ferrous sulfate or Trolox standard are prepared.

  • Assay: A small volume of the sample or standard is added to a larger volume of the FRAP reagent in a 96-well plate.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance is read at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate or Trolox and is expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).

Visualizations

The following diagrams illustrate a simplified workflow for the in vitro assessment of antioxidant activity and a key signaling pathway modulated by some antioxidant compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compounds & Standards) C Serial Dilutions A->C B Prepare Reagent Solutions (DPPH, ABTS, or FRAP) D Mix Compounds with Reagents in 96-well plate B->D C->D E Incubate at Specified Temperature & Time D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition or Scavenging Activity F->G H Determine IC50 or TEAC Values G->H

Caption: A simplified workflow for the in vitro assessment of antioxidant activity.

G cluster_cell Cellular Environment Biphenyl Biphenyl Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Biphenyl->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

References

Comparative Molecular Field Analysis (CoMFA) of Biphenyls: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the application of Comparative Molecular Field Analysis (CoMFA), a powerful 3D-QSAR technique, for the structure-activity relationship studies of biphenyl derivatives. This guide provides a comparative overview of CoMFA models, their statistical validation, and a detailed experimental protocol for researchers in drug design and development.

Biphenyl scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the three-dimensional quantitative structure-activity relationships (3D-QSAR) of these molecules is pivotal for designing more potent and selective therapeutic agents. Comparative Molecular Field Analysis (CoMFA) has emerged as a key computational tool for this purpose, enabling the correlation of molecular properties with biological activity.[1][2] This guide compares various CoMFA studies on biphenyl analogues and outlines a comprehensive methodology for its application.

Performance Comparison of CoMFA and other 3D-QSAR Models for Biphenyl Derivatives

Several studies have successfully employed CoMFA and related 3D-QSAR techniques to elucidate the structural requirements for the biological activity of biphenyl derivatives. The predictive power of these models is typically assessed by statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²pred). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.[3][4]

Here, we summarize the statistical data from various 3D-QSAR studies on different classes of biphenyls:

Target/ActivityBiphenyl Class3D-QSAR Modelr²predField ContributionsReference
Aromatase InhibitionBiphenyl AnaloguesForce field-based 3D-QSAR-0.9151-Steric and Electrostatic[5][6]
Aromatase InhibitionBiphenyl AnaloguesSOMFA-0.7706--[5][6]
Aromatase InhibitionBiphenyl AnaloguesGaussian Field-0.9074-Steric, Electrostatic, HBA, HBD, Hydrophobic[5]
Aromatase InhibitionBiphenyl DerivativesPharmacophore-based 3D-QSAR0.9460.977-H-bond acceptors, Aromatic rings[7]
p38α MAP Kinase InhibitionBiphenyl AmidesCoMFA0.7660.9790.987Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor[8]
p38α MAP Kinase InhibitionBiphenyl AmidesCoMSIA0.7480.9420.761Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor[8]
HIV-1 NNRTIsBiphenyl-substituted PyridonesCoMFA0.6880.9760.831-[9]
HIV-1 NNRTIsBiphenyl-substituted PyridonesCoMSIA/SHE0.7580.9680.828-[9]
Anti-inflammatory ActivityFlurbiprofen AnaloguesGFA-0.660.60Thermodynamic, Structural, Electronic[10]
Ah Receptor BindingPolyhalogenated BiphenylsCoMFAHighly Predictive--Steric and Electrostatic[11]
Enzyme InductionPolyhalogenated BiphenylsCoMFAUnpredictive--Steric and Electrostatic[11]
Combined Activity (Bioconcentration, Transport, IR Signal)Polybrominated BiphenylsCoMFA0.760.95-Steric (46.6%), Electrostatic (53.4%)[3]

Note: "-" indicates that the data was not specified in the cited source.

Experimental Protocols

The successful application of CoMFA relies on a systematic and rigorous protocol. Below is a detailed methodology synthesized from common practices in 3D-QSAR studies of biphenyl derivatives.

I. Molecular Modeling and Dataset Preparation
  • Ligand Preparation : A set of biphenyl derivatives with a wide range of biological activities is selected. The 3D structures of these molecules are built using molecular modeling software.

  • Conformational Analysis : For flexible molecules, a systematic conformational search is performed to identify the low-energy conformation for each ligand.

  • Charge Calculation : Partial atomic charges are calculated for all atoms in each molecule, typically using semi-empirical or ab initio quantum mechanical methods.

  • Dataset Division : The full dataset is divided into a training set, used to build the CoMFA model, and a test set, used to validate the model's predictive power.

II. Molecular Alignment

A crucial step in CoMFA is the alignment of all molecules in the dataset into a common coordinate system.[12] This ensures that the calculated molecular fields are comparable across the series. Common alignment strategies include:

  • Rigid Body Alignment : Based on the root-mean-square (RMS) fit of a common substructure or pharmacophore points.

  • Field Fit Alignment : Aligns molecules to minimize the variance in their steric and electrostatic fields.[13]

III. CoMFA Field Calculation
  • Grid Box Generation : A 3D grid is generated to encompass the aligned molecules.

  • Probe Atom : A probe atom (e.g., an sp³ carbon with a +1 charge) is placed at each grid point.[4]

  • Energy Calculation : The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe atom and each molecule are calculated at every grid point.[4] These energy values constitute the CoMFA fields.

IV. Statistical Analysis and Model Validation
  • Partial Least Squares (PLS) Analysis : PLS is used to derive a linear correlation between the CoMFA field descriptors (independent variables) and the biological activities (dependent variable).[4]

  • Cross-Validation : A leave-one-out (LOO) cross-validation is performed to determine the optimal number of components and the q² value, which assesses the internal predictive ability of the model.[4]

  • Non-Cross-Validation : A final PLS analysis is performed with the optimal number of components to obtain the r² value.

  • External Validation : The predictive power of the generated CoMFA model is further assessed by predicting the biological activities of the test set molecules and calculating the r²pred.

V. Visualization and Interpretation

The results of the CoMFA are visualized as 3D contour maps.[14] These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity:

  • Steric Contour Maps : Indicate regions where bulky substituents are favored or disfavored.

  • Electrostatic Contour Maps : Show regions where positive or negative electrostatic potentials are favorable for activity.

Visualizing the CoMFA Workflow

To better understand the logical flow of a CoMFA study, the following diagrams illustrate the key steps and concepts.

CoMFA_Workflow cluster_data Data Preparation cluster_core CoMFA Core cluster_analysis Analysis & Validation cluster_output Output A Molecular Structure Building B Conformational Analysis A->B C Charge Calculation B->C D Dataset Division (Training/Test) C->D E Molecular Alignment D->E F Grid Box Generation E->F G Field Calculation (Steric/Electrostatic) F->G H PLS Analysis G->H I Cross-Validation (q²) H->I J External Validation (r²pred) H->J K 3D Contour Maps J->K L Predictive QSAR Model J->L

Figure 1. A flowchart illustrating the key stages of a Comparative Molecular Field Analysis (CoMFA) study.

QSAR_Concept cluster_input Molecular Descriptors cluster_output Predicted Property Steric Steric Fields Model 3D-QSAR Model (PLS Regression) Steric->Model Electrostatic Electrostatic Fields Electrostatic->Model Activity Biological Activity Model->Activity

Figure 2. The fundamental concept of 3D-QSAR, correlating molecular fields with biological activity.

References

A Comparative Toxicological Profile: Dimethoxybiphenyls vs. Polychlorinated Biphenyls (PCBs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of dimethoxybiphenyls and other polychlorinated biphenyls (PCBs). While extensive data exists for PCBs, a significant lack of comprehensive toxicological information for dimethoxybiphenyls presents a challenge for a direct quantitative comparison. This document summarizes the available experimental data, highlights the toxicological mechanisms of PCBs, and outlines standard experimental protocols relevant to the assessment of such compounds.

Executive Summary

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants known for their widespread environmental contamination and diverse toxic effects, including carcinogenicity, neurotoxicity, and endocrine disruption.[1][2][3] The toxicity of individual PCB congeners varies considerably, largely dependent on their structure, particularly the number and position of chlorine atoms.[1][4] In contrast, the toxicological profile of dimethoxybiphenyls is not well-characterized, with a notable absence of publicly available in vivo acute, subchronic, and chronic toxicity data, such as LD50, NOAEL, and LOAEL values. This data gap prevents a direct and comprehensive comparison of the toxicological potency of dimethoxybiphenyls with that of PCBs.

This guide presents the known toxicological data for various PCB congeners and mixtures in tabular format. It also details the primary signaling pathway associated with the toxicity of dioxin-like PCBs—the Aryl Hydrocarbon Receptor (AhR) pathway—and provides standardized experimental workflows for key toxicological assays. The limited information available for dimethoxybiphenyls, primarily from in silico predictions and studies on structurally related compounds, is also discussed to provide a preliminary assessment of their potential hazards.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicity data for various PCB congeners and commercial mixtures. It is important to note that no comparable experimental in vivo data was found for dimethoxybiphenyls in the public domain.

Table 1: Acute Oral Toxicity of Polychlorinated Biphenyls (PCBs) in Rats

Compound/MixtureLD50 (mg/kg)Reference
Aroclor 12424,250[3]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Polychlorinated Biphenyls (PCBs)

PCB Congener/MixtureSpeciesExposure DurationEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Aroclor MixtureRatIntermediateNeurobehavioral Alterations-0.0075[5]
Atrazine (for comparison)Rat1 monthEndocrine Gland Weights-6.9[6]
Atrazine (for comparison)Rat-Abnormal Estrus Cycle4.633[6]

Note: NOAEL is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.[7]

Dimethoxybiphenyls: A Data Gap

A comprehensive search of scientific literature and toxicology databases did not yield quantitative in vivo toxicity data (LD50, NOAEL, LOAEL) for dimethoxybiphenyl isomers such as 2,2'-dimethoxybiphenyl, 3,3'-dimethoxybiphenyl, or 4,4'-dimethoxybiphenyl. An in silico prediction for 3,5-dimethoxybiphenyl suggests it falls into Acute Oral Toxicity Category III.[8] However, this is a computational estimation and not a substitute for experimental data. The lack of empirical data makes a direct comparison with the well-documented toxicity of PCBs impossible at this time.

Toxicological Mechanisms and Signaling Pathways

Polychlorinated Biphenyls (PCBs)

The toxicity of PCBs is primarily mediated through two distinct mechanisms depending on their molecular structure:

  • Aryl Hydrocarbon Receptor (AhR)-Mediated Toxicity (Dioxin-like PCBs): Coplanar PCBs, which lack or have only one chlorine atom in the ortho positions, can adopt a planar conformation similar to dioxins.[1] These "dioxin-like" PCBs bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][10] This activation leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes and the manifestation of a wide range of toxic effects, such as carcinogenicity, immunotoxicity, and developmental toxicity.[9][11]

  • Non-AhR-Mediated Toxicity (Non-dioxin-like PCBs): Non-coplanar PCBs, which have two or more chlorine atoms in the ortho positions, do not bind to the AhR with high affinity.[9] Their toxicity is mediated through various other mechanisms, including disruption of intracellular signaling pathways, interference with calcium homeostasis, and neurotoxic effects.[12][13] Some non-dioxin-like PCBs have also been shown to exhibit endocrine-disrupting activities.[14]

AhR_Signaling_Pathway Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Ligand Dioxin-like PCB AhR_complex AhR-Hsp90-XAP2-p23 Complex (inactive) Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR-Hsp90 Complex (active) AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand Ligand-AhR AhR_ligand_complex->AhR_ligand Nuclear Translocation & Chaperone Dissociation ARNT ARNT Dimer AhR-ARNT Heterodimer ARNT->Dimer AhR_ligand->Dimer XRE Xenobiotic Response Element (XRE) in DNA Dimer->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induction Toxic_Effects Toxic and Biological Effects Gene_Transcription->Toxic_Effects

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Dimethoxybiphenyls

The toxicological mechanisms of dimethoxybiphenyls are largely unknown due to the lack of dedicated studies. However, some inferences can be drawn from structurally related compounds:

  • Aryl Hydrocarbon Receptor (AhR) Interaction: A study on 3',4'-dimethoxyflavone, a compound containing methoxy groups on a biphenyl-like structure, demonstrated AhR antagonist activity.[15] This suggests that some dimethoxybiphenyls might interact with the AhR, potentially modulating its activity rather than acting as potent agonists like dioxin-like PCBs. Further research is needed to confirm this and to determine if they can elicit AhR-mediated responses.

  • Endocrine Disruption: In silico predictions for 3,5-dimethoxybiphenyl suggest potential for estrogen, androgen, thyroid, and glucocorticoid receptor binding.[8] This indicates a possibility of endocrine-disrupting activity, a known effect of some PCB congeners.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicological profiles. The following sections describe standardized protocols for key experiments.

Acute Oral Toxicity (OECD Test Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a single oral dose of a substance.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[4]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted prior to dosing.[4]

  • Dose Administration: The test substance is administered as a single dose by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a preliminary sighting study.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[4]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)

This in vitro assay is used to determine if a compound can activate the AhR signaling pathway.

  • Cell Culture: A suitable cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AhR-responsive promoter is used.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Cell Treatment: The cells are plated in a 96-well plate and treated with the test compound, a positive control (e.g., TCDD), and a vehicle control.

  • Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow for gene expression.

  • Luciferase Assay: A luciferase assay reagent is added to the wells, and the luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated to determine the agonistic or antagonistic activity of the test compound.

In_Vitro_Toxicity_Workflow General Workflow for an In Vitro Cytotoxicity Assay cluster_preparation Assay Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Plate_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Plate_Seeding Compound_Prep 2. Compound Dilution (Test & Control) Treatment 4. Add Compounds to Cells Compound_Prep->Treatment Plate_Seeding->Treatment Incubation 5. Incubate (e.g., 24-72 hours) Treatment->Incubation Assay_Reagent 6. Add Assay Reagent (e.g., LDH, MTT) Incubation->Assay_Reagent Signal_Detection 7. Measure Signal (e.g., Absorbance) Assay_Reagent->Signal_Detection Data_Analysis 8. Data Analysis (e.g., IC50 calculation) Signal_Detection->Data_Analysis Results Results: Cytotoxicity Profile Data_Analysis->Results

General Workflow for an In Vitro Cytotoxicity Assay

Conclusion

The toxicological profile of polychlorinated biphenyls is well-documented, with a clear understanding of their mechanisms of action and a substantial body of quantitative toxicity data. In stark contrast, dimethoxybiphenyls remain largely uncharacterized in terms of their in vivo toxicity. While preliminary in silico data and studies on structurally related compounds suggest a potential for endocrine disruption and interaction with the AhR pathway, these hypotheses require rigorous experimental validation. The significant data gap for dimethoxybiphenyls underscores the need for comprehensive toxicological evaluation to enable a proper risk assessment and a meaningful comparison with PCBs. Researchers and drug development professionals should exercise caution when handling dimethoxybiphenyls and consider their potential for toxicity until more definitive data becomes available.

References

Efficacy Showdown: A Comparative Analysis of 4,4'-Dimethoxybiphenyl Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of the biological efficacy of various 4,4'-dimethoxybiphenyl derivatives. By presenting quantitative data from bioassays, this guide serves as a valuable resource for professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. The following sections objectively compare the performance of these derivatives, supported by experimental data, to inform future research and development efforts.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of substituted biphenyl derivatives is a key area of investigation in the development of novel anticancer agents. While comprehensive, directly comparable public data for a wide range of 4,4'-dimethoxybiphenyl derivatives is limited, valuable insights can be drawn from structurally related compounds, such as hydroxylated and methoxylated biphenyls. The following table summarizes the cytotoxic activity (IC50 values) of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol, a closely related methoxy-substituted biphenyl derivative, against various human cancer cell lines. For context, data for the parent compound, 4,4'-dihydroxybiphenyl, is also included.[1]

CompoundCell LineIC50 Value (µM)Exposure Time (hours)Assay Method
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHuH7.5 (Hepatocellular Carcinoma)6824Not Specified
5548
HepG2/C3A (Hepatocellular Carcinoma)5024Not Specified
4248
4,4'-DihydroxybiphenylHEK293 (Human Embryonic Kidney)27.472MTT
HT-29 (Human Colon Cancer)74.672MTT
MCF-7 (Human Breast Cancer)95.672MTT

Note: The IC50 values for 4,4'-Dihydroxybiphenyl were converted from µg/mL to µM using its molecular weight of 186.21 g/mol .[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate efficacy data is crucial for the interpretation and replication of research findings. The following is a generalized protocol for the widely used MTT assay for cytotoxicity, which is representative of the methods employed in the studies of biphenyl derivatives.[1]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4,4'-dimethoxybiphenyl derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms of action and the experimental processes, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cell Lines seed Seed Cells into 96-well Plates start->seed prepare Prepare Serial Dilutions of Biphenyl Derivatives treat Treat Cells with Compounds prepare->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

A generalized workflow for determining the cytotoxicity of 4,4'-dimethoxybiphenyl derivatives.

apoptosis_pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway biphenyl Biphenyl Derivatives bax Bax/Bak Activation biphenyl->bax Induces cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The intrinsic apoptosis pathway potentially induced by biphenyl derivatives.

The cytotoxic effects of many biphenyl compounds are believed to be mediated through the induction of apoptosis, or programmed cell death. The intrinsic pathway, also known as the mitochondrial pathway, is a key mechanism that can be triggered by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.[1]

References

Reproducibility of Synthesis Protocols for 4,4'-Dimethoxy-1,1'-biphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of biaryl compounds, particularly in the fields of medicinal chemistry and materials science, the reproducibility and efficiency of synthetic protocols are of paramount importance. This guide provides a comparative analysis of established methods for the synthesis of 4,4'-dimethoxy-1,1'-biphenyl, a key intermediate in various applications. The comparison focuses on the Suzuki-Miyaura coupling, the Ullmann reaction, and a tellurium-based method, with a critical evaluation of their reported yields, reaction conditions, and potential for reproducibility.

Comparison of Key Performance Metrics

The selection of a synthetic route is often a trade-off between yield, reaction conditions, cost, and scalability. The following table summarizes the quantitative data for the different synthesis routes to this compound, offering a clear comparison of their performance.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 4-bromoanisole, 4-methoxyphenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, K₃PO₄)65-98[1]>95 (with purification)High yields, mild reaction conditions, high functional group tolerance.[2]Cost of palladium catalyst, potential for catalyst poisoning.
Ullmann Reaction 4-iodoanisole or 4-bromoanisoleCopper powder or copper salts20-38[1]Variable, often requires extensive purificationLow-cost catalyst.Harsh reaction conditions (high temperatures), lower yields, often requires activated copper.[3][4]
Tellurium-Based Method Anisole, Tellurium tetrachlorideRaney Nickel80-92[5]High (after recrystallization)High yields, reproducible.[5]Use of toxic tellurium compounds, requires pyrophoric Raney Nickel.[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and provide a foundation for reproducible synthesis of this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of this compound from 4-bromoanisole and 4-methoxyphenylboronic acid using a palladium catalyst.

Materials:

  • 4-bromoanisole

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Ullmann Reaction (Generalized Protocol)

The Ullmann reaction for the synthesis of symmetrical biaryls like this compound typically involves the copper-catalyzed coupling of an aryl halide.

Materials:

  • 4-iodoanisole or 4-bromoanisole

  • Copper powder (activated)

  • High-boiling solvent (e.g., N-methylpyrrolidone, nitrobenzene)

Procedure:

  • In a reaction vessel, combine the 4-haloanisole and activated copper powder in a high-boiling polar solvent.

  • Heat the mixture to a high temperature (often exceeding 210 °C) for several hours.[3]

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture and filter to remove the copper residues.

  • The product is then isolated from the solvent, which may involve distillation or extraction.

  • Purification is typically performed by recrystallization or column chromatography.

Tellurium-Based Synthesis Protocol

This method involves the formation of a diaryltellurium dichloride intermediate, which is then desulfurized to the biphenyl.

Materials:

  • Anisole

  • Tellurium tetrachloride

  • Acetonitrile

  • Raney Nickel

  • bis(2-methoxyethyl) ether

Procedure: Step A: Synthesis of bis(4-methoxyphenyl)tellurium dichloride

  • In a dry, three-necked flask, react tellurium tetrachloride with an excess of dry anisole at 160 °C for 6 hours.[5]

  • Cool the reaction mixture and remove the excess anisole under vacuum.

  • Dissolve the crude solid in boiling acetonitrile and filter while hot.[5]

  • Crystallize the product by cooling to -25 °C to obtain bis(4-methoxyphenyl)tellurium dichloride.[5]

Step B: Synthesis of this compound

  • Prepare a slurry of activated Raney Nickel in bis(2-methoxyethyl) ether under a nitrogen atmosphere.

  • Add the bis(4-methoxyphenyl)tellurium dichloride to the slurry.

  • Reflux the mixture for 8 hours.[5]

  • Filter the hot reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure and recrystallize the residue from ethanol to yield pure this compound.[5]

Visualizations

To aid in the understanding of the comparative workflow, the following diagrams are provided.

Synthesis_Comparison_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Reaction cluster_tellurium Tellurium-Based Method start_s 4-bromoanisole + 4-methoxyphenylboronic acid reagents_s Pd Catalyst Base reaction_s Coupling Reaction (80-90°C, 2-12h) reagents_s->reaction_s Toluene/Ethanol/Water workup_s Aqueous Workup & Extraction reaction_s->workup_s purification_s Column Chromatography workup_s->purification_s product_s This compound (Yield: 65-98%) purification_s->product_s start_u 4-haloanisole reagents_u Copper reaction_u Coupling Reaction (>210°C, prolonged) reagents_u->reaction_u High-boiling solvent workup_u Filtration & Solvent Removal reaction_u->workup_u purification_u Recrystallization/ Chromatography workup_u->purification_u product_u This compound (Yield: 20-38%) purification_u->product_u start_t Anisole + TeCl4 intermediate_t bis(4-methoxyphenyl)- tellurium dichloride start_t->intermediate_t 160°C, 6h reagents_t Raney Nickel reaction_t Desulfurization (Reflux, 8h) reagents_t->reaction_t bis(2-methoxyethyl) ether workup_t Filtration & Evaporation reaction_t->workup_t purification_t Recrystallization workup_t->purification_t product_t This compound (Yield: 80-92%) purification_t->product_t

Caption: A comparative workflow of three synthetic routes to this compound.

Logical_Relationship cluster_suzuki_params Key Parameters cluster_ullmann_params Key Parameters cluster_tellurium_params Key Parameters Target This compound Synthesis Suzuki Suzuki-Miyaura Coupling Target->Suzuki Ullmann Ullmann Reaction Target->Ullmann Tellurium Tellurium-Based Method Target->Tellurium Yield_S High Yield (65-98%) Suzuki->Yield_S Conditions_S Mild Conditions Suzuki->Conditions_S Catalyst_S Palladium Catalyst Suzuki->Catalyst_S Yield_U Lower Yield (20-38%) Ullmann->Yield_U Conditions_U Harsh Conditions Ullmann->Conditions_U Catalyst_U Copper Catalyst Ullmann->Catalyst_U Yield_T High Yield (80-92%) Tellurium->Yield_T Conditions_T Moderate Conditions Tellurium->Conditions_T Reagent_T Toxic Tellurium Reagent Tellurium->Reagent_T

Caption: Logical relationship between synthesis methods and their key performance parameters.

References

Unveiling the Link: How Crystal Structure Dictates the Properties of 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's solid-state architecture and its macroscopic properties is paramount. This guide provides a comprehensive comparison of the crystal structure of 4,4'-dimethoxybiphenyl with its bulk properties, supported by experimental data. By examining how the arrangement of molecules in a crystalline lattice influences thermal behavior and solubility, we can gain valuable insights into material performance and predictability.

Crystal Structure vs. Bulk Properties: A Comparative Analysis

The solid-state form of an organic molecule is not merely a random assortment of particles. Instead, it is a highly ordered, three-dimensional lattice—the crystal structure—that is governed by intermolecular forces. This precise arrangement has a profound impact on the material's bulk properties. In the case of 4,4'-dimethoxybiphenyl, its crystal structure provides a clear rationale for its observed thermal stability and solubility characteristics.

A key feature of the 4,4'-dimethoxybiphenyl crystal structure is the planar conformation of the biphenyl system in the solid state. This is noteworthy because, in an isolated state or in solution, the two phenyl rings are twisted with respect to each other. The planar arrangement in the crystal is a consequence of favorable intermolecular interactions that stabilize the packed structure.

Recent studies utilizing single-crystal X-ray diffraction (SC-XRD) have elucidated the packing of 4,4'-dimethoxybiphenyl molecules. The structure reveals the presence of C-H···π and weak π···π interactions, which are significant in stabilizing the crystal lattice. These non-covalent interactions dictate how the molecules are arranged relative to one another, influencing the energy required to disrupt the crystal lattice, and thus affecting properties like the melting point.

The following table summarizes the key crystallographic and bulk property data for 4,4'-dimethoxybiphenyl:

PropertyValueReference(s)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.63 Å, b = 6.09 Å, c = 7.37 Å, β = 101.9°
Melting Point 179-182 °C
Boiling Point 348 °C at 760 mmHg
Solubility Sparingly soluble in water; Soluble in hot ethanol, ether, and benzene
InChI Key UIMPAOAAAYDUKQ-UHFFFAOYSA-N

The Influence of Crystal Packing on Thermal Properties

The melting point of a crystalline solid is a direct measure of the energy required to overcome the intermolecular forces holding the molecules in the crystal lattice. For 4,4'-dimethoxybiphenyl, the relatively high melting point of 179-182 °C can be attributed to its stable crystal packing. The planar conformation allows for efficient stacking of the aromatic rings, maximizing the stabilizing π···π interactions. The C-H···π interactions further contribute to the cohesive energy of the crystal.

The relationship between crystal packing and melting point can be visualized through the following logical flow:

G Correlation of Crystal Structure with Melting Point cluster_structure Crystal Structure cluster_property Bulk Property A Planar Molecular Conformation B Efficient Crystal Packing A->B C Strong Intermolecular Forces (C-H···π and π···π interactions) B->C D High Lattice Energy C->D leads to E High Melting Point D->E

Caption: Logical flow from molecular conformation to melting point.

Solubility Profile: A Consequence of Intermolecular Forces

The solubility of a compound is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The strong intermolecular forces that give 4,4'-dimethoxybiphenyl its high melting point also contribute to its low solubility in polar solvents like water. A significant amount of energy is needed to break the stable crystal lattice, which is not sufficiently compensated by the interactions with water molecules.

Conversely, its solubility in non-polar organic solvents like benzene and ether can be explained by the principle of "like dissolves like." The non-polar biphenyl core of 4,4'-dimethoxybiphenyl interacts favorably with these non-polar solvents, facilitating the dissolution process.

The experimental workflow for determining solubility is outlined below:

G Experimental Workflow for Solubility Determination A Add excess 4,4'-dimethoxybiphenyl to solvent B Equilibrate at constant temperature (e.g., shaking or stirring) A->B C Separate saturated solution from undissolved solid (e.g., filtration or centrifugation) B->C D Determine the concentration of the solute in the saturated solution (e.g., spectroscopy or gravimetry) C->D

Caption: Workflow for experimental solubility determination.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of 4,4'-dimethoxybiphenyl.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of 4,4'-dimethoxybiphenyl in an appropriate solvent (e.g., ethanol or a mixture of solvents).

  • Crystal Mounting: A small, well-formed single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffraction pattern of the X-rays is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.

Melting Point Determination

Objective: To determine the temperature range over which 4,4'-dimethoxybiphenyl transitions from a solid to a liquid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered 4,4'-dimethoxybiphenyl is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.[1]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 4,4'-dimethoxybiphenyl in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of solid 4,4'-dimethoxybiphenyl is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant (saturated solution) is carefully removed, often after filtration or centrifugation to remove any suspended solid particles.

  • Concentration Analysis: The concentration of 4,4'-dimethoxybiphenyl in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or by evaporating the solvent and weighing the residue.

References

A Researcher's Guide to Cross-Referencing Spectral Data for 4,4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and comprehensive spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative analysis of spectral data for 4,4'-dimethoxybiphenyl obtained from various prominent databases, including the National Institute of Standards and Technology (NIST), the Spectral Database for Organic Compounds (SDBS), and MassBank. By presenting quantitative data in a structured format and detailing experimental methodologies, this guide aims to facilitate a thorough cross-referencing process.

Comparative Spectral Data

The following tables summarize the key quantitative data for 4,4'-dimethoxybiphenyl from different spectral techniques and databases.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The gas chromatography-mass spectrometry (GC-MS) data for 4,4'-dimethoxybiphenyl is presented below.

Database/SourceIonization Modem/zRelative Intensity (%)
MassBank of North America (MoNA) EI-B21499.99
19976.57
17130.06
12822.20
21517.46
NIST Mass Spectrometry Data Center EI-B214-
199-
171-
188-

Note: Specific relative intensities for all peaks were not available for the NIST entry in the initial search results.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectral Data

SourceSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
ResearchGateCDCl₃3.85s6H-OCH₃
6.95-6.97t4HAr-H
7.26-7.49t4HAr-H

¹³C NMR Spectral Data

SourceSolventChemical Shift (δ) ppm
ResearchGate[2]CDCl₃55.34
114.15
127.73
133.47
158.67
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

Database/SourceTechniqueWavenumber (cm⁻¹)
SpectraBase KBr WAFERNot specified
SpectraBase ATR-IRNot specified
SpectraBase Vapor PhaseNot specified
ResearchGate FT-IR3115, 2959, 2910, 2347, 1680, 1598, 1485, 1233, 1173, 1028, 813, 612

Note: Specific peak assignments for the IR data were not provided in the initial search results.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating scientific data. While specific protocols for each dataset are not always exhaustively detailed in the databases, general methodologies for these techniques are well-established.

Mass Spectrometry (GC-MS)

Mass spectrometry involves ionizing chemical compounds to generate charged molecules or fragments and separating them based on their mass-to-charge ratio.[3] For small molecules like 4,4'-dimethoxybiphenyl, a common approach is Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent. The concentration is typically in the range of micrograms per milliliter.[4]

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.[1]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure.[5]

General ¹H and ¹³C NMR Protocol:

  • Sample Preparation: For ¹H NMR of small molecules, typically 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][7] For ¹³C NMR, a more concentrated solution is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6][7] The solution must be homogeneous and free of particulate matter.[5][6]

  • Solvent Selection: A suitable deuterated solvent that dissolves the sample is chosen.[8] The deuterium signal is used by the spectrometer to lock the magnetic field frequency.[8]

  • Shimming: The magnetic field homogeneity is optimized across the sample volume to obtain sharp spectral lines.[5]

  • Data Acquisition: The appropriate NMR experiment is run to acquire the free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with a molecule.

General FT-IR Protocol (KBr Pellet Technique):

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr), which is transparent to infrared radiation.

  • Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data from different databases.

CrossReferencingWorkflow cluster_databases Spectral Databases cluster_data_types Spectral Data Types cluster_analysis Data Analysis and Comparison cluster_output Output NIST NIST MS Mass Spectrometry NIST->MS IR Infrared NIST->IR SDBS SDBS NMR NMR SDBS->NMR SDBS->IR MassBank MassBank MassBank->MS QuantitativeData Quantitative Data (m/z, ppm, cm⁻¹) MS->QuantitativeData NMR->QuantitativeData IR->QuantitativeData Comparison Comparative Analysis QuantitativeData->Comparison ExperimentalProtocols Experimental Protocols ExperimentalProtocols->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for cross-referencing spectral data.

This guide provides a foundational comparison of spectral data for 4,4'-dimethoxybiphenyl. For in-depth research, it is always recommended to consult the original data sources and, when possible, acquire spectra under controlled experimental conditions to ensure the highest level of accuracy and reliability.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dimethoxy-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4,4'-Dimethoxy-1,1'-biphenyl, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is necessary to comply with hazardous waste regulations.

Immediate Safety and Hazard Information

Before handling, it is crucial to consult the Safety Data Sheet (SDS). This compound is a solid that may cause skin, eye, and respiratory irritation.[1][2] The toxicological properties have not been fully investigated, demanding cautious handling.[3]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[3][4][5]

  • Respiratory Protection: A NIOSH-certified respirator is required when dusts are generated.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound, which are important for its safe handling and storage.

PropertyValueReference
CAS Number 2132-80-1[6][7]
Molecular Formula C₁₄H₁₄O₂[6][7]
Molecular Weight 214.26 g/mol [6][7]
Appearance Solid[8]
Melting Point 179-180 °C
Storage Class Combustible Solids (German Storage Class 11)

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste disposal company.[4][5] On-site chemical neutralization is not recommended due to the lack of established protocols.[3]

1. Waste Identification and Classification:

  • All unused this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips, and contaminated labware) must be classified as hazardous waste.[3][5]

  • Chemical waste generators are responsible for determining if the waste is classified as hazardous under relevant federal, state, and local regulations.[3][9]

2. Waste Segregation and Storage:

  • Store waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical.[3][5] It is best to leave the chemical in its original container where possible.[3][10]

  • Do not mix this waste with other chemical waste streams.[3][10]

  • The container must be clearly marked with "Hazardous Waste" and the chemical name: "this compound".[5]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and heat sources.[1][3][5]

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[3]

  • For minor spills, use dry clean-up procedures to avoid generating dust.[5][11]

  • Carefully sweep or vacuum the solid material into a designated hazardous waste container.[1][3][4][5]

  • Collect all contaminated cleaning materials (e.g., paper towels, absorbent pads) and treat them as hazardous waste.[12]

4. Final Disposal:

  • The primary recommended disposal method is incineration in a permitted chemical incinerator.[5] This can be facilitated by dissolving the compound in a combustible solvent.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[3][5]

  • Ensure all federal, state, and local regulations are strictly followed throughout the disposal process.[5][9][10]

Experimental Protocols

Currently, there are no specific, validated experimental protocols for the on-site neutralization or deactivation of this compound cited in safety data sheets.[3] Therefore, professional disposal through a licensed and approved service is the mandatory and compliant method.[3][4][5]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection Phase cluster_disposal Storage & Disposal Phase start Identify Waste (Unused product, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Clean Spills (Use dry methods, avoid dust) start->spill segregate Segregate Waste Stream (Do not mix with other chemicals) ppe->segregate container Containerize & Label Waste ('Hazardous Waste', Chemical Name) segregate->container spill->container storage Store Container Securely (Cool, dry, well-ventilated area) container->storage contact_ehs Arrange Professional Disposal (Contact EHS or Licensed Vendor) storage->contact_ehs warning Regulatory Compliance (Adhere to all local, state, and federal regulations) contact_ehs->warning end Final Disposal (Licensed Incineration) warning->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for 4,4'-Dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dimethoxy-1,1'-biphenyl is a chemical compound that necessitates careful handling to mitigate potential health and environmental risks. While comprehensive toxicological data for this specific compound is not fully available, information from safety data sheets and analogous compounds indicates it may cause skin, eye, and respiratory irritation and is considered harmful to aquatic life.[1][2][3][4] Adherence to stringent safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is paramount for researchers, scientists, and drug development professionals to ensure personal safety and prevent environmental contamination.

This guide provides detailed, procedural information on the selection, use, and disposal of PPE for handling this compound.

Quantitative Data Summary for Personal Protective Equipment

Exposure limit data for this compound has not been specifically established. Therefore, the occupational exposure limits for the parent compound, biphenyl, are provided below as a conservative reference.

ParameterValueIssuing OrganizationNotes
Permissible Exposure Limit (PEL) 1 mg/m³ (0.2 ppm) TWAOSHATime-Weighted Average over an 8-hour workday.[5][6]
Recommended Exposure Limit (REL) 1 mg/m³ (0.2 ppm) TWANIOSHTime-Weighted Average for up to a 10-hour workday.[5][6]
Immediately Dangerous to Life or Health (IDLH) 100 mg/m³NIOSHBased on acute and chronic inhalation toxicity data in workers.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4][7] A laboratory chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors.[7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

Eye and Face Protection
  • Standard Use: Wear chemical safety goggles or glasses that provide a complete seal around the eyes.[2][4]

  • Splash Hazard: If there is a potential for splashing, a face shield should be worn in addition to safety goggles.[8]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are mandatory.[2] Nitrile gloves are a suitable option for incidental contact.[2][9] For prolonged or direct contact, consult the glove manufacturer's resistance data.

  • Glove Inspection: Always inspect gloves for tears, punctures, or contamination before use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly after removing gloves.

Body Protection
  • Lab Coat: A standard laboratory coat should be worn to protect against minor spills and contamination.[2]

  • Coveralls: For procedures with a higher risk of significant exposure, consider disposable chemical-resistant coveralls.[9][10] Contaminated clothing should be removed immediately, and the skin rinsed with water.[1]

Respiratory Protection

The need for respiratory protection is dependent on the concentration of airborne particulates and the ventilation available.

  • Low Dust/Good Ventilation: If the solid material is handled in a way that does not generate dust and within a certified chemical fume hood, respiratory protection may not be required.

  • Potential for Dust: When handling the solid outside of a fume hood or if dust generation is possible, a NIOSH-approved N95 (or better) particulate respirator is recommended.[2]

  • Higher Concentrations: For situations where airborne concentrations may exceed exposure limits, an air-purifying respirator with organic vapor cartridges and particulate filters (e.g., OV/P100) should be used as part of a comprehensive respiratory protection program.[8]

  • Emergency Situations: In the event of a large spill, unknown concentrations, or entry into an Immediately Dangerous to Life or Health (IDLH) environment, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[5][10]

Operational Plan: Donning and Doffing PPE

A systematic approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Coveralls: Put on the protective body covering.

  • Respirator: If required, perform a seal check on the respirator.

  • Eye Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves first, as they are considered the most contaminated. Peel them off from the cuff downwards, turning them inside out.

  • Lab Coat/Coveralls: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Eye Protection: Remove eye and face protection from the back to the front.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All disposable PPE (gloves, coveralls, etc.) and contaminated lab materials (e.g., weighing paper, pipette tips) must be segregated from general laboratory waste.[2]

  • Containerization: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[2][4] The container must be compatible with the chemical and marked with "Hazardous Waste" and the chemical name.[2]

  • Spill Cleanup: In case of a spill, sweep the solid material carefully to avoid generating dust and place it in the hazardous waste container.[2] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2][4] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[2] Ensure all federal, state, and local regulations are strictly followed.[1][2]

PPE Selection Workflow for this compound

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Select Controls & PPE cluster_decisions Refine PPE Based on Risk cluster_ppe_enhancements Enhanced PPE cluster_final Final Actions start Start: Handling This compound task_assessment Assess Task: - Scale of work - Potential for dust/aerosol - Splash risk start->task_assessment engineering_controls Engineering Controls: Use Chemical Fume Hood task_assessment->engineering_controls base_ppe Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat engineering_controls->base_ppe splash_risk Splash Risk? base_ppe->splash_risk dust_risk Dust/Aerosol Risk? splash_risk->dust_risk No face_shield Add Face Shield splash_risk->face_shield Yes respirator Add N95 Respirator (or higher) dust_risk->respirator Yes proceed Proceed with Task dust_risk->proceed No face_shield->dust_risk respirator->proceed disposal Follow Disposal Plan for all waste proceed->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.